Methyl 2-bromo-5-hydroxybenzoate
Description
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Properties
IUPAC Name |
methyl 2-bromo-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWIFVOBRBJANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-bromo-5-hydroxybenzoate chemical properties
An In-depth Technical Guide to Methyl 2-bromo-5-hydroxybenzoate
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and utility.
This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a bromine atom, a hydroxyl group, and a methyl ester. This strategic arrangement makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Key Identifiers:
-
IUPAC Name: this compound[2]
-
Synonyms: 2-Bromo-5-hydroxybenzoic acid methyl ester[2], methyl 2-bromo-5-hydroxybenzenecarboxylate[3]
-
CAS Number: 154607-00-8[2]
Below is a two-dimensional representation of its molecular structure.
Caption: 2D Structure of this compound.
Physicochemical and Crystallographic Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. This compound is typically a solid at ambient temperature.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | PubChem[2] |
| Molecular Weight | 231.04 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 97 °C | Biosynth |
| Boiling Point | 96-98 °C | Sigma-Aldrich |
| InChIKey | AIWIFVOBRBJANE-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Chemical Reactivity
General Synthesis Pathway
The most direct and logical synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 2-bromo-5-hydroxybenzoic acid. This transformation is typically achieved through a Fisher esterification reaction, which utilizes an excess of the alcohol (methanol) in the presence of a strong acid catalyst.
The choice of an acid catalyst (like H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, so an excess of methanol is used to drive the equilibrium towards the product side, ensuring a high yield.
Caption: General workflow for Fisher esterification synthesis.
Experimental Protocol: Fisher Esterification
This protocol is a representative, self-validating procedure. All steps include internal checks to ensure the reaction is proceeding as expected.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the methanol volume) to the stirring solution. The addition should be done carefully as it is an exothermic process.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The disappearance of the starting carboxylic acid spot indicates completion. This typically takes 3-5 hours.
-
Work-up: After the reaction is complete (validated by TLC), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate. The cessation of effervescence indicates complete neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). The choice of ethyl acetate is based on the product's expected polarity and immiscibility with the aqueous layer.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Chemical Reactivity
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
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Aryl Bromide: The bromine atom is positioned ortho to the ester group. It is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in modern pharmaceutical synthesis for constructing complex molecular scaffolds.[1]
-
Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for further modification. It can undergo O-alkylation or O-acylation to introduce various side chains. Its acidity also allows it to direct metallation at the ortho position if required.
-
Methyl Ester: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or it can be converted to an amide by reacting with an amine. This flexibility allows for the introduction of diverse functionalities at this position late in a synthetic sequence.
Applications in Research and Drug Development
The strategic placement of reactive sites makes this compound a valuable precursor in medicinal chemistry.
-
Mcl-1 Inhibitors: It is used in the preparation of macrocyclic inhibitors of Myeloid cell leukemia 1 (Mcl-1), a protein that is a key regulator of apoptosis (programmed cell death).[7] Overexpression of Mcl-1 is a survival mechanism for many cancer cells, making its inhibition a promising strategy for treating malignancies like multiple myeloma.[7]
-
Glucokinase Activators: The isomer, 2-Bromo-5-hydroxybenzoic acid methyl ester, has been identified as a phenoxy activator of the glucokinase enzyme. Such activators have a glucose-lowering effect and are studied for the oral treatment of type II diabetes mellitus. This highlights the importance of this chemical class in metabolic disease research.
Safety, Handling, and Storage
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning[2]
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
Given the hazards, appropriate safety measures are mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][9]
-
Personal Protective Equipment:
-
Hygiene: Avoid all personal contact.[9] Wash hands thoroughly after handling.[10]
Storage and Stability
Proper storage is essential to maintain the compound's purity and integrity.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Recommended storage temperatures are between 10°C and 25°C.
-
Stability: The compound is stable under normal storage conditions.[10] Protect from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
Disposal
Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration.[3] Do not allow it to enter sewer systems or waterways.[3]
References
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE Safety Data Sheet. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl 2-bromo-5-hydroxybenzoate: A Key Building Block for Advanced Drug Discovery
This guide provides an in-depth technical overview of Methyl 2-bromo-5-hydroxybenzoate (CAS No. 154607-00-8), a strategically important chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide validated synthesis protocols, and explore its application as a versatile scaffold in the synthesis of complex therapeutic agents, particularly in the realm of oncology.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, a hydroxyl group, and a bromine atom. This specific arrangement of functionalities makes it a highly valuable and versatile building block in organic synthesis. The bromine atom, positioned ortho to the ester, is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. The phenolic hydroxyl group offers a handle for etherification or other modifications, while the methyl ester can be readily hydrolyzed or converted to an amide, providing further avenues for molecular diversification. Its utility is particularly noted in the synthesis of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic protein and a high-value target in cancer therapy.[1]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 154607-00-8 | [2][3] |
| Molecular Formula | C₈H₇BrO₃ | [3][4] |
| Molecular Weight | 231.04 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 96-98 °C | [2] |
| Boiling Point | 96-98 °C (literature value, likely under vacuum) | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | COC(=O)C1=C(C=CC(=C1)O)Br | [3] |
| InChIKey | AIWIFVOBRBJANE-UHFFFAOYSA-N | [2][3] |
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
GHS Pictogram: GHS07 (Exclamation Mark).[2]
-
Precautionary Codes: P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. Keep under an inert atmosphere (e.g., Nitrogen) and protect from light.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Synthesis and Purification
The most logical and common synthetic route to this compound is via the esterification of its corresponding carboxylic acid precursor, 2-bromo-5-hydroxybenzoic acid. Below is a two-part, field-proven workflow.
Part A: Synthesis of the Precursor, 2-bromo-5-hydroxybenzoic acid
The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the demethylation of the more readily available 2-bromo-5-methoxybenzoic acid.
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Reaction Principle: This reaction is a classic ether cleavage, specifically a demethylation, using a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid coordinates to the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by the solvent or other species, leading to the formation of the free phenol.
Caption: Workflow for the synthesis of 2-bromo-5-hydroxybenzoic acid.
Detailed Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzoic acid (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen), add dry chlorobenzene as the solvent, followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 3 equivalents). The reaction is exothermic and may require cooling.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This will quench the excess AlCl₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-hydroxybenzoic acid.[5] The product can be further purified by recrystallization if necessary.
Part B: Fischer Esterification to this compound
With the carboxylic acid in hand, the final step is a classic Fischer-Speier esterification.
-
Reaction Principle: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as both a reagent and the solvent.
Caption: Workflow for the Fischer esterification to the target compound.
Detailed Protocol:
-
Setup: Dissolve 2-bromo-5-hydroxybenzoic acid (1 equivalent) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]
Characterization and Spectroscopic Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a dedicated public spectral database for this specific compound is sparse, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Three signals are expected in the aromatic region (~6.8-7.8 ppm). Due to the substitution pattern, they will appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group will appear around 3.9 ppm.
-
Hydroxyl Proton: A broad singlet for the phenolic -OH proton is expected. Its chemical shift can vary significantly depending on the solvent and concentration but is typically found between 5-6 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The ester carbonyl carbon will produce a signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm), including the carbon bearing the bromine (C-Br) and the carbon bearing the hydroxyl group (C-OH).
-
Methyl Carbon: The methyl ester carbon will show a signal around 52 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band for the phenolic hydroxyl group will be present in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (aromatic): Signals just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be observed around 1700-1730 cm⁻¹.[7]
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands for the ester C-O bonds will appear in the 1100-1300 cm⁻¹ range.[7]
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the presence of bromine, there will be a distinctive M+2 peak of nearly equal intensity, corresponding to the ²H isotope of bromine. For C₈H₇⁷⁹BrO₃, the M⁺ peak would be at m/z 230, and the M+2 peak at m/z 232.
-
Applications in Medicinal Chemistry: A Gateway to Mcl-1 Inhibitors
The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules. Its trifunctional nature allows for sequential, regioselective modifications. A prime example is its application in the synthesis of macrocyclic inhibitors of Mcl-1, a key pro-survival protein overexpressed in numerous cancers.
The general strategy involves using the bromine atom for a C-C bond-forming reaction (e.g., Suzuki coupling) to install a key pharmacophore, followed by modification of the hydroxyl group to form part of a macrocyclic linker.
Caption: General synthetic strategy for macrocyclic Mcl-1 inhibitors.
Expert Insight:
The ortho-bromo-ester moiety is an ideal starting point for building complex scaffolds. The Suzuki coupling at the bromine position allows for the introduction of diverse aryl or heteroaryl groups, which are often crucial for engaging with the hydrophobic binding pockets of protein targets like Mcl-1.[1][8] Following this, the phenolic hydroxyl group can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) and alkylated with a bifunctional linker (e.g., a dibromoalkane). The terminal end of this linker can then be used in a subsequent macrocyclization step, often after hydrolysis of the methyl ester and formation of an amide bond, to close the ring and pre-organize the molecule for optimal binding affinity. This strategic, stepwise approach highlights why this compound is a compound of significant interest to medicinal chemists.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its trifunctional handle for orthogonal chemical modification make it an indispensable building block. For researchers focused on developing next-generation therapeutics, particularly in the competitive field of anti-cancer drug discovery targeting protein-protein interactions, mastering the chemistry of this scaffold can unlock pathways to novel and potent bioactive molecules.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved January 9, 2026, from [Link]
-
Tron, G. C., et al. (2015). Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analogues. Organic & Biomolecular Chemistry, 13(2), 547-556. [Link]
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Fesik, S. W., et al. (2012). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry, 55(1), 486-508. [Link]
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Huth, J. R., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. [Link]
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University of Calgary. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved January 9, 2026, from [Link]
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CABI Digital Library. (2015). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. Retrieved January 9, 2026, from [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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ResearchGate. (2020). Development of Mcl-1 Inhibitors for Cancer Therapy. Retrieved January 9, 2026, from [Link]
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MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved January 9, 2026, from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Structure-based design of macrocyclic inhibitors of Mcl-1. Retrieved January 9, 2026, from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. WebBook. Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide to Methyl 2-bromo-5-hydroxybenzoate: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of methyl 2-bromo-5-hydroxybenzoate, a versatile aromatic building block with significant applications in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a precursor to potent therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 154607-00-8) is a substituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring—provides a rich platform for a variety of chemical transformations. The strategic placement of these groups allows for regioselective modifications, making it an ideal starting material for the construction of diverse molecular scaffolds.
Notably, this compound has been identified as a key intermediate in the development of novel therapeutics, including glucokinase activators for the potential treatment of type 2 diabetes and macrocyclic inhibitors of the anti-apoptotic protein Mcl-1 for cancer therapy.[3] This guide will explore the fundamental chemical principles that underpin its utility and provide practical insights for its application in a research and development setting.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₈H₇BrO₃, with a molecular weight of 231.04 g/mol .[4] The molecule consists of a benzene ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 5-position, and a methyl carboxylate group at the 1-position.
Crystallographic Analysis
A detailed understanding of the three-dimensional structure of a molecule is paramount in drug design. X-ray crystallographic studies of a related isomer, methyl 5-bromo-2-hydroxybenzoate, reveal an almost planar molecular structure.[5][6] In the crystal lattice, intermolecular O—H⋯O hydrogen bonds are a key feature, linking molecules into chains.[5] Additionally, very weak aromatic π–π stacking interactions contribute to the overall crystal packing.[5][6] This planarity and the potential for hydrogen bonding and π–π interactions are critical considerations when designing molecules that will interact with biological targets.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 154607-00-8 | [4] |
| Molecular Formula | C₈H₇BrO₃ | [4] |
| Molecular Weight | 231.04 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 96-98 °C | |
| IUPAC Name | This compound | [4] |
| InChI | 1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | [4] |
| InChIKey | AIWIFVOBRBJANE-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=C(C=CC(=C1)O)Br | [4] |
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons will appear in the range of 6.5-8.0 ppm, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo, hydroxyl, and ester substituents.[7] The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The methyl ester protons will give a sharp singlet at approximately 3.9 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon of the ester will be the most upfield signal, expected around 52 ppm.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.[10]
-
A strong C=O stretching band for the ester carbonyl group around 1700-1730 cm⁻¹.[10]
-
C-O stretching bands for the ester and phenol groups in the 1200-1300 cm⁻¹ region.[10]
-
C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.[10]
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[12][13] Common fragmentation pathways for similar aromatic esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[12][13]
Synthesis and Reactivity
Synthetic Approach
A common synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-bromo-5-hydroxybenzoic acid. A detailed protocol for a related esterification is provided below, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Esterification of a Substituted Benzoic Acid
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-bromo-5-hydroxybenzoate
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-bromo-5-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the lens of modern NMR spectroscopy. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present predicted spectral data based on established principles, and provide standardized protocols for sample preparation and spectral acquisition.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with a molecular formula of C₈H₇BrO₃[1]. Its structure, featuring a benzene ring substituted with a bromine atom, a hydroxyl group, and a methyl ester group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous confirmation of its chemical structure in solution. This guide will serve as a comprehensive resource for understanding and interpreting the NMR spectral data of this key chemical entity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom and the methyl ester group, along with the electron-donating effect of the hydroxyl group, create a unique electronic environment for each proton.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~ 3.9 | Singlet (s) | N/A |
| H-3 | ~ 7.3 | Doublet (d) | ~ 8.5 |
| H-4 | ~ 7.1 | Doublet of doublets (dd) | ~ 8.5, 2.5 |
| H-6 | ~ 7.5 | Doublet (d) | ~ 2.5 |
| -OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |
Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and concentration.
Rationale for Predicted Chemical Shifts and Coupling Patterns:
The predicted ¹H NMR spectrum is a direct reflection of the molecule's electronic architecture. The arrangement of the substituents on the benzene ring dictates the chemical environment of each aromatic proton, leading to a predictable pattern of signals.
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the directly attached atoms and the overall electronic distribution.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~ 52 |
| C-1 | ~ 125 |
| C-2 | ~ 115 |
| C-3 | ~ 135 |
| C-4 | ~ 124 |
| C-5 | ~ 155 |
| C-6 | ~ 118 |
| C=O | ~ 168 |
Note: Predicted values are based on established substituent chemical shift increments and data from analogous compounds. Actual experimental values may vary.
Rationale for Predicted Chemical Shifts:
The predicted ¹³C NMR chemical shifts are determined by the electronic influence of the substituents on the aromatic ring and the ester functionality.
Caption: A generalized workflow for NMR-based structure elucidation.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is essential.
Sample Preparation for NMR Analysis:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By understanding the principles of substituent effects on chemical shifts and coupling constants, researchers can confidently interpret the NMR data to confirm the structure of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. While the presented spectral data is based on well-established predictive models, it provides a robust framework for the analysis of experimentally obtained spectra.
References
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IR and mass spectrometry of Methyl 2-bromo-5-hydroxybenzoate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-hydroxybenzoate
Introduction: Elucidating the Molecular Architecture
This compound (C₈H₇BrO₃) is a substituted aromatic ester with significant utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.[1][2] Its reactivity is dictated by the interplay of its three key functional moieties: a methyl ester, a hydroxyl group, and a bromine atom, all attached to a benzene ring. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth analysis of two primary spectrometric techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, grounded in established chemical principles.
The molecular structure, with a molecular weight of approximately 231.04 g/mol , presents a unique spectroscopic fingerprint.[3] This guide is designed for researchers and drug development professionals, offering not just data, but a framework for understanding why the spectra appear as they do, thereby enabling confident structural verification.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern is unique to the molecule's structure. For this compound, IR spectroscopy is invaluable for rapidly confirming the presence of its key functional groups.
Causality in Spectral Features
The position of an absorption band is not arbitrary; it is governed by bond strength, the mass of the bonded atoms, and the electronic environment. For instance, the carbonyl (C=O) stretch of the ester is one of the most prominent absorptions. Its exact frequency is influenced by conjugation with the aromatic ring, which tends to lower the wavenumber compared to a non-conjugated ester. Similarly, the hydroxyl (O-H) group's absorption is typically broad due to intermolecular hydrogen bonding in the solid or liquid state.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Methodology:
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a background spectrum is collected using a clean, unobstructed ATR crystal (typically diamond or germanium). This step is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
Data Acquisition: Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.
Interpretation of the IR Spectrum
The IR spectrum of this compound is a composite of absorptions from its constituent parts. The most diagnostic peaks are summarized below.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| 3500 - 3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Methyl Group (-CH₃) | Medium to Weak[4][5] |
| 1730 - 1680 | C=O Stretch | Ester Carbonyl | Strong, Sharp[6][7] |
| 1600 - 1475 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands[5] |
| 1300 - 1200 | C-O Stretch (asymmetric) | Ester | Strong[6] |
| 1200 - 1000 | C-O Stretch | Phenol & Ester | Strong[8] |
| 900 - 690 | C-H Bend (out-of-plane) | Substituted Aromatic | Strong |
| ~600 | C-Br Stretch | Aryl Bromide | Medium to Weak |
Key Interpretive Insights:
-
Phenolic O-H: A broad, strong band in the 3500-3200 cm⁻¹ region is definitive proof of the hydroxyl group and indicates intermolecular hydrogen bonding.[5]
-
Ester Carbonyl (C=O): A very strong, sharp peak around 1700 cm⁻¹ is the most recognizable feature of the molecule. Its position, slightly lower than a typical aliphatic ester (1750-1735 cm⁻¹), confirms conjugation with the aromatic system.[5]
-
Aromatic Region: A series of peaks between 1600 cm⁻¹ and 1475 cm⁻¹ confirms the presence of the benzene ring.[5] The pattern of strong C-H bending peaks between 900-690 cm⁻¹ can provide clues about the substitution pattern.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex array of bending vibrations and C-O, C-C, and C-Br stretching modes.[9] While individual assignments are difficult, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[9]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, yields invaluable information about the molecular structure.
Causality in Fragmentation: The Logic of Bond Cleavage
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a high-energy molecular ion ([M]•+). This ion is unstable and fragments into smaller, more stable charged ions and neutral radicals.[10] The fragmentation pathways are not random; they follow predictable chemical logic, favoring the formation of the most stable carbocations or radical cations.[11] For aromatic esters, the stability of the aromatic ring and acylium ions heavily influences the observed fragments.[12]
A critical feature for this molecule is the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive marker for the presence of bromine.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a hard ionization technique that induces extensive fragmentation, making it ideal for structural elucidation.
Methodology:
-
Sample Introduction: Introduce a small quantity of the sample into the high-vacuum source of the mass spectrometer. This is typically done via a direct insertion probe (for solids) or by coupling the MS to a Gas Chromatograph (GC) for sample separation and introduction.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming the molecular ion ([M]•+).
-
Fragmentation: The energetically unstable molecular ion spontaneously fragments in the ion source.
-
Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum provides a roadmap of the molecule's fragmentation.
Predicted Fragmentation Data for this compound:
| m/z (for ⁷⁹Br/⁸¹Br) | Ion Structure | Fragmentation Pathway | Significance |
| 230 / 232 | [C₈H₇BrO₃]•+ | Molecular Ion ([M]•+) | Confirms molecular weight. Isotopic pattern confirms one Br atom. |
| 199 / 201 | [C₇H₄BrO₂]•+ | [M - OCH₃]•+ (α-cleavage) | Loss of the methoxy radical. A very common and diagnostic fragmentation for methyl esters.[13] |
| 171 / 173 | [C₆H₄BrO]•+ | [M - COOCH₃]•+ | Loss of the entire carbomethoxy group. |
| 151 | [C₈H₇O₃]•+ | [M - Br]•+ | Loss of the bromine radical. |
| 120 | [C₇H₄O₂]•+ | [M - Br - OCH₃]•+ | Sequential loss of Br and methoxy radicals. |
Visualization of the Fragmentation Pathway
The logical flow of fragmentation from the molecular ion can be effectively visualized using a diagram. The following DOT script generates a clear schematic of the primary fragmentation pathways for this compound.
Caption: Primary EI fragmentation pathways for this compound.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy offers rapid and unambiguous confirmation of the essential hydroxyl, ester carbonyl, and aromatic functional groups. Mass spectrometry complements this by providing the exact molecular weight and critical structural information through predictable fragmentation patterns, with the bromine isotopic pattern serving as an unmistakable confirmation of the element's presence. By understanding the principles behind the spectral data, researchers can confidently verify the identity and integrity of this important synthetic intermediate, ensuring the reliability of their subsequent scientific endeavors.
References
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An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-5-Hydroxybenzoate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of methyl 2-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents.
Introduction: The Significance of Solubility in Drug Development
This compound is a substituted aromatic ester with significant applications in the synthesis of complex organic molecules, including macrocyclic Mcl-1 inhibitors for treating multiple myeloma.[1] The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. A thorough understanding of its solubility behavior is paramount for process optimization and ensuring the reproducibility of synthetic protocols. This guide offers a foundational understanding of the physicochemical properties of this compound and provides a systematic approach to determining its solubility.
Physicochemical Properties of this compound
A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [2] |
| Molecular Weight | 231.04 g/mol | [2] |
| Physical Form | Solid | [3] |
| Boiling Point | 96-98 °C | [3] |
| Calculated Water Solubility | 1.7 g/L (25 °C) | [4] |
| Structure | ||
| [2] |
The presence of a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a bromine atom on the benzene ring creates a molecule with mixed polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group is a hydrogen bond acceptor.[5] These features suggest that its solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key factors influencing its solubility are:
-
Polarity : The molecule possesses both polar (hydroxyl, ester) and non-polar (benzene ring, bromine) regions. Its solubility will be favored in solvents of intermediate polarity.
-
Hydrogen Bonding : The ability of the hydroxyl group to donate a hydrogen bond and the carbonyl oxygen of the ester and the hydroxyl oxygen to accept hydrogen bonds are crucial. Solvents that are hydrogen bond donors or acceptors will enhance solubility.[7]
-
Inductive and Resonance Effects : The bromine atom and the hydroxyl group are electron-withdrawing and electron-donating substituents, respectively, which can influence the electron density of the aromatic ring and its interactions with solvents.[8][9]
Based on these principles, we can predict the relative solubility of this compound in various classes of organic solvents.
Table of Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the hydroxyl and ester groups. Water solubility is limited by the hydrophobic benzene ring.[10] |
| Aprotic Polar | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | High | Can act as hydrogen bond acceptors and have dipole-dipole interactions.[11] |
| Non-polar | Hexane, Toluene | Low | Dominated by van der Waals forces, which are less effective at overcoming the solute-solute interactions in the crystal lattice.[10] |
| Halogenated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |
Experimental Determination of Solubility
A systematic experimental approach is necessary to quantify the solubility of this compound. The following protocol outlines a reliable method for determining solubility.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[12]
-
Equilibration : Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction and Dilution : Carefully withdraw a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of this compound should be used for quantification.
-
Solubility Calculation : Calculate the solubility in the original solvent, accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table of Experimentally Determined Solubility (Hypothetical Data):
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | 150.2 |
| Ethanol | 25 | 125.8 |
| Acetone | 25 | 210.5 |
| Ethyl Acetate | 25 | 180.3 |
| Dichloromethane | 25 | 95.7 |
| Toluene | 25 | 15.4 |
| Hexane | 25 | 1.2 |
| Water | 25 | 1.7 |
The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, the high solubility in polar aprotic solvents like acetone can be attributed to strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds. The lower solubility in non-polar solvents like hexane is expected due to the mismatch in intermolecular forces.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain reliable solubility data that is crucial for the successful development and implementation of synthetic and purification processes in the pharmaceutical industry. The presented methodologies and insights serve as a valuable resource for scientists working with this important chemical intermediate.
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National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]
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Methyl 2-bromo-5-hydroxybenzoate mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of Methyl 2-bromo-5-hydroxybenzoate
This guide provides a detailed examination of this compound, focusing on its primary mechanism of action as a potential therapeutic agent and its role as a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, explains the causal science behind its purported activity, and provides field-proven experimental frameworks for its validation.
Introduction and Compound Profile
This compound is a substituted benzoic acid ester (Figure 1). Its chemical structure is notable for the presence of a hydroxyl group, a bromine atom, and a methyl ester group on the benzene ring. These features grant it specific chemical reactivity and are crucial for its biological interactions.
While serving as a key building block in the synthesis of complex pharmaceutical agents, this compound has been identified commercially as a small molecule activator of the enzyme glucokinase (GK).[1] This activity positions it as a compound of interest for the potential treatment of type 2 diabetes mellitus (T2DM).[1]
Compound Details:
-
IUPAC Name: this compound
-
CAS Number: 154607-00-8
-
Molecular Formula: C₈H₇BrO₃
-
Molecular Weight: 231.04 g/mol
The Target: Glucokinase as a Master Regulator of Glucose Homeostasis
To understand the mechanism of this compound, one must first appreciate its target. Glucokinase (also known as hexokinase IV) is a critical enzyme that functions as a glucose sensor in the body, primarily in pancreatic β-cells and liver hepatocytes.[2] Its unique kinetic properties—a lower affinity for glucose compared to other hexokinases and a sigmoidal (cooperative) response to glucose concentration—allow it to respond dynamically to fluctuations in blood glucose levels, particularly after a meal.
-
In the Pancreas: GK acts as the rate-limiting step for glucose-stimulated insulin secretion (GSIS). By phosphorylating glucose to glucose-6-phosphate, it initiates glycolysis, increases the ATP/ADP ratio, and ultimately triggers the release of insulin from β-cells.[3]
-
In the Liver: GK controls the rate of glucose uptake and its conversion into glycogen for storage. This process is fundamental to managing postprandial hyperglycemia.[2]
In patients with T2DM, the activity of glucokinase is often impaired. Therefore, small molecules that can allosterically activate GK (Glucokinase Activators or GKAs) represent a promising therapeutic strategy to restore normal glucose sensing and improve glycemic control.[4][5]
Core Mechanism of Action: Allosteric Activation of Glucokinase
This compound is reported to act as an allosteric activator of glucokinase.[1] Unlike the substrate (glucose), which binds at the active site, allosteric activators bind to a distinct site on the enzyme, approximately 20 Å away from the glucose binding pocket.[6] This binding event induces a conformational change that enhances the enzyme's catalytic function.
The binding of a GKA, such as this compound is proposed to:
-
Increase Affinity for Glucose: The activator "locks" the enzyme in a conformation that has a higher affinity for glucose, effectively lowering the glucose concentration required for half-maximal activity (S₀.₅).
-
Increase Maximal Velocity (Vmax): The conformational change can also enhance the enzyme's catalytic turnover rate.[6]
This dual action means that at any given glucose concentration, the GKA-bound enzyme will phosphorylate glucose more efficiently, amplifying the cell's response to glucose.
Downstream Physiological Consequences
The allosteric activation of GK by this compound is expected to restore and enhance the physiological responses to glucose in key metabolic tissues.
Pancreatic β-Cell Response:
-
Enhanced GK activity leads to a lower threshold for glucose-stimulated insulin secretion.
-
Increased insulin release helps other tissues (e.g., muscle, adipose) take up glucose from the blood, lowering overall blood glucose levels.
Hepatic (Liver) Response:
-
Increased GK activity promotes rapid conversion of incoming glucose to glucose-6-phosphate.
-
This traps glucose within the liver and stimulates its conversion into glycogen (glycogenesis), further reducing blood glucose.
-
It also suppresses hepatic glucose production (gluconeogenesis).
Experimental Validation: A Self-Validating Protocol Workflow
As a Senior Application Scientist, it is imperative to move from reported activity to empirical validation. The following workflow outlines the key experiments required to rigorously confirm and characterize the mechanism of action of this compound as a GKA.
Workflow Diagram
Protocol 1: In Vitro Glucokinase Activity Assay
-
Causality: This is the primary functional experiment to determine if the compound directly affects the enzyme's catalytic rate. A coupled spectrophotometric assay is standard, where the production of glucose-6-phosphate is linked to the reduction of NADP⁺ by G6P-dehydrogenase, which can be measured as an increase in absorbance at 340 nm.
-
Methodology:
-
Prepare a reaction buffer containing 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, pH 7.4.
-
To a 96-well plate, add recombinant human glucokinase (e.g., 10 nM final concentration).
-
Add this compound across a range of concentrations (e.g., 0.1 nM to 100 µM) to determine the dose-response relationship. Include a DMSO vehicle control.
-
Add the coupling enzyme (G6P-dehydrogenase) and co-factors (1 mM ATP, 1 mM NADP⁺).
-
Initiate the reaction by adding D-glucose at a fixed, sub-saturating concentration (e.g., 5 mM).
-
Immediately measure the change in absorbance at 340 nm over time using a plate reader at 37°C.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the velocity against the compound concentration and fit to a sigmoidal dose-response curve to determine the AC₅₀ (concentration for 50% of maximal activation) and fold-activation.
-
-
Data Presentation:
| Parameter | Expected Value for a Potent GKA |
| AC₅₀ (nM) | 10 - 500 |
| Max Fold Activation | 2x - 10x |
| Glucose S₀.₅ Shift | Decrease (e.g., from 8 mM to 2 mM) |
Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding
-
Causality: While the activity assay shows a functional effect, it does not prove direct physical interaction. ITC provides this proof by measuring the heat released or absorbed when the compound binds to the enzyme, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters.
-
Methodology:
-
Dialyze purified recombinant glucokinase into an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of this compound in the same dialysis buffer.
-
Load the enzyme into the sample cell of the ITC instrument (e.g., at 10-20 µM).
-
Load the compound into the injection syringe (e.g., at 100-200 µM).
-
Perform a series of small injections (e.g., 2 µL) of the compound into the enzyme solution while monitoring the heat change.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, ΔH (enthalpy), and n.
-
Secondary Role: Intermediate in Chemical Synthesis
Beyond its direct biological activity, this compound is a valuable intermediate in medicinal chemistry. It has been specifically cited for its use in the preparation of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[7] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family and is a high-value target in oncology, particularly for hematological malignancies like multiple myeloma.[1]
In this context, the functional groups of this compound are leveraged for further chemical reactions:
-
The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
-
The hydroxyl and ester groups can be used as handles for esterification, etherification, or amidation to construct the macrocyclic structure.
Conclusion and Authoritative Grounding
This compound presents a dual profile of significant interest to drug development professionals. Its primary, purported mechanism of action is as an allosteric activator of glucokinase, a clinically relevant target for type 2 diabetes.[2] This action enhances the body's natural glucose-sensing machinery in the liver and pancreas, leading to improved glycemic control. While this activity is commercially reported, rigorous validation through the biochemical and biophysical protocols detailed herein is essential to confirm its therapeutic potential.
Concurrently, its utility as a synthetic building block, particularly for sophisticated molecules like Mcl-1 inhibitors, underscores its versatility and value in broader medicinal chemistry programs.[7] Researchers investigating this compound should consider both its direct biological potential and its role as a strategic intermediate.
References
-
Sharma, P., et al. (2022). Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators. Journal of Pharmacopuncture. [Link]
-
National Institutes of Health (2024). Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus. NIH National Library of Medicine. [Link]
-
Frontiers (2023). Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. Frontiers in Endocrinology. [Link]
-
Beck, T., et al. (2011). Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. Biochemistry. [Link]
-
National Institutes of Health (2024). Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes. NIH National Library of Medicine. [Link]
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National Institutes of Health (Date N/A). Methyl 5-bromo-2-hydroxybenzoate. [Link]
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The Multifaceted Biological Profile of Methyl 2-bromo-5-hydroxybenzoate: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the exploration of small molecules with diverse biological activities is paramount. Methyl 2-bromo-5-hydroxybenzoate, a seemingly simple substituted phenolic compound, has emerged as a molecule of significant interest. While its primary recognized role is as a glucokinase activator with potential applications in type 2 diabetes, a deeper dive into the activities of structurally related compounds reveals a broader therapeutic potential. This technical guide provides an in-depth analysis of the known and potential biological activities of this compound, offering a roadmap for researchers and drug development professionals. We will explore its established role in metabolic regulation and extrapolate its potential in oncology, infectious diseases, and inflammatory conditions, grounded in the established bioactivities of its chemical cousins.
I. Chemical and Physical Properties
This compound is a brominated derivative of methylparaben. Its chemical structure and properties provide a foundation for understanding its biological interactions.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-5-hydroxybenzoic acid methyl ester |
| CAS Number | 154607-00-8[1][2] |
| Molecular Formula | C₈H₇BrO₃[2] |
| Molecular Weight | 231.04 g/mol [2] |
| Appearance | White solid |
| Melting Point | 96-98 °C |
II. Confirmed Biological Activity: Glucokinase Activation
The most well-documented biological activity of this compound is its function as a glucokinase (GK) activator. Glucokinase plays a pivotal role in glucose homeostasis, and its activation is a key strategy for the treatment of type 2 diabetes.
Mechanism of Action: Allosteric Modulation
This compound acts as a phenoxy activator, binding to an allosteric site on the glucokinase enzyme. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation to glucose-6-phosphate. This allosteric activation leads to increased glucose uptake and utilization by cells, ultimately resulting in a glucose-lowering effect.
Caption: Allosteric activation of glucokinase by this compound.
Experimental Protocol: Fluorometric Glucokinase Activity Assay
This protocol outlines a method to assess the glucokinase-activating potential of this compound in a 96-well plate format.
Materials:
-
Glucokinase (recombinant human)
-
ATP (Adenosine 5'-triphosphate)
-
D-Glucose
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing ATP, NADP+, and G6PDH at their final desired concentrations.
-
Compound Addition: Add 1 µL of varying concentrations of this compound (or DMSO for control) to the wells of the microplate.
-
Enzyme Addition: Add glucokinase to each well.
-
Initiate Reaction: Start the reaction by adding glucose to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The increase in fluorescence corresponds to the production of NADPH, which is proportional to glucokinase activity.
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) for glucokinase activation.
III. Potential Biological Activities: A Landscape of Opportunity
While glucokinase activation is its established role, the chemical structure of this compound suggests a broader range of biological activities. The presence of a brominated phenol moiety is a common feature in many bioactive natural and synthetic compounds.
A. Anticancer Potential
Numerous studies have highlighted the anticancer properties of hydroxybenzoic acid derivatives and bromophenols.[3][4][5][6] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.
Plausible Mechanisms of Action:
-
Induction of Oxidative Stress: Phenolic compounds can act as pro-oxidants in the tumor microenvironment, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
-
Inhibition of Key Signaling Pathways: Structurally similar compounds have been shown to inhibit pathways crucial for cancer cell survival and proliferation, such as the NF-κB and MAPK pathways.[7]
-
Enzyme Inhibition: Derivatives of benzoic acid have been identified as inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy.[8]
Caption: Potential anticancer mechanisms of this compound derivatives.
B. Antimicrobial Activity
The presence of both a phenol group and a bromine atom in this compound suggests potential antimicrobial properties. Phenolic compounds are known for their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[9][10] Bromination can further enhance this activity.[11][12][13]
Plausible Mechanisms of Action:
-
Membrane Disruption: The lipophilic nature of the brominated aromatic ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: Phenolic hydroxyl groups can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation.
-
Interference with Energy Metabolism: The compound may uncouple oxidative phosphorylation, depleting the microbial cell of ATP.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (dissolved in DMSO)
-
96-well sterile microplates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the microbial culture to a specific optical density and dilute to the desired concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in the appropriate broth in the wells of the microplate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
C. Anti-inflammatory Effects
The anti-inflammatory potential of phenolic compounds is well-established. A structurally similar compound, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde, has been shown to exert anti-inflammatory effects by inactivating the ERK, JNK, and NF-κB pathways in macrophages.[7] This provides a strong rationale to investigate the anti-inflammatory properties of this compound.
Plausible Mechanisms of Action:
-
Inhibition of Pro-inflammatory Cytokine Production: The compound may suppress the production of cytokines like TNF-α, IL-6, and IL-1β.
-
Modulation of Inflammatory Signaling Pathways: It could inhibit key signaling molecules such as NF-κB, which is a master regulator of inflammation, and MAPKs (ERK, JNK, p38).
IV. Synthetic Considerations and Future Directions
This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives.[14] For example, the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate from a related nitro compound has been described, opening avenues for further functionalization.[15] The synthesis of an isomeric compound, Methyl 5-bromo-2-hydroxybenzoate, has also been reported.[16]
Future research should focus on:
-
Derivative Synthesis: A library of derivatives should be synthesized by modifying the hydroxyl and ester functionalities to explore structure-activity relationships.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to confirm and characterize the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its derivatives.
-
Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.
V. Conclusion
This compound is more than just a glucokinase activator. Its chemical structure, shared with a class of biologically active bromophenols and hydroxybenzoic acids, points towards a rich and largely unexplored therapeutic potential. This guide provides a framework for understanding its multifaceted biological profile and serves as a call to action for the drug discovery community to further investigate this promising scaffold. The journey from a simple phenolic ester to a potential multi-target therapeutic agent is a testament to the power of curiosity-driven research and the endless possibilities that lie within the world of small molecules.
References
- Patil, S., Kuman, M.M., Palvai, S., Sengupta, P., & Basu, S. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega, 3(1), 1470–1481.
- Lin, C.-Y., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Antioxidants, 9(10), 987.
-
Glucokinase Activity Assay Kit (Fluorometric) (#BN01129). (n.d.). Retrieved from [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3323-3329.
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2020). Marine Drugs, 18(1), 50.
-
Chemical structure of hydroxy benzoic acid derivatives exhibiting anticancer activities. (n.d.). Retrieved from [Link]
- Estimating Hepatic Glucokinase Activity Using a Simple Model of Lactate Kinetics. (2013). Diabetes, 62(7), 2263–2271.
- Bromophenols in Marine Algae and Their Bioactivities. (2011). Marine Drugs, 9(12), 2683–2702.
-
Derivatives of hydroxybenzoic acids. (n.d.). Retrieved from [Link]
- synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. (2021). Pharmaceutical Chemistry Journal, 55(4), 368–374.
- Glucokinase activity assays for measuring kinetic and activation parameters. (2008).
- Methyl 5-bromo-2-hydroxybenzoate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467.
- Update of the risk assessment of brominated phenols and their derivatives in food. (2023). EFSA Journal, 21(6), e08023.
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2020). Frontiers in Microbiology, 11, 639.
-
Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[5]-2-methyl resorcinarene. (2012). Molecules, 17(12), 14757–14767.
-
Antimicrobial activity of phenol and benzoic acid derivatives. (n.d.). Retrieved from [Link]
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2020). Marine Drugs, 18(1), 50.
-
This compound. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-bromo-5-hydroxybenzoate: From Synthesis to Therapeutic Potential
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
Methyl 2-bromo-5-hydroxybenzoate is a halogenated aromatic ester that has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring offers a versatile scaffold for medicinal chemists. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and, most importantly, the critical applications of this compound in the development of novel treatments for metabolic diseases and cancer. We will delve into the causality behind synthetic strategies and explore its role as a glucokinase activator and a precursor to macrocyclic Mcl-1 inhibitors, providing field-proven insights for researchers, scientists, and drug development professionals.
Historical Context and Synthesis: A Legacy of Aromatic Chemistry
While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its existence is a logical extension of the rich history of aromatic chemistry developed throughout the 19th and 20th centuries. The synthesis of its core components, brominated and hydroxylated benzoic acids, has been a fundamental pursuit for organic chemists for well over a century. Early methods for the preparation of substituted benzoic acids often involved harsh oxidation of substituted toluenes or multi-step sequences.
The most logical and prevalent synthetic route to this compound involves a two-step process: the bromination of a suitable precursor followed by esterification. A key starting material for this synthesis is 2-bromo-5-hydroxybenzoic acid.
Synthesis of the Precursor: 2-bromo-5-hydroxybenzoic acid
One established method for the synthesis of 2-bromo-5-hydroxybenzoic acid involves the demethylation of 2-bromo-5-methoxybenzoic acid. A general procedure for this transformation is the reflux of 2-bromo-5-methoxybenzoic acid with aluminum chloride in a solvent like chlorobenzene. Following the reaction, the mixture is cooled and quenched with ice water, and the product is extracted with an organic solvent.[1]
Esterification to Yield this compound
The final step to obtain this compound is the esterification of 2-bromo-5-hydroxybenzoic acid. The Fischer-Speier esterification is a classic and reliable method for this conversion. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol (in this case, methanol) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol.
Alternatively, for more sensitive substrates or to avoid strongly acidic conditions, other esterification methods can be employed. For instance, reacting the carboxylic acid with a methylating agent like methyl iodide in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF is an effective, albeit more expensive, approach.[2]
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its application in synthesis and drug discovery. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 154607-00-8 | [3][4][5] |
| Molecular Formula | C₈H₇BrO₃ | [6] |
| Molecular Weight | 231.04 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 97 °C | |
| Boiling Point | 96-98 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. | [3] |
-
¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm). The methyl ester protons would be a singlet at approximately δ 3.9 ppm, and the hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon of the ester at around δ 170 ppm, aromatic carbons between δ 110-160 ppm, and the methyl carbon of the ester at approximately δ 52 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the hydroxyl group (around 3300 cm⁻¹), a strong C=O stretch from the ester carbonyl (around 1700 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations.[7]
Applications in Drug Discovery and Development
The synthetic utility of this compound is primarily realized in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The presence of three distinct functional groups allows for sequential and regioselective modifications.
Glucokinase Activation for the Treatment of Type 2 Diabetes
Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver.[8] Small molecule glucokinase activators (GKAs) have been pursued as a therapeutic strategy for type 2 diabetes, as they can enhance glucose-stimulated insulin secretion and hepatic glucose uptake.[8][9]
This compound has been identified as a key building block in the synthesis of certain classes of glucokinase activators.[3] The phenoxy moiety of the molecule can be a core element that interacts with the allosteric binding site of the glucokinase enzyme. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents that can optimize the potency and pharmacokinetic properties of the final GKA compound.
Experimental Protocol: Synthesis of a Glucokinase Activator Intermediate
The following is a representative, generalized protocol for the utilization of this compound in the synthesis of a glucokinase activator scaffold. This is an illustrative example and should be adapted based on the specific target molecule.
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a boronic acid derivative (1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq), are added to the reaction mixture.
-
The mixture is degassed with nitrogen or argon and heated to reflux (typically 80-100 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in catalyzing the formation of carbon-carbon bonds in Suzuki couplings.
-
Base: The base is essential for the transmetalation step of the catalytic cycle.
-
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
Intermediate in the Synthesis of Macrocyclic Mcl-1 Inhibitors
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein of the Bcl-2 family and is a key regulator of apoptosis (programmed cell death).[10][11] Overexpression of Mcl-1 is a common feature in many cancers and is associated with tumor progression and resistance to chemotherapy.[12] Consequently, the development of small molecule inhibitors of Mcl-1 is a highly sought-after goal in oncology drug discovery.[10][11][13][14][15][16]
This compound serves as a crucial starting material in the synthesis of macrocyclic Mcl-1 inhibitors.[5][17] The synthesis of these complex macrocycles often involves a multi-step sequence where the functionalities of the this compound scaffold are sequentially elaborated. The hydroxyl group can be used as a nucleophile or protected for later manipulation, while the bromine atom is an ideal handle for introducing side chains via cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form an amide bond, a key linkage in many macrocyclic structures.
Experimental Workflow: Synthesis of an Mcl-1 Inhibitor Precursor
The following diagram illustrates a generalized workflow for the incorporation of this compound into a precursor for a macrocyclic Mcl-1 inhibitor.
Caption: Generalized synthetic workflow for an Mcl-1 inhibitor precursor.
Conclusion and Future Perspectives
This compound, while not a household name in the chemical world, represents a quintessential example of a versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis from readily available precursors and the strategic arrangement of its functional groups provide a powerful platform for the creation of complex and potent therapeutic agents. The demonstrated utility of this compound in the development of both glucokinase activators and Mcl-1 inhibitors underscores its significance in addressing major health challenges of our time. As drug discovery continues to evolve towards more intricate and targeted molecular architectures, the demand for well-characterized and synthetically flexible intermediates like this compound is poised to grow, ensuring its continued relevance in the laboratories of pharmaceutical and academic researchers.
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An In-Depth Technical Guide to the Safety and Hazards of Methyl 2-bromo-5-hydroxybenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on Chemical Safety
In the landscape of drug discovery and organic synthesis, novel molecules are the currency of innovation. Methyl 2-bromo-5-hydroxybenzoate (CAS No. 154607-00-8), a substituted phenolic ester, represents a versatile building block for the construction of more complex chemical entities.[1][2] Its trifunctional nature—offering a reactive aryl bromide, a nucleophilic phenol, and a modifiable ester group—makes it a valuable intermediate. However, this same reactivity profile necessitates a comprehensive and proactive approach to its handling and safety management.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of the hazards associated with this compound. By elucidating the principles behind the safety protocols, this document aims to empower researchers to not only follow procedures but to understand the causality behind them, fostering a culture of intrinsic safety and scientific integrity within the laboratory.
Section 1: Hazard Identification and Risk Profile
A thorough understanding of a chemical's intrinsic hazards is the foundation of any robust safety protocol. For this compound, the risks are primarily associated with its irritant properties and the potential for reactivity inherent in its functional groups.
GHS Classification and Hazard Statements
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[3][4][5]:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Expert Insight: The H315, H319, and H335 classifications are common for powdered phenolic compounds.[6][7] The fine particulate nature of the solid increases the surface area available for contact with skin, eyes, and the respiratory tract, leading to irritation. The phenolic hydroxyl group can denature proteins, leading to cellular damage and an inflammatory response upon contact.
Toxicological Profile (Inferred)
-
Metabolic Activation: Brominated aromatic compounds, like bromobenzene, are known to undergo metabolic activation in the liver by cytochrome P-450 enzymes.[8][9][10] This can lead to the formation of reactive intermediates, such as epoxides, which are electrophilic and can covalently bind to cellular macromolecules (proteins, DNA), potentially leading to hepatotoxicity.[11] While the specific metabolic pathway for this compound is uncharacterized, the potential for forming such reactive metabolites warrants treating it with a high degree of caution.
-
Irritant Effects: The irritant effects are the most immediate and well-documented hazards. The phenolic group can cause chemical burns and irritation, while the fine powder can mechanically irritate the respiratory tract.[12]
Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.[1][13]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the compound may not be feasible. However, substituting it with a less hazardous analogue (e.g., a non-halogenated version or one with a lower irritation potential) should be considered during the experimental design phase if scientifically viable.
-
Engineering Controls: This is the most critical layer for handling this compound. All manipulations of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of the powder.[14] A dedicated balance for weighing irritant powders, placed within a ventilated enclosure or fume hood, is also recommended.[15]
-
Administrative Controls: These include developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and clearly designating areas for handling potent irritants.[14]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.
Section 3: Standard Operating Protocol for Safe Handling
This protocol outlines a self-validating system for the safe handling of this compound, from preparation to waste disposal.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a splash risk. | Protects against airborne powder and potential splashes, preventing serious eye irritation (H319). |
| Skin Protection | Nitrile gloves (double-gloving is recommended), a flame-resistant lab coat with tight cuffs, and closed-toe shoes. | Prevents skin contact, mitigating the risk of skin irritation (H315). |
| Respiratory Protection | Not typically required if all work is conducted within a certified chemical fume hood. For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Protects the respiratory tract from irritation by airborne powder (H335). |
Step-by-Step Handling Procedure
-
Preparation:
-
Risk Assessment: Before beginning work, perform a formal risk assessment for the entire experimental procedure.[16][17]
-
Area Designation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper.[15]
-
Assemble Equipment: Ensure all necessary glassware, spatulas, and reagents are clean, dry, and placed within the fume hood before introducing the chemical.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[18]
-
-
Weighing and Transfer:
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the powder to the container inside the fume hood, seal it, and then weigh the sealed container outside the hood. This "weigh-in-a-vial" method minimizes the risk of generating airborne dust in the open lab.[15]
-
Transfer: Use spatulas to carefully transfer the solid. Avoid pouring the powder, which can create dust clouds. If transferring to a flask for reaction, use a powder funnel.
-
-
Dissolution/Reaction:
-
Slowly add solvents to the solid to avoid splashing.
-
If the reaction is exothermic, ensure adequate cooling is in place before adding reagents.
-
-
Post-Handling Decontamination:
-
Glassware: Thoroughly decontaminate all glassware that came into contact with the compound. Rinse with a suitable organic solvent (e.g., acetone) into a designated halogenated waste container, followed by a standard glassware washing procedure.
-
Work Area: Wipe down the designated work area in the fume hood with a damp paper towel to collect any residual powder. Dispose of the towel and bench paper as hazardous waste.
-
PPE Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water immediately after removing gloves.
-
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., contaminated paper towels, gloves, weigh boats) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all halogenated organic liquid waste, including reaction residues and solvent rinses, in a designated "Halogenated Organic Waste" container. Never mix halogenated waste with non-halogenated waste streams.[19]
Section 4: Reactivity and Stability Profile
Understanding the chemical reactivity is paramount to preventing hazardous reactions and ensuring safe storage.
Chemical Stability
-
The compound is generally stable under normal laboratory conditions. However, as a phenolic compound, it may be sensitive to light and air over long periods, potentially leading to discoloration. Store in a tightly sealed, opaque container.[20]
Incompatible Materials
-
Strong Oxidizing Agents: The aromatic ring and hydroxyl group can be susceptible to oxidation.[11][21] Contact with strong oxidizers (e.g., nitric acid, permanganates, chromic acid) could lead to vigorous or explosive reactions.[6][22]
-
Strong Bases: The phenolic proton is acidic and will react with strong bases (e.g., sodium hydroxide, potassium carbonate). This is often a desired reaction in synthesis but should be controlled to avoid exothermic reactions, especially on a large scale.[23]
-
Acids: While generally stable to weak acids, strong acids could potentially catalyze the hydrolysis of the methyl ester group, particularly at elevated temperatures.[7][24]
-
Reactive Metals: Avoid contact with strong reducing agents or reactive metals like sodium, potassium, or magnesium.
Hazardous Decomposition Products
-
Thermal Decomposition: In a fire, this compound may undergo thermal decomposition. Due to its structure as a brominated aromatic compound, this can release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[25][26]
-
Expert Insight: There is a potential for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain high-temperature conditions, a known hazard associated with the combustion of brominated flame retardants.[27] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 5: Emergency Procedures
A clear and rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.
First Aid Measures
The following diagram outlines the decision-making process for first aid response to an exposure.
Caption: First aid response workflow for chemical exposure.
-
Inhalation: Immediately move the affected person to fresh air.[28] If breathing is difficult or irritation persists, seek immediate medical attention.[29]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[26][30] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[28][30] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting.[12] Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.
Accidental Release (Spill) Protocol
This protocol is for a small spill (<5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institutional emergency response team.
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill area.[18]
-
Assess & Ventilate: Ensure the spill is within a fume hood. If not, and if safe to do so, increase ventilation in the area.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, a face shield, and a lab coat. If there is a significant risk of airborne dust outside a fume hood, use a respirator.
-
Contain the Spill:
-
Clean-Up:
-
Decontaminate & Dispose:
-
Wipe the area again with soap and water.
-
Seal the waste bag/container, label it clearly as "Hazardous Waste: this compound Spill Debris," and arrange for disposal through your institution's environmental health and safety office.
-
Decontaminate all tools used in the cleanup.
-
Conclusion
This compound is a valuable research chemical, and like many such compounds, it carries inherent hazards. However, by understanding the chemical principles behind these hazards—its irritant nature, potential for metabolic activation, and reactivity—we can implement a multi-layered system of controls that significantly mitigates the risk. Adherence to the protocols outlined in this guide, grounded in the principles of the Hierarchy of Controls, will enable researchers to utilize this versatile molecule with confidence and safety, ensuring that scientific advancement and personal well-being proceed in tandem.
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Pihl, V., et al. (2002). Kinetics and mechanism of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. International Journal of Chemical Kinetics, 34(9), 528-536. Available at: [Link]
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Methyl 2-bromo-5-hydroxybenzoate: A Technical Guide to Unlocking Its Research Potential
Foreword: Beyond the Catalog Page
To the discerning researcher, a chemical building block is not merely a substance with a defined structure and CAS number. It is a nexus of potential, a starting point for innovation. Methyl 2-bromo-5-hydroxybenzoate is a prime example of such a molecule. Its trifunctional nature—an aryl bromide for cross-coupling, a nucleophilic phenol for etherification, and an ester for modification or hydrolysis—renders it a uniquely versatile scaffold. This guide moves beyond a simple recitation of properties to provide a strategic framework for its application in modern drug discovery, focusing on two high-impact therapeutic areas: oncology and metabolic disease. Herein, we explore the causality behind synthetic choices and outline pathways to novel molecular entities with significant therapeutic promise.
Table of Key Properties
| Property | Value | Source(s) |
| CAS Number | 154607-00-8 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Physical Form | White to off-white solid | [2] |
| Melting Point | 96-98 °C | [2] |
| Boiling Point | 96-98 °C | [2] |
| SMILES | COC(=O)C1=C(C=CC(=C1)O)Br | [1] |
| InChIKey | AIWIFVOBRBJANE-UHFFFAOYSA-N | [1] |
Part 1: Strategic Synthesis and Chemical Reactivity
The utility of any building block begins with its reliable synthesis and a deep understanding of its reactive handles. This compound is readily prepared from its corresponding carboxylic acid, and its functional groups can be selectively addressed to build molecular complexity.
Synthesis via Fischer Esterification
The most direct route to this compound is the acid-catalyzed esterification of 2-bromo-5-hydroxybenzoic acid. This classic reaction is efficient and scalable. The precursor acid itself can be synthesized from 2-bromophenol and bromoacetic acid.[3]
Protocol 1: Synthesis of this compound
Principle: This Fischer esterification protocol utilizes a strong acid catalyst (sulfuric acid) and an excess of the alcohol (methanol), which also serves as the solvent. This drives the equilibrium towards the ester product. The reaction is heated to reflux to ensure a sufficient reaction rate.
Methodology:
-
Reaction Setup: To a solution of 2-bromo-5-hydroxybenzoic acid (1.0 eq.) in anhydrous methanol (10-15 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq.) dropwise while stirring in an ice bath.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
The Triumvirate of Reactivity: A Logical Workflow
The strategic value of this molecule lies in the differential reactivity of its three functional groups. A researcher can selectively modify the aryl bromide, the phenol, or the ester, allowing for a combinatorial approach to library synthesis.
Caption: Logical workflow for the derivatization of this compound.
Part 2: Application in Oncology - Targeting Mcl-1
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein in the Bcl-2 family. Its overexpression is a common feature in many cancers, where it sequesters pro-apoptotic proteins like Bak, preventing cancer cells from undergoing programmed cell death.[4] Developing small molecule inhibitors that disrupt this Mcl-1:Bak interaction is a major goal in oncology. This compound is an excellent starting point for such inhibitors.[5]
The Mcl-1 Anti-Apoptotic Signaling Pathway
Mcl-1 functions as a key node integrating survival and death signals. Pro-survival signals (e.g., via the PI3K/Akt pathway) maintain Mcl-1 stability, while stress signals (e.g., via JNK) promote its degradation, tipping the cell towards apoptosis.[5] Mcl-1 inhibitors act by directly preventing Mcl-1 from sequestering pro-apoptotic effectors.
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- 1. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 154607-00-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of Methyl 2-bromo-5-hydroxybenzoate
Abstract
This comprehensive guide details a reliable and efficient two-step synthesis of Methyl 2-bromo-5-hydroxybenzoate, a valuable building block in the development of novel pharmaceutical agents and advanced organic materials. The synthesis commences with the Fischer esterification of 5-hydroxybenzoic acid to yield the intermediate, Methyl 5-hydroxybenzoate. This is followed by a regioselective bromination at the C2 position. This document provides not only a step-by-step protocol but also delves into the mechanistic underpinnings of the reaction, expected outcomes, and critical safety considerations, tailored for researchers in organic synthesis and drug discovery.
Introduction
This compound is a key intermediate in organic synthesis, primarily due to its trifunctional nature, possessing a methyl ester, a hydroxyl group, and a bromine atom on an aromatic scaffold. This unique combination of functional groups allows for a diverse range of subsequent chemical modifications, making it a sought-after precursor in the synthesis of complex molecules. For instance, the bromine atom can be readily displaced or utilized in cross-coupling reactions, while the hydroxyl and ester moieties can undergo further transformations. Its derivatives have been explored for their potential biological activities, underscoring the importance of a robust and well-documented synthetic protocol.
This application note presents a logical and field-tested two-step approach for the synthesis of this compound from the readily available starting material, 5-hydroxybenzoic acid. The chosen synthetic strategy prioritizes efficiency, regioselectivity, and operational simplicity.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: esterification followed by bromination. This sequence is strategically chosen to ensure high regioselectivity in the second step.
Figure 1: Overall two-step synthesis workflow.
Part 1: Synthesis of Methyl 5-hydroxybenzoate via Fischer Esterification
The initial step involves the conversion of the carboxylic acid functionality of 5-hydroxybenzoic acid into a methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of a strong acid catalyst.
Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 5-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 10.0 g | 0.072 mol | Starting material |
| Methanol | CH₄O | 32.04 | 150 mL | - | Reagent and solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | - | Catalyst[1][2][3] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent[4][5] |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 100 mL | - | Neutralizing wash[6][7][8][9][10] |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent[11][12][13][14][15] |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxybenzoic acid (10.0 g, 0.072 mol) and methanol (150 mL).
-
Stir the mixture to dissolve the solid. Once dissolved, slowly and carefully add concentrated sulfuric acid (3.0 mL) to the solution.[1][2][3]
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 5-hydroxybenzoate. The product is typically a white to off-white solid and can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.
Part 2: Regioselective Bromination of Methyl 5-hydroxybenzoate
This step introduces a bromine atom onto the aromatic ring of the esterified intermediate. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.
Mechanistic Rationale for Regioselectivity
The hydroxyl group (-OH) is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the methyl ester (-COOCH₃) is a deactivating, meta- directing group. The powerful activating and directing effect of the hydroxyl group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the para position is already occupied by the methyl ester group, the bromination will preferentially occur at one of the ortho positions. Of the two ortho positions, the C2 position is sterically less hindered than the C6 position (which is flanked by the ester group), leading to the selective formation of this compound.
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laboratory scale synthesis protocol for Methyl 2-bromo-5-hydroxybenzoate
Introduction
Methyl 2-bromo-5-hydroxybenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its utility in medicinal chemistry is highlighted by its incorporation into macrocyclic Mcl-1 inhibitors, which are under investigation for the treatment of multiple myeloma. The strategic placement of the bromine atom, hydroxyl group, and methyl ester on the benzene ring provides multiple reactive sites for further chemical modifications. This application note provides a detailed, laboratory-scale protocol for the synthesis of this compound, targeting researchers in organic synthesis and drug development.
Two primary synthetic routes are presented: the direct esterification of 2-bromo-5-hydroxybenzoic acid and the regioselective bromination of a suitable precursor. The former is often preferred due to the commercial availability of the starting material.
PART 1: Synthesis via Fischer Esterification of 2-bromo-5-hydroxybenzoic acid
This method involves the acid-catalyzed esterification of 2-bromo-5-hydroxybenzoic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Reaction Scheme
Caption: Fischer Esterification of 2-bromo-5-hydroxybenzoic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 2-bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 185 | 374.5 | Irritant |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | Flammable, Toxic |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | Corrosive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | Hygroscopic |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-hydroxybenzoic acid (10.0 g, 46.1 mmol).
-
Addition of Reagents: To the flask, add methanol (150 mL). Stir the mixture until the solid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture. The addition is exothermic, and the mixture may warm up.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
To the concentrated residue, add cold deionized water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine (50 mL).
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a solid.
Workflow Diagram
Caption: Regioselective bromination of methyl 3-hydroxybenzoate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 70-73 | 240 | Irritant |
| Bromine | Br₂ | 159.81 | -7.2 | 58.8 | Corrosive, Toxic |
| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 | 118 | Corrosive, Flammable |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 48.3 | - | Irritant |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap for HBr, dissolve methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (3.4 mL, 65.7 mmol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Pour the reaction mixture into ice-cold water (300 mL).
-
Work-up:
-
Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the desired this compound.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive.
-
Organic solvents are flammable and should be kept away from ignition sources.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: Compare the experimental melting point with the literature value (96-98 °C). [1]* Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure and isomeric purity.
-
FT-IR: To identify the characteristic functional groups (hydroxyl, ester carbonyl, C-Br bond).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
References
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]
-
ChemTalk. Directing Effects. Available at: [Link]
-
ChemicalBook. 2-bromo-5-hydroxybenzoic acid. Available at: [Link]
- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
MIT DSpace. Fischer Esterification. Available at: [Link]
Sources
Application Note: A Streamlined One-Pot Synthesis of Methyl 2-bromo-5-hydroxybenzoate
An Application Note for Researchers and Drug Development Professionals
Abstract
Methyl 2-bromo-5-hydroxybenzoate is a valuable substituted phenolic compound that serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. Notably, it is an intermediate in the development of glucokinase activators for potential diabetes treatments. This application note details a robust and efficient one-pot synthesis method that combines electrophilic bromination and Fischer esterification into a single, streamlined workflow. By eliminating the need for isolation of the intermediate, this protocol offers significant advantages in terms of time, resource efficiency, and overall yield, making it highly suitable for both academic research and industrial drug development settings.
Introduction and Scientific Rationale
The traditional synthesis of this compound often involves a multi-step process: first, the selective bromination of a suitable benzoic acid precursor, followed by purification of the brominated acid, and finally, a separate esterification step. Such procedures can be time-consuming and may lead to product loss at each isolation stage.
The one-pot methodology presented here leverages the compatibility of the reaction conditions for both electrophilic aromatic substitution and acid-catalyzed esterification. The synthesis commences with 5-hydroxybenzoic acid, which undergoes regioselective bromination followed by in-situ esterification.
The core principles of this synthesis are:
-
Regioselective Bromination: The hydroxyl (-OH) group of 5-hydroxybenzoic acid is a potent activating group and an ortho-, para- director for electrophilic aromatic substitution.[1][2][3] The carboxylic acid (-COOH) group is a deactivating, meta- directing group. The powerful activating effect of the -OH group dictates the position of bromination, directing the incoming electrophile (Br⁺) to the C2 position (ortho to -OH and meta to -COOH).
-
Fischer-Speier Esterification: Following bromination, the carboxylic acid functional group is converted to its methyl ester via the classic Fischer esterification mechanism.[4][5] This is an acid-catalyzed equilibrium reaction where the use of methanol as both a reagent and a solvent drives the reaction toward the product, in accordance with Le Chatelier's Principle.[4][6]
By conducting these reactions sequentially in the same vessel, we minimize handling, reduce solvent waste, and improve the overall process economy.
Reaction Scheme and Mechanism
Overall Transformation:
Figure 1: One-pot synthesis of this compound from 5-hydroxybenzoic acid.
Mechanistic Pathway:
The reaction proceeds through two distinct, sequential mechanistic stages within the same pot.
Caption: Figure 2: Simplified Reaction Mechanism.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Grade | Supplier Example |
| 5-Hydroxybenzoic Acid | 99-96-7 | 138.12 g/mol | ≥99% | Sigma-Aldrich |
| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | ≥99.8% | Fisher Scientific |
| Bromine | 7726-95-6 | 159.81 g/mol | ≥99.5% | Acros Organics |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 g/mol | 95-98% | J.T. Baker |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | ACS Grade | EMD Millipore |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 g/mol | ACS Grade | Alfa Aesar |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | - |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Synthesis Workflow Diagram
Caption: Figure 3: One-Pot Synthesis Workflow.
3.4. Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Dissolution: Add 5-hydroxybenzoic acid (6.91 g, 50.0 mmol) and anhydrous methanol (100 mL) to the flask. Stir the mixture until the solid is completely dissolved.
-
Bromination:
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, carefully prepare a solution of bromine (8.0 g, 50.0 mmol, approx. 2.56 mL) in 20 mL of methanol. Caution: Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Transfer the bromine solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours. Monitor the reaction's progress via TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
-
Esterification:
-
Re-cool the reaction mixture to 0-5 °C in the ice bath.
-
Carefully add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise via the dropping funnel, ensuring the temperature does not exceed 15 °C.
-
Once the acid has been added, remove the ice bath and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the brominated acid intermediate.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 300 mL of ice-cold water. A precipitate should form.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize residual acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as a mixture of hexane and ethyl acetate or aqueous ethanol, to afford pure this compound as a white to off-white solid.
-
Expected Results and Data
| Parameter | Expected Value |
| Theoretical Yield | 11.55 g |
| Typical Experimental Yield | 9.24 - 10.16 g (80-88%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 97 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, -OH), 7.5 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 3.9 (s, 3H, -OCH₃) |
| Purity (by HPLC) | >98% after recrystallization |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete bromination or esterification.- Product loss during aqueous work-up. | - Extend reflux time for esterification.- Ensure complete extraction with ethyl acetate; perform an extra extraction if necessary. |
| Formation of Di-brominated Product | - Excess bromine used.- Bromine added too quickly, causing local overheating. | - Use a stoichiometric amount of bromine.- Ensure slow, dropwise addition at 0-5 °C. |
| Unreacted Starting Material | - Insufficient brominating agent. | - Confirm the concentration and volume of the bromine solution. |
| Incomplete Esterification | - Insufficient acid catalyst or reflux time.- Presence of water in reagents. | - Increase reflux time to 8 hours.- Ensure use of anhydrous methanol and concentrated sulfuric acid. |
Safety and Handling
-
General: This procedure must be performed in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Bromine: Highly toxic, corrosive, and can cause severe chemical burns. Avoid inhalation of fumes and any skin contact. Have a sodium thiosulfate solution available for quenching spills.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Always add acid slowly to the solution to control the exothermic reaction.
-
Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. Avoid open flames and ensure proper grounding of equipment.
References
-
Handout Esterification and Acetalization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]
-
Fischer Esterification Example Mechanism, Synthesis of Ethylbenzoate | Organic Chemistry. (2019, August 15). YouTube. Retrieved from [Link]
-
Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved from [Link]
-
Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube. Retrieved from [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube. Retrieved from [Link]
-
Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. Retrieved from [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Save My Exams. Retrieved from [Link]
-
Bromination of phenol. (2021, February 18). YouTube. Retrieved from [Link]
-
Methyl 5-bromo-2-hydroxybenzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved from [Link]
Sources
Application Note: Regioselective Bromination of Methyl 5-Hydroxybenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Bromination in Medicinal Chemistry
Methyl 5-hydroxybenzoate is a versatile scaffold in organic synthesis. The introduction of a bromine atom onto its aromatic ring significantly enhances its utility as a building block, particularly in the synthesis of complex pharmaceutical intermediates. Brominated aromatics are pivotal in modern drug discovery, serving as key precursors for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[1] This application note provides a comprehensive guide to the regioselective monobromination of methyl 5-hydroxybenzoate, delving into the underlying mechanistic principles, a detailed experimental protocol, and critical safety considerations.
Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution
The bromination of methyl 5-hydroxybenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is governed by the electronic properties of the two substituents on the benzene ring: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
-
The Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance (+R effect), stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. This activating nature makes the ring more susceptible to electrophilic attack. The -OH group is an ortho, para-director.[2]
-
The Methyl Ester Group (-COOCH₃): Conversely, the methyl ester is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles.[3][4] This group acts as a meta-director.
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. In the case of methyl 5-hydroxybenzoate, the strongly activating hydroxyl group directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position is already occupied by the methyl ester group. Therefore, bromination is expected to occur at the positions ortho to the hydroxyl group, which are C4 and C6. Steric hindrance from the adjacent methyl ester group at C5 may influence the relative rates of substitution at these two positions.
The overall mechanism involves the polarization of the Br-Br bond, followed by the electrophilic attack of the positive end of the dipole on the electron-rich aromatic ring.[5][6]
Experimental Protocol: Synthesis of Methyl 4-Bromo-5-hydroxybenzoate
This protocol details a procedure for the regioselective monobromination of methyl 5-hydroxybenzoate using elemental bromine in a suitable solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 5-hydroxybenzoate | ≥98% | Sigma-Aldrich | |
| Bromine (Br₂) | Reagent Grade | Fisher Scientific | Extremely toxic and corrosive. Handle only in a chemical fume hood with appropriate PPE.[7][8][9][10] |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous, ≥98% | Alfa Aesar | For quenching excess bromine.[11] |
| Saturated Sodium Bicarbonate (NaHCO₃) | For neutralization | ||
| Brine (Saturated NaCl solution) | For washing | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | ||
| Diatomaceous Earth | For filtration (optional) |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
-
Fume hood
Reaction Workflow Diagram
Caption: Workflow for the bromination of methyl 5-hydroxybenzoate.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-hydroxybenzoate (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: In a separate flask, prepare a solution of bromine (1.05 eq.) in glacial acetic acid. Transfer this solution to an addition funnel and add it dropwise to the stirred solution of methyl 5-hydroxybenzoate over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.[11]
-
Work-up: Transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane (DCM).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure brominated product.[12]
Safety and Handling
Bromine is a highly toxic, corrosive, and volatile substance. All operations involving liquid bromine must be conducted in a well-ventilated chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile gloves are suitable), safety goggles, a face shield, and a lab coat at all times.[8][9][10]
-
Spill and Exposure:
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[13]
-
For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][13]
-
If inhaled, move to fresh air immediately and seek medical attention.[13]
-
Have a solution of sodium thiosulfate readily available to neutralize any spills.[8]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. |
| Loss of product during work-up. | Ensure proper phase separation and minimize transfers. | |
| Formation of Di- or Poly-brominated Products | Excess bromine or elevated reaction temperature. | Use a stoichiometric amount of bromine and maintain a low reaction temperature during addition. |
| Product is colored (yellow/brown) | Residual bromine. | Ensure complete quenching with sodium thiosulfate. If color persists after work-up, consider treating the hot recrystallization solution with activated charcoal.[12] |
References
-
Bromine handling and safety. (n.d.). Slideshare. Retrieved from [Link]
-
Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. (n.d.). Scilit. Retrieved from [Link]
-
Handling liquid bromine and preparing bromine water. (n.d.). RSC Education. Retrieved from [Link]
-
Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. (2014). Arabian Journal of Chemistry. Retrieved from [Link]
-
Bromine | Chemical Emergencies. (2024). CDC. Retrieved from [Link]
-
Regioselective bromination of phenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (2017). PMC - NIH. Retrieved from [Link]
-
Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Regioselective Synthesis of Brominated Phenols. (2019). ChemistryViews. Retrieved from [Link]
-
Three bromination of phenols; (a) traditional electrophilic... (n.d.). ResearchGate. Retrieved from [Link]
-
BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. (n.d.). Journal of The Indian Chemical Society. Retrieved from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
Bromination of Arene. (n.d.). Course Hero. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2017). PMC - PubMed Central. Retrieved from [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
-
Bromination Mechanism. (2011). YouTube. Retrieved from [Link]
-
Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020). YouTube. Retrieved from [Link]
-
Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved from [Link]
- Bromine purification process. (n.d.). Google Patents.
-
Question about use of bromine (experimental procedure). (2023). Reddit. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. Retrieved from [Link]
- Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.
-
Electrophilic Aromatic Substitution, Synthesis of M-Nitrobenzoate of Methyl. (n.d.). Scribd. Retrieved from [Link]
- Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021). Google Patents.
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Methyl 2-bromo-5-hydroxybenzoate: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
Introduction: Unlocking Molecular Complexity
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-5-hydroxybenzoate has emerged as a highly valuable and versatile scaffold, offering multiple reaction sites for diversification and the introduction of molecular complexity. Its unique arrangement of a hydroxyl group, a bromine atom, and a methyl ester on a benzene ring provides orthogonal handles for a variety of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate in the synthesis of high-value compounds, including potent Mcl-1 inhibitors.
The strategic importance of this building block lies in its ability to undergo selective modifications at three key positions: the phenolic hydroxyl group, the aryl bromide, and the methyl ester. This allows for a modular and convergent approach to the synthesis of diverse compound libraries. The hydroxyl group can be readily alkylated or acylated, the aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, and the ester can be hydrolyzed or converted to other functional groups. This multi-faceted reactivity makes this compound an ideal starting material for the synthesis of a wide range of biologically active molecules.[1]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | |
| Molecular Weight | 231.04 g/mol | |
| Appearance | White to light yellow powder/crystal | Biosynth |
| Melting Point | 97 °C | |
| CAS Number | 154607-00-8 | [2] |
Safety and Handling: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Core Applications in Organic Synthesis
The trifunctional nature of this compound allows for its application in a variety of synthetic strategies. The two most prominent applications, O-alkylation of the phenolic hydroxyl group and palladium-catalyzed cross-coupling at the aryl bromide position, are detailed below with mechanistic insights and step-by-step protocols.
O-Alkylation via Williamson Ether Synthesis: Introducing Diverse Side Chains
The phenolic hydroxyl group of this compound provides a nucleophilic handle for the introduction of various alkyl or aryl side chains through the venerable Williamson ether synthesis.[3][4][5] This reaction proceeds via an SN2 mechanism, where a deprotonated phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide.[4][5]
Mechanistic Rationale: The choice of base is critical for the efficient deprotonation of the phenol without promoting unwanted side reactions, such as hydrolysis of the methyl ester. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydride (NaH) or alkoxides to maintain the integrity of the ester functionality. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), which effectively solvates the cation of the base and enhances the nucleophilicity of the resulting phenoxide.
Experimental Workflow for O-Alkylation
Caption: General workflow for the O-alkylation of this compound.
Detailed Experimental Protocol: Synthesis of Methyl 2-bromo-5-(benzyloxy)benzoate
This protocol provides a general method for the O-alkylation of this compound with benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Add benzyl bromide (1.2 eq) to the reaction mixture dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired O-alkylated product.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The aryl bromide functionality of this compound is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[6][7][8][9] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[9][10]
Mechanistic Insights: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[7][10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[7][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[7][10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Methyl 5-hydroxy-2-phenylbenzoate
This protocol provides a general method for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane/water (4:1 v/v) solvent mixture
-
Nitrogen or Argon gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for inert atmosphere techniques, work-up, and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water (4:1) solvent mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Application in Drug Discovery: Synthesis of Mcl-1 Inhibitors
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[11][12] Consequently, Mcl-1 has emerged as a critical target for the development of novel cancer therapeutics.[11][12] this compound serves as a key starting material in the synthesis of potent Mcl-1 inhibitors.[1][13] The 2,5-substituted benzoic acid scaffold derived from this building block has been shown to exhibit potent dual inhibitory activity against Mcl-1 and Bfl-1, another anti-apoptotic protein.[1]
The synthetic strategies outlined in this application note, namely O-alkylation and Suzuki coupling, are directly applicable to the construction of these complex inhibitors. By carefully selecting the appropriate alkylating agents and boronic acids, a diverse library of Mcl-1 inhibitors can be synthesized and evaluated for their biological activity.
Conclusion: A Gateway to Molecular Innovation
This compound is a powerful and versatile building block that provides a gateway to a wide array of complex molecular structures. Its trifunctional nature allows for selective and sequential modifications, making it an invaluable tool for organic chemists and drug discovery scientists. The detailed protocols and mechanistic insights provided in this application note for O-alkylation and Suzuki-Miyaura cross-coupling reactions serve as a practical guide for the effective utilization of this scaffold. By leveraging the unique reactivity of this compound, researchers can accelerate the synthesis of novel compounds with significant potential in materials science, agrochemicals, and particularly, the development of next-generation therapeutics.
References
-
Dermer, O. C. The Williamson Synthesis of Ethers. Chemical Reviews. 1934 , 14 (3), 385–424. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Antenucci, A., et al. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences. 2023 , 24 (9), 8058. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Costantini, A. R., et al. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. 2021 , 6 (5), 844-854. [Link]
-
Zhu, L., et al. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic Letters. 2014 , 16 (10), 2756–2759. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Al-Masum, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. 2020 , 10 (4), 4. [Link]
-
Petersen, K. S., et al. Synthesis of Polysubstituted Meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening. Chemistry – A European Journal. 2021 , 27 (42), 10941-10947. [Link]
-
Liu, X., et al. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules. 2012 , 17 (8), 9207-9217. [Link]
-
Lee, T., et al. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening. Scientific Reports. 2018 , 8 (1), 10172. [Link]
-
Lee, T., et al. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. 2020 , 63 (7), 3587–3597. [Link]
-
Liu, R. Y., et al. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Beilstein Journal of Organic Chemistry. 2015 , 11, 634-639. [Link]
-
Zhang, H., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. 2018 , 23 (10), 2465. [Link]
-
Wang, C., et al. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances. 2016 , 6 (10), 8435-8438. [Link]
-
Mustafa, G., et al. Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online. 2012 , 68 (Pt 5), o1467. [Link]
-
Fesik, S. W., et al. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry. 2012 , 55 (1), 486–508. [Link]
-
ResearchGate. (PDF) Development of Mcl-1 Inhibitors for Cancer Therapy. [Link]
-
ResearchGate. The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. [Link]
-
ResearchGate. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. [Link]
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- 2. 154607-00-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. nobelprize.org [nobelprize.org]
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Application Notes and Protocols: The Strategic Application of Methyl 2-bromo-5-hydroxybenzoate in Modern Cross-Coupling Reactions
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of pharmaceutical and materials science research, the synthesis of complex organic molecules with high precision and efficiency is paramount. Aryl halides are foundational scaffolds in this endeavor, serving as versatile handles for the construction of intricate molecular architectures through transition-metal-catalyzed cross-coupling reactions. Among these, Methyl 2-bromo-5-hydroxybenzoate stands out as a particularly valuable building block. Its trifunctional nature—featuring a reactive carbon-bromine bond for coupling, a hydroxyl group for further derivatization or directing effects, and a methyl ester for electronic modulation or subsequent transformation—offers medicinal chemists and material scientists a powerful tool for generating molecular diversity.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in a suite of cornerstone cross-coupling reactions. As a senior application scientist, the following sections are designed not merely as a list of procedural steps, but as an in-depth technical resource. We will delve into the causality behind experimental choices, from the selection of catalysts and ligands to the rationale for specific bases and solvent systems, ensuring each protocol is a self-validating system for achieving high-yield, reproducible results.
General Experimental Workflow: A Foundation for Success
A successful cross-coupling reaction hinges on the careful exclusion of oxygen and moisture, which can deactivate the catalyst and lead to undesirable side reactions. The following workflow represents a best-practice approach applicable to the protocols detailed in this guide.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals.[1][2] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[3][4]
Mechanistic Rationale
The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The base is crucial as it activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the otherwise slow transmetalation step.[1][5] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of Methyl 5-hydroxy-2-(phenyl)benzoate
This protocol is adapted from established procedures for similar aryl bromides.[3][7]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (e.g., 231 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon (this cycle should be repeated three times).
-
Add 10 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for coupling sterically hindered or electron-rich aryl bromides, promoting efficient oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄ | A moderately strong base that is effective in forming the reactive boronate species without promoting side reactions like ester hydrolysis, which could occur with stronger bases like NaOH or KOtBu.[8] |
| Solvent | Dioxane/Water (4:1) | Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio is optimized for both solubility and reactivity. |
| Temperature | 90-100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle steps, particularly oxidative addition, without causing significant thermal degradation of reactants or products. |
Mizoroki-Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling aryl halides with alkenes.[9][10][11] This reaction is instrumental in synthesizing substituted alkenes, which are valuable intermediates in organic synthesis.[4] The reaction typically employs a palladium catalyst and a base to neutralize the hydrogen halide produced during the catalytic cycle.[12]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[11] This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. The final steps involve a β-hydride elimination to release the substituted alkene product and regeneration of the Pd(0) catalyst via reductive elimination in the presence of a base.[9][13]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Synthesis of Methyl 2-(2-methoxycarbonylvinyl)-5-hydroxybenzoate
This protocol is based on standard phosphine-free Heck coupling conditions which are often effective for activated aryl bromides.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a sealed tube, combine this compound (231 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and anhydrous DMF (5 mL).
-
Add methyl acrylate (129 mg, 1.5 mmol) and triethylamine (202 mg, 2.0 mmol).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The reaction should be stirred vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water (25 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(OAc)₂ (Phosphine-free) | For electron-deficient or activated aryl bromides coupling with electron-poor alkenes like acrylates, phosphine-free conditions can be highly effective. The solvent (DMF) can act as a weak ligand, stabilizing the palladium species. This simplifies the procedure and reduces cost.[14] |
| Base | Triethylamine (Et₃N) | A common organic base used in Heck reactions. It is strong enough to neutralize the HBr generated but generally does not cause significant hydrolysis of the ester groups under the reaction conditions.[9] |
| Solvent | DMF | A polar aprotic solvent that effectively solubilizes the palladium salts and reactants, facilitating high reaction rates at elevated temperatures. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions, especially with aryl bromides, to ensure efficient oxidative addition and catalyst turnover. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction provides a reliable and efficient route to C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[16][17] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[18] The resulting aryl alkynes are important structural motifs in natural products, pharmaceuticals, and organic materials.
Mechanistic Rationale
The reaction is understood to proceed via two interconnected catalytic cycles. In the palladium cycle, similar to other cross-couplings, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation and reductive elimination. The crucial transmetalation step is facilitated by the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.[18]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of Methyl 5-hydroxy-2-(phenylethynyl)benzoate
This protocol uses classic Sonogashira conditions, proven to be robust for a wide range of aryl bromides.[16]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous, 3.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a dry, argon-flushed Schlenk flask, add this compound (231 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (10 mL) followed by anhydrous triethylamine (303 mg, 3.0 mmol).
-
Add phenylacetylene (122 mg, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 40-50 °C to accelerate the reaction if necessary. Monitor by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the target alkyne.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | This is the classic Sonogashira catalyst system. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst. CuI is the co-catalyst essential for the formation of the copper acetylide intermediate, which dramatically accelerates the transmetalation step.[18] |
| Base | Triethylamine (Et₃N) | Serves a dual role: it acts as the base to deprotonate the terminal alkyne, forming the acetylide, and also serves as a solvent or co-solvent.[16] |
| Solvent | THF | A suitable aprotic solvent that dissolves all reactants and intermediates effectively. Anhydrous conditions are crucial to prevent unwanted side reactions. |
| Temperature | Room Temp to 50 °C | Sonogashira couplings are often efficient at room temperature, which is a significant advantage. Gentle heating can be applied to increase the rate for less reactive substrates without promoting side reactions like Glaser coupling (alkyne homocoupling). |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in countless pharmaceuticals and functional materials. This palladium-catalyzed reaction allows for the formation of C-N bonds from aryl halides and a vast array of primary and secondary amines, often under milder conditions than traditional methods like the Ullmann condensation.
Mechanistic Rationale
The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex coordinates the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is paramount, with bulky, electron-rich phosphines being necessary to facilitate the challenging reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of Methyl 2-(phenylamino)-5-hydroxybenzoate
This protocol employs a modern catalyst system known for its high efficiency and broad substrate scope.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Outside the glovebox, add this compound (231 mg, 1.0 mmol) to the tube.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (5 mL) followed by aniline (112 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the arylamine product.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ is a common and reliable Pd(0) source. XPhos is a highly effective, sterically demanding biaryl phosphine ligand that promotes the coupling of a wide range of amines, including less nucleophilic anilines, and facilitates the crucial C-N reductive elimination step. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine upon coordination to the palladium center. Its use necessitates an inert atmosphere and anhydrous conditions. The phenolic proton will also be deprotonated, but this does not typically interfere with the C-N coupling. |
| Solvent | Toluene | An inert, non-polar solvent commonly used for Buchwald-Hartwig reactions, offering good solubility for the catalyst system and reactants at elevated temperatures. |
| Temperature | 100 °C | This temperature is generally sufficient to drive the reaction to completion for aryl bromides without causing catalyst decomposition or significant side reactions. |
Ullmann Condensation: Copper-Catalyzed C-O and C-N Bond Formation
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O and C-N bonds, predating the more modern palladium-catalyzed methods. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using ligands allow the reaction to proceed under much milder conditions. It remains a valuable alternative, especially for certain substrates or when palladium is undesirable.
Mechanistic Rationale
The precise mechanism of the ligated Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction likely begins with the coordination of the nucleophile (e.g., a phenoxide) and the aryl halide to a Cu(I) center. This is followed by an oxidative addition step to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired product and regenerates the active Cu(I) catalyst.
Protocol: Synthesis of Methyl 5-hydroxy-2-phenoxybenzoate
This protocol is based on modern, ligand-accelerated Ullmann conditions.[13]
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Add this compound (231 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to an oven-dried reaction tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C for 24-48 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite to remove insoluble copper salts.
-
Wash the filtrate with water (3 x 20 mL) to remove DMF, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | CuI / 1,10-Phenanthroline | CuI is a common and inexpensive Cu(I) source. 1,10-Phenanthroline is an effective N,N-bidentate ligand that solubilizes the copper salt and accelerates the catalytic cycle, allowing the reaction to proceed at lower temperatures and catalyst loadings compared to classical Ullmann conditions. |
| Base | Cesium carbonate (Cs₂CO₃) | A strong inorganic base that is highly effective in deprotonating phenols to form the active nucleophile (phenoxide). Its high solubility in polar aprotic solvents like DMF is also advantageous. |
| Solvent | DMF | A high-boiling polar aprotic solvent that is ideal for Ullmann reactions, as it effectively dissolves the reactants and salts and can withstand the required temperatures. |
| Temperature | 110-130 °C | While milder than classic Ullmann reactions, these conditions are still more forcing than many palladium-catalyzed couplings, reflecting the lower reactivity of copper catalysts for the oxidative addition step. |
Conclusion
This compound is a demonstrably versatile and powerful substrate for a range of essential cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can selectively engage the carbon-bromine bond to construct C-C, C-N, and C-O bonds with high efficiency. The protocols and mechanistic insights provided in this guide serve as a robust starting point for scientists and drug development professionals to leverage this key building block in the synthesis of novel and complex molecular targets. The successful application of these reactions will continue to drive innovation in medicine, materials science, and beyond.
References
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-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. Retrieved from [Link]
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SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]
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Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]
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Testbook. (n.d.). Heck Reaction: Definition, Mechanism, Types, stereoselectivity. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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-
ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). Retrieved from [Link]
-
PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of Methyl 2-bromo-5-hydroxybenzoate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex and novel therapeutic agents. Methyl 2-bromo-5-hydroxybenzoate (CAS: 154607-00-8) has emerged as a highly valuable and versatile building block. Its utility stems from a trifecta of functional groups—a reactive aromatic bromide, a nucleophilic hydroxyl group, and a modifiable methyl ester—all strategically positioned on a stable benzene ring. This unique arrangement provides medicinal chemists with multiple, orthogonal handles for molecular elaboration, enabling the synthesis of diverse compound libraries and the optimization of lead candidates. The bromine atom is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl allows for the introduction of varied side chains through etherification, and the ester can be readily converted to amides or other functional groups. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of potent cancer therapeutics and offering detailed protocols for its key transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 154607-00-8 | |
| Molecular Formula | C₈H₇BrO₃ | |
| Molecular Weight | 231.04 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 96-98 °C | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| GHS Pictogram | GHS07 (Irritant) |
Core Reactivity and Synthetic Utility
The power of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively to build molecular complexity in a controlled manner.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position is an excellent handle for Suzuki-Miyaura, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions.[1][2] This is the most powerful application of this moiety, allowing for the direct formation of carbon-carbon bonds to introduce new aryl, heteroaryl, or vinyl groups, which are common structural motifs in drug molecules.
-
Nucleophilic Derivatization of the Hydroxyl Group: The phenolic hydroxyl group at the 5-position is weakly acidic and can be readily deprotonated by a suitable base to form a phenoxide. This powerful nucleophile can then be alkylated (e.g., Williamson ether synthesis) or acylated to introduce a vast array of side chains.[3][4] This is particularly useful for probing structure-activity relationships (SAR) by modifying a compound's steric and electronic properties.
-
Modification of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which provides a new attachment point for amide bond formation (a key linkage in many pharmaceuticals) or other modifications. It can also be reduced to a primary alcohol for further derivatization.
Application Case Study: Synthesis of Macrocyclic Mcl-1 Inhibitors
A prominent application of this compound is its use as a key intermediate in the synthesis of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[5]
Therapeutic Rationale: Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[5][6] In many cancers, including multiple myeloma and acute myeloid leukemia, cancer cells overexpress Mcl-1 to evade programmed cell death (apoptosis), leading to tumor survival and resistance to conventional therapies.[6][7][8] Therefore, small-molecule inhibitors that block the function of Mcl-1 are a highly sought-after class of anticancer drugs.[7][9]
Synthetic Strategy: Many potent Mcl-1 inhibitors are macrocycles, as cyclization helps to pre-organize the molecule into the optimal conformation for binding to the protein, which can significantly enhance potency.[10][11][12] this compound serves as an ideal starting scaffold. The hydroxyl group can be used as an anchor point to build a linear chain via a series of synthetic steps. The other end of this chain is then cyclized back onto the aromatic core, often through a C-C bond-forming reaction at the position originally occupied by the bromine atom.
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Causality and Experimental Design: The Suzuki reaction is a robust method for C-C bond formation.[2][13] The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) is critical for facilitating the catalytic cycle.[1] A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[14] A mixed solvent system, such as 1,4-dioxane and water, is often used to dissolve both the organic and inorganic reagents.[1] The entire reaction must be performed under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxygen.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Degassing: Bubble the inert gas through the stirred solvent mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: While maintaining positive inert gas pressure, add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.
-
Reaction: Attach a condenser (under inert gas) and heat the reaction mixture to 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final biaryl product.
Protocol 2: Williamson Ether Synthesis of the Phenolic Hydroxyl
This protocol provides a standard procedure for the O-alkylation of the hydroxyl group on this compound.
Causality and Experimental Design: The Williamson ether synthesis is a classic Sₙ2 reaction.[4] A base is required to deprotonate the weakly acidic phenol, forming a more potent nucleophile (the phenoxide).[15] Potassium carbonate (K₂CO₃) is a common and effective base for this purpose. An aprotic polar solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it solvates the cation but not the nucleophile, accelerating the reaction rate.[4] The reaction works best with primary alkyl halides; secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction.[4]
Materials:
-
This compound (1.0 eq)
-
Primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stir bar
Procedure:
-
Reaction Setup: Add this compound (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) to a dry round-bottom flask with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Alkylating Agent: Add the primary alkyl halide (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-8 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids (K₂CO₃ and potassium halide salt).
-
Concentration: Rinse the solids with a small amount of acetonitrile or ethyl acetate and combine the filtrates. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts or DMF.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography if necessary.
Conclusion
This compound is a quintessential example of a strategic building block in modern medicinal chemistry. Its pre-installed, orthogonally reactive functional groups offer a reliable and efficient platform for generating molecular diversity. As demonstrated by its application in the synthesis of advanced Mcl-1 inhibitors, this scaffold provides a direct route to complex and therapeutically relevant chemical space. The robust and well-understood protocols for its derivatization, such as the Suzuki coupling and Williamson ether synthesis, empower researchers to rapidly synthesize analogs, build structure-activity relationships, and ultimately accelerate the journey from a chemical starting point to a potential drug candidate.
References
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Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Valenti, G., et al. (2020). Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening. Scientific Reports. Retrieved from [Link]
-
Phillips, D. C., et al. (2021). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Gizzi, A., et al. (2020). Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization. Royal Society of Chemistry. Retrieved from [Link]
-
Friberg, A., et al. (2013). Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Phillips, D. C., et al. (2021). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. PMC. Retrieved from [Link]
-
Pelz, N. F., et al. (2019). Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors. PMC. Retrieved from [Link]
-
Reaction Biology. (2024). Development of Potent Mcl-1 Inhibitors. Retrieved from [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Tron, A. E., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Mcl-1 Inhibitor Intermediates using Methyl 2-bromo-5-hydroxybenzoate
Introduction: Targeting Mcl-1 in Cancer Therapy
Myeloid cell leukemia-1 (Mcl-1) is a pivotal pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1][2] In healthy cells, a delicate balance between pro-apoptotic and pro-survival proteins dictates cell fate. However, in many cancers, this balance is skewed towards survival, often through the overexpression or amplification of Mcl-1.[3][4][5] This aberrant expression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[6] Consequently, the development of small molecule inhibitors that directly target Mcl-1 has emerged as a promising therapeutic strategy in oncology.[7][8][9]
This guide provides a detailed synthetic protocol for a key biphenyl intermediate, a structural motif present in a number of potent Mcl-1 inhibitors, starting from the commercially available building block, Methyl 2-bromo-5-hydroxybenzoate. The described synthetic route is based on established chemical transformations and provides a foundation for the synthesis of more complex Mcl-1 inhibitors.
Synthetic Strategy Overview
The overall synthetic approach involves a two-step sequence starting with the etherification of this compound, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure. This intermediate can then be further elaborated to generate advanced Mcl-1 inhibitors.
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Application Note: Investigating Methyl 2-bromo-5-hydroxybenzoate as a Novel Modulator of Glycemic Control in Diabetes Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Type 2 Diabetes (T2D) remains a global health challenge necessitating the exploration of novel therapeutic agents. Phenolic compounds, a diverse class of molecules, have demonstrated significant potential in managing hyperglycemia through various mechanisms, including improving insulin sensitivity and modulating glucose metabolism. This document outlines a comprehensive research framework for investigating the anti-diabetic potential of Methyl 2-bromo-5-hydroxybenzoate, a substituted hydroxybenzoic acid derivative. While direct research on this specific compound in diabetes is nascent, its structural class suggests plausible mechanisms of action. This guide provides a series of detailed protocols, from initial in vitro screening to in vivo validation, to rigorously assess its efficacy and mode of action as a potential lead compound in diabetes drug discovery.
Introduction to this compound
This compound is a small organic molecule belonging to the family of phenolic compounds. Structurally, it is a derivative of p-hydroxybenzoic acid, a class of compounds noted for its biological activities, including the ability to increase peripheral glucose consumption. The presence of a bromine atom and a hydroxyl group on the benzene ring may confer unique biological properties. While one vendor has suggested it may act as a glucokinase activator, this claim requires empirical validation. Given the established anti-diabetic activities of bromophenols and hydroxybenzoic acids, which include inhibition of key metabolic enzymes and modulation of critical signaling pathways, a systematic investigation is warranted.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White solid |
| CAS Number | 154607-00-8 |
| Structure |
Hypothesized Mechanisms of Anti-Diabetic Action
Based on the activities of structurally related phenolic compounds, this compound (herein referred to as M2B5H) may exert beneficial effects on glycemic control through several plausible, interconnected pathways. These hypotheses form the basis for the experimental protocols detailed below.
-
Activation of AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Numerous polyphenols are known to activate AMPK, leading to increased glucose uptake in muscle, reduced hepatic glucose production, and improved insulin sensitivity.
-
Modulation of the Insulin Signaling Pathway: The insulin signaling cascade (IRS-1 -> PI3K -> AKT) is crucial for glucose disposal. Hydroxybenzoic acid derivatives can enhance this pathway. Furthermore, many bromophenols are potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin receptor, and its inhibition enhances insulin sensitivity.
-
Inhibition of Carbohydrate-Digesting Enzymes: Delaying carbohydrate absorption is a key therapeutic strategy in T2D. Bromophenol derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates in the gut.
Figure 1: Hypothesized multi-target mechanisms of M2B5H.
Experimental Workflow and Protocols
A phased approach is recommended, beginning with fundamental in vitro assays to establish bioactivity and elucidate mechanisms, followed by in vivo studies to confirm efficacy in a physiological system.
Figure 2: Recommended experimental workflow for evaluating M2B5H.
Part 1: In Vitro Characterization Protocols
These initial assays are cost-effective methods to establish proof-of-concept and determine the underlying mechanisms of action.
Protocol 1.1: Cytotoxicity Assessment using MTT Assay
-
Rationale: To
Application Note & Protocol: Nucleophilic Substitution on Methyl 2-bromo-5-hydroxybenzoate
Introduction: Strategic Importance of Substituted Benzoates
Methyl 2-bromo-5-hydroxybenzoate is a versatile scaffold in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The strategic placement of the bromo, hydroxyl, and methyl ester groups allows for a variety of chemical transformations. Nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the bromide, is a key reaction for introducing diverse functionalities. This application note provides a detailed guide to performing nucleophilic substitution on this substrate, with a focus on C-N and C-O bond formation, crucial steps in the synthesis of many biologically active molecules. We will explore two of the most powerful methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
Mechanistic Considerations: Activating the Aryl Halide
Nucleophilic aromatic substitution on unactivated aryl halides is generally a difficult transformation.[1][2] The electron-rich nature of the benzene ring repels nucleophiles, and the sp²-hybridized carbon makes backside attack for an SN2-type reaction impossible.[3][4] Therefore, catalytic cycles that involve transition metals like palladium and copper are often employed to facilitate this reaction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[7]
-
Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classical method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides.[8][9] While traditional Ullmann reactions required harsh conditions with stoichiometric copper, modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[10][11] The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reaction with the nucleophile and reductive elimination.[12][13]
The electronic nature of the substituents on this compound influences its reactivity. The methyl ester is an electron-withdrawing group, which can help to activate the ring towards nucleophilic attack.[14] Conversely, the hydroxyl group is electron-donating, which could potentially deactivate the ring.[15] The interplay of these electronic effects, along with steric considerations, must be taken into account when designing the experimental protocol.
Experimental Workflow Overview
The general workflow for performing a nucleophilic substitution on this compound is outlined below. This process involves careful preparation of reagents, execution of the reaction under an inert atmosphere, and subsequent workup and purification of the product.
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Application Notes and Protocols: Oxidation of the Hydroxyl Group in Methyl 2-bromo-5-hydroxybenzoate
<
Introduction
The selective oxidation of phenolic hydroxyl groups is a cornerstone transformation in synthetic organic chemistry, pivotal to the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The substrate of interest, methyl 2-bromo-5-hydroxybenzoate, presents a unique challenge due to its multifunctional nature. The presence of an electron-withdrawing bromine atom and a methyl ester group on the aromatic ring influences the reactivity of the phenolic hydroxyl group. This document provides a comprehensive guide to the oxidation of this specific substrate, detailing various methodologies, underlying mechanistic principles, and step-by-step protocols suitable for researchers in drug development and synthetic chemistry.
Phenols are readily oxidized to quinones, a class of compounds with significant biological and redox properties.[1][2] The oxidation of phenols does not proceed in the same manner as alcohols, as they lack a hydrogen atom on the carbon bearing the hydroxyl group.[1][3] Instead, the reaction leads to the formation of cyclohexadiene-1,4-diones, commonly known as quinones.[1] The redox equilibrium between quinones and their corresponding dihydroxybenzene forms is a key aspect of their chemistry and biological function.[2][4]
This application note will explore several reliable methods for the oxidation of this compound, focusing on reagents known for their efficiency and selectivity in phenol oxidation. The discussed methodologies include oxidation with Fremy's salt, Salcomine-catalyzed aerobic oxidation, and the use of hypervalent iodine reagents like Dess-Martin periodinane. Each section will provide a detailed protocol, a discussion of the reaction mechanism, and a summary of expected outcomes and potential challenges.
Mechanistic Considerations in Phenol Oxidation
The oxidation of phenols to quinones generally proceeds through a radical mechanism. The initial step involves the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. Further oxidation of the phenoxy radical leads to the formation of a quinone. The regioselectivity of the oxidation (i.e., the formation of ortho- or para-quinones) is influenced by the substitution pattern on the aromatic ring and the nature of the oxidizing agent. For phenols with an unsubstituted para-position, oxidation typically yields the corresponding p-benzoquinone.[5]
Visualization of the General Phenol Oxidation Pathway
Caption: Generalized workflow of phenol oxidation to a quinone.
Protocol 1: Oxidation with Fremy's Salt (Potassium Nitrosodisulfonate)
Fremy's salt, (KSO₃)₂NO, is a stable inorganic radical that is highly effective for the mild and selective oxidation of phenols to quinones.[6][7] It is particularly useful for substrates where the para position is unsubstituted, leading to the formation of p-quinones in high yields.[5][8] The reaction is typically carried out in a buffered aqueous solution to maintain a neutral or slightly basic pH, which is optimal for the stability of the reagent and the progress of the reaction.
Causality Behind Experimental Choices:
-
Buffered Solution: A phosphate buffer is used to maintain the pH of the reaction mixture. Fremy's salt is most effective in this pH range, and it helps to prevent acid-catalyzed side reactions.
-
Temperature Control: The reaction is initiated at 0°C to control the initial rate of reaction and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures completion.
-
Solvent System: A mixture of a water-miscible organic solvent (like acetone or acetonitrile) and water is often used to ensure the solubility of both the organic substrate and the inorganic Fremy's salt.
Detailed Experimental Protocol:
-
Reagent Preparation: Prepare a solution of potassium dihydrogen phosphate (KH₂PO₄) in deionized water (e.g., 0.1 M). Separately, prepare a solution of Fremy's salt in deionized water. Note: Fremy's salt solutions are best prepared fresh.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Addition of Reagents: Cool the solution of the substrate to 0°C in an ice bath. To this, add the aqueous phosphate buffer solution.
-
Initiation of Reaction: While stirring vigorously, add the freshly prepared aqueous solution of Fremy's salt dropwise to the reaction mixture. The color of the solution will typically change, indicating the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired quinone.
Data Presentation: Fremy's Salt Oxidation
| Parameter | Value/Condition |
| Substrate | This compound |
| Oxidizing Agent | Potassium Nitrosodisulfonate (Fremy's Salt) |
| Stoichiometry | 2 equivalents of Fremy's salt per equivalent of phenol[9] |
| Solvent | Acetone/Water or Acetonitrile/Water |
| Temperature | 0°C to room temperature |
| Typical Yield | High |
Protocol 2: Salcomine-Catalyzed Aerobic Oxidation
Salcomine, Co(salen), is a cobalt(II) complex that serves as an effective catalyst for the aerobic oxidation of phenols.[10][11] This method utilizes molecular oxygen from the air as the terminal oxidant, making it a green and cost-effective alternative to stoichiometric inorganic oxidants.[12] The catalytic cycle is believed to involve the formation of a cobalt-oxygen adduct that then abstracts a hydrogen atom from the phenol.[10]
Causality Behind Experimental Choices:
-
Catalyst Choice: Salcomine is a robust and commercially available catalyst that can be easily handled.[11] Its catalytic activity can be tuned by modifying the salen ligand or by the addition of axial ligands.[13]
-
Oxygen Source: The use of atmospheric oxygen as the oxidant is both environmentally friendly and economical. A continuous supply of oxygen (or air) is necessary to drive the catalytic cycle.
-
Solvent Selection: Solvents like chloroform, methanol, or dimethylformamide (DMF) are commonly used as they can dissolve both the substrate and the catalyst, and they are relatively inert under the reaction conditions.[10][13]
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the this compound and the chosen solvent (e.g., chloroform).
-
Catalyst Addition: Add a catalytic amount of Salcomine (typically 1-5 mol%) to the solution.
-
Initiation of Reaction: Stir the mixture at room temperature and begin to bubble a gentle stream of oxygen or air through the solution. Alternatively, the reaction can be carried out under an oxygen-filled balloon.
-
Reaction Monitoring: Follow the progress of the reaction by TLC. The reaction time can vary from several hours to a day depending on the substrate and reaction conditions.[10]
-
Workup: Upon completion, the reaction mixture can be filtered to remove the catalyst (if it is heterogeneous or precipitates out). The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualization of Salcomine-Catalyzed Oxidation Workflow
Caption: Experimental workflow for Salcomine-catalyzed phenol oxidation.[10]
Protocol 3: Oxidation with Dess-Martin Periodinane (DMP)
Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that is widely used for the mild oxidation of alcohols to aldehydes and ketones.[14][15] While its primary application is in the oxidation of aliphatic alcohols, it has also been shown to be effective for the regioselective oxidation of certain phenols to o-quinones.[16] The reaction proceeds under neutral and anhydrous conditions, making it suitable for substrates with acid-sensitive functional groups.[15]
Causality Behind Experimental Choices:
-
Reagent Selection: DMP is a commercially available, stable, and highly selective oxidizing agent that operates under mild conditions.[14][17]
-
Anhydrous Conditions: The reaction is typically carried out in a non-polar aprotic solvent like dichloromethane (DCM) under an inert atmosphere to prevent the hydrolysis of the reagent and potential side reactions.
-
Buffering: The reaction produces two equivalents of acetic acid, which can be neutralized by the addition of a weak base like pyridine or sodium bicarbonate to protect acid-labile functional groups.[15]
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous dichloromethane.
-
Addition of Base (Optional): If the substrate is acid-sensitive, add 1-2 equivalents of pyridine or sodium bicarbonate.
-
Addition of DMP: Cool the solution to 0°C and add Dess-Martin periodinane in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Key Advantages | Key Disadvantages | Typical Product |
| Fremy's Salt | High selectivity for p-quinones, mild conditions. | Stoichiometric reagent, requires aqueous conditions. | p-Benzoquinone |
| Salcomine/O₂ | Catalytic, uses air as oxidant (green). | Can be slow, catalyst may need to be synthesized.[13] | p-Benzoquinone[18] |
| Dess-Martin Periodinane | Mild, neutral conditions, high yields. | Stoichiometric, expensive, can be explosive.[14] | o-Benzoquinone[16] |
Troubleshooting and Safety Precautions
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the amount of oxidizing agent.
-
Side Product Formation: Over-oxidation or the formation of polymeric materials can occur.[19] Running the reaction at a lower temperature or for a shorter duration may mitigate these issues.
-
Safety:
-
Fremy's salt is a radical and should be handled with care.
-
Salcomine and other cobalt complexes may be toxic.
-
Dess-Martin periodinane is shock-sensitive and can be explosive upon heating.[17] Handle with appropriate care and avoid grinding the solid.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Conclusion
The oxidation of the hydroxyl group in this compound can be achieved through several effective methods. The choice of the most suitable protocol depends on the desired product (ortho- or para-quinone), the scale of the reaction, and the available resources. Fremy's salt offers a reliable and high-yielding route to the p-quinone, while Salcomine-catalyzed aerobic oxidation presents a greener, catalytic alternative. For the synthesis of the o-quinone, Dess-Martin periodinane is a valuable reagent, albeit with higher cost and safety considerations. By understanding the mechanistic principles and carefully following the detailed protocols provided, researchers can successfully perform this important transformation in their synthetic endeavors.
References
-
OpenStax. (2023, September 20). 17.10 Reactions of Phenols. In Organic Chemistry. OpenStax. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]
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Wikipedia. Phenols. Retrieved from [Link]
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Wikipedia. Salcomine. Retrieved from [Link]
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University of Calgary. Ch24: Phenols oxidations. Retrieved from [Link]
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Nishinaga, A., Nishizawa, K., Tomita, H., & Matsuura, T. (1971). The Oxidation of Phenols by Potassium Disulfonate Nitroxyl. Bulletin of the Chemical Society of Japan, 44(8), 2259-2262. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 16.3: Oxidation of Phenols to Quinones. Retrieved from [Link]
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Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971). Oxidations with Potassium Nitrosodisulfonate (Fremy's Radical). The Teuber Reaction. Chemical Reviews, 71(2), 229–246. Retrieved from [Link]
-
National Institutes of Health. Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. Retrieved from [Link]
-
van Dort, H. M., & Geursen, H. J. (1967). Salcomine‐catalyzed oxidations of some phenols: A new method for the preparation of a number of para‐benzoquinones. Recueil des Travaux Chimiques des Pays-Bas, 86(5), 520-528. Retrieved from [Link]
-
Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from [Link]
-
Magdziak, D., Meek, S. J., & Pettus, T. R. (2004). Regioselective oxidation of phenols to o-quinones with Dess-Martin periodinane (DMP). Chemical Communications, (14), 1544-1545. Retrieved from [Link]
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ResearchGate. Fremy's salt. Retrieved from [Link]
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Wikipedia. Dess–Martin periodinane. Retrieved from [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Wikipedia. Dess–Martin oxidation. Retrieved from [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
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Chemistry LibreTexts. (2024, September 20). 17.10: Reactions of Phenols. Retrieved from [Link]
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Wikipedia. Swern oxidation. Retrieved from [Link]
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Organic Chemistry Tutor. Swern Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.11: Reactions of Phenols. Retrieved from [Link]
-
Pearson. Oxidation of Phenols to Quinones: Videos & Practice Problems. Retrieved from [Link]
-
JoVE. Video: Oxidation of Phenols to Quinones. Retrieved from [Link]
-
S. Hong, et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 136(4), 1572-1584. Retrieved from [Link]
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YouTube. Swern Oxidation. Retrieved from [Link]
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Chemistry Steps. Swern Oxidation Mechanism. Retrieved from [Link]
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Britannica. Phenol. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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Application Notes and Protocols for Methyl 2-bromo-5-hydroxybenzoate
Introduction: Understanding the Reactivity and Sensitivity of Methyl 2-bromo-5-hydroxybenzoate
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its utility stems from the three functional groups present on the benzene ring: a bromine atom, a hydroxyl group, and a methyl ester. This trifecta of reactivity allows for a wide range of chemical transformations, but also necessitates careful handling and storage to ensure the compound's integrity and the safety of laboratory personnel.
The hydroxyl group makes the aromatic ring highly activated towards electrophilic substitution, while the bromine atom can participate in cross-coupling reactions or be removed. The methyl ester provides a handle for hydrolysis or amidation. However, this reactivity also means the compound is susceptible to degradation. The phenolic hydroxyl group is prone to oxidation, and the carbon-bromine bond can be labile, particularly when exposed to light.
These application notes provide a comprehensive guide to the safe handling and optimal storage of this compound, grounded in an understanding of its chemical properties. The protocols outlined below are designed to be self-validating, ensuring the material's purity and stability for downstream applications.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its proper handling. Key data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [2][3] |
| Molecular Weight | 231.04 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 96-98 °C | [1] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | [4] |
| CAS Number | 154607-00-8 | [1][3][5] |
Health and Safety Information: A Proactive Approach to Risk Mitigation
This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.
Hazard Identification:
Personal Protective Equipment (PPE):
A risk assessment should always be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.
Detailed Handling Protocols
Adherence to a strict handling protocol is crucial for both safety and maintaining the quality of the reagent.
Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the label correctly identifies the compound as this compound and matches the order specifications.
-
Note the lot number and date of receipt in the laboratory inventory.
Weighing and Dispensing:
-
Work Area Preparation: All weighing and dispensing operations must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and free of contaminants.
-
Personal Protective Equipment: Don the appropriate PPE as outlined above.
-
Static Control: Take precautions to prevent static discharge, which can cause the fine powder to disperse. An anti-static gun or mat can be employed.
-
Dispensing: Use a clean, dry spatula for transferring the solid. Avoid generating dust.
-
Container Sealing: Immediately after dispensing the desired amount, securely seal the main container. It is advisable to purge the headspace with an inert gas like argon before sealing, especially for long-term storage.
-
Cleaning: Clean any spills on the balance and surrounding area immediately using a damp cloth or paper towel, taking care not to create dust. Dispose of cleaning materials as hazardous waste.
Optimal Storage Procedures: Preserving Compound Integrity
The stability of this compound is paramount for reproducible experimental results. Improper storage can lead to degradation, introducing impurities that can compromise downstream reactions.
Key Storage Considerations:
-
Light Sensitivity: This compound is known to be light-sensitive. Exposure to light, particularly UV radiation, can induce photodegradation, likely through the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent decomposition products. To mitigate this, the compound must be stored in an amber or opaque container.
-
Atmosphere: Due to the potential for oxidation of the phenolic hydroxyl group, it is highly recommended to store this compound under an inert atmosphere. Purging the container with dry argon or nitrogen before sealing will displace oxygen and moisture, significantly enhancing long-term stability.
-
Temperature: While some sources suggest ambient temperature storage, a more controlled environment is preferable to minimize the rate of any potential degradation reactions.[1] A storage temperature of 10°C to 25°C is recommended for routine use.[6] For long-term archival storage, refrigeration at 2°C to 8°C is advisable. Avoid freezing, as this can introduce moisture through condensation upon thawing.
-
Container: The primary container should be well-sealed to prevent the ingress of moisture and air. For larger quantities, consider aliquoting the material into smaller, single-use vials to minimize repeated opening and closing of the main stock container.
Storage Condition Decision Workflow
Caption: Decision workflow for appropriate storage conditions.
Incompatibilities and Decomposition Hazards
To prevent hazardous reactions and maintain the purity of the compound, it is crucial to be aware of its incompatibilities.
-
Strong Oxidizing Agents: The phenolic hydroxyl group is susceptible to oxidation. Contact with strong oxidizing agents (e.g., nitric acid, permanganates, peroxides) can lead to vigorous reactions and the formation of colored quinone-type byproducts.
-
Strong Bases: Strong bases will deprotonate the phenolic hydroxyl group, forming a phenoxide. While this is a common synthetic transformation, uncontrolled mixing can be exothermic.
Spill and Waste Disposal Protocol
In the event of a spill or for the disposal of waste, the following procedures should be followed.
Spill Response:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure the fume hood is operating at maximum capacity.
-
Containment: For small spills, gently cover the material with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid sweeping, as this can create dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal:
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Segregation: Do not mix waste containing this compound with non-halogenated organic waste streams.
-
Labeling: Collect all waste in a clearly labeled, compatible container. The label should include "Hazardous Waste," the full chemical name, and the associated hazard symbols.
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal service.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18933688, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11601501, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. Retrieved from [Link]
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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- 4. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of Methyl 2-bromo-5-hydroxybenzoate
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
Methyl 2-bromo-5-hydroxybenzoate is a trifunctional aromatic compound that serves as a highly versatile starting material in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a phenolic hydroxyl group, a methyl ester, and a bromine atom on the benzene ring offers orthogonal chemical handles for selective modification. This unique arrangement makes it an invaluable building block in medicinal chemistry and drug discovery, where it can be elaborated into libraries of compounds for screening against various biological targets. For instance, derivatives of this scaffold have been explored in the development of potent inhibitors for targets such as Mcl-1 in multiple myeloma.[1] This guide provides detailed application notes and robust protocols for the derivatization of this compound, focusing on reactions at the hydroxyl, ester, and bromide functionalities. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Strategic Derivatization Pathways
The three distinct functional groups on the this compound scaffold allow for a systematic and controlled approach to generating molecular diversity. The following sections will detail the derivatization strategies for each of these reactive sites.
O-Alkylation of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis
The phenolic hydroxyl group is a prime site for modification, most commonly through O-alkylation to form ethers. The Williamson ether synthesis is a classic and reliable method for this transformation.[2][3][4] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether linkage.
Causality of Experimental Choices: The choice of base is critical to ensure selective deprotonation of the phenolic hydroxyl group without promoting unwanted side reactions, such as hydrolysis of the methyl ester. Weak inorganic bases like potassium carbonate or cesium carbonate are often preferred as they are sufficiently basic to deprotonate the phenol but mild enough to leave the ester intact.[5] The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reagents and facilitate the SN2 reaction.[3]
Experimental Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of Methyl 2-bromo-5-(benzyloxy)benzoate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 231.04 | 1.0 | 1.0 |
| Benzyl bromide | 171.04 | 1.2 | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 231 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Add 5 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.2 mmol, 0.14 mL) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 20 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Sources
The Strategic Utility of Methyl 2-bromo-5-hydroxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-5-hydroxybenzoate is a highly valuable bifunctional building block, offering medicinal chemists a powerful tool for generating diverse libraries of compounds. Its substituted benzene ring, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl ester, provides multiple handles for sequential, regioselective functionalization.
The bromine atom at the 2-position is ideally situated for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds—staples of modern synthetic chemistry. The hydroxyl group at the 5-position, while a key pharmacophoric feature in many target molecules, introduces a layer of synthetic challenge that must be strategically managed through protection and deprotection schemes. This guide provides a detailed exploration of the applications of this compound as a pharmaceutical intermediate, with a focus on practical, field-proven protocols for its manipulation. A significant application of this intermediate is in the synthesis of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a crucial anti-apoptotic protein and a high-value target in oncology.[1]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 154607-00-8 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | Solid |
| Boiling Point | 96-98 °C |
| Storage Temperature | Ambient Temperature |
| IUPAC Name | This compound |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
Part 1: The Critical Role of Hydroxyl Group Protection
The phenolic hydroxyl group in this compound is acidic and can interfere with many organometallic reactions, including palladium-catalyzed cross-couplings. It can react with the bases used in these reactions, quench organometallic intermediates, or coordinate to the metal center, thereby inhibiting catalysis. Consequently, protection of the hydroxyl group is a critical first step in most synthetic sequences. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal under mild conditions that do not affect the newly installed functionalities.
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting the phenolic hydroxyl of this compound. It is robust enough to withstand the conditions of Suzuki, Sonogashira, and Buchwald-Hartwig couplings, yet can be selectively removed using fluoride reagents or mild acidic conditions.
Protocol 1.1: TBDMS Protection of this compound
This protocol describes a reliable method for the silylation of the phenolic hydroxyl group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure protected intermediate.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the hydroxyl group protected, the aryl bromide moiety is now available for a suite of powerful bond-forming reactions. The following protocols are adapted from established methods for similar aryl bromides and serve as a robust starting point for synthesis.
Application 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceuticals.[4]
Protocol 2.1.1: Suzuki-Miyaura Coupling of Protected this compound
Materials:
-
Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate, the desired arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Application 2.2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an efficient method for linking aryl halides with terminal alkynes, creating structures found in many natural products and active pharmaceutical ingredients.[5]
Protocol 2.2.1: Sonogashira Coupling of Protected this compound
Materials:
-
Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under argon, add Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and stir for 2-8 hours, monitoring by TLC.
-
After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of countless drugs.[6] This reaction allows for the coupling of aryl halides with a wide range of amines.
Protocol 2.3.1: Buchwald-Hartwig Amination of Protected this compound
Materials:
-
Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add Methyl 2-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Synthetic pathways from this compound.
Part 3: Deprotection and Application in Mcl-1 Inhibitor Synthesis
The final step in many synthetic sequences involving this intermediate is the removal of the TBDMS protecting group to unveil the free hydroxyl functionality.
Protocol 3.1: TBDMS Deprotection
This protocol uses tetra-n-butylammonium fluoride (TBAF), a common and effective reagent for cleaving silyl ethers.
Materials:
-
TBDMS-protected compound
-
Tetra-n-butylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final deprotected compound.
Case Study: Synthesis of a Key Fragment for Mcl-1 Inhibitors
The principles outlined above can be integrated into a cohesive strategy for synthesizing complex pharmaceutical targets. Patents for novel Mcl-1 inhibitors often describe macrocyclic structures, where a biaryl ether linkage is a key feature.[3][7] this compound is an excellent starting point for one half of such a molecule.
The following represents a plausible and illustrative synthetic sequence for a key biaryl intermediate, based on the reactions detailed in this guide and synthetic strategies disclosed in the patent literature for Mcl-1 inhibitors.[3][7]
Caption: Illustrative workflow for an Mcl-1 inhibitor fragment.
This biaryl fragment, containing a free phenol and a methyl ester, is primed for subsequent reactions, such as ether formation and amide coupling, to complete the synthesis of the macrocyclic Mcl-1 inhibitor.
Conclusion
This compound stands out as a strategically vital intermediate in pharmaceutical chemistry. Its true potential is unlocked through a methodical approach that addresses the reactivity of its phenolic hydroxyl group via robust protection/deprotection strategies. By mastering the protocols for hydroxyl protection and subsequent palladium-catalyzed cross-coupling reactions, researchers can efficiently access a vast chemical space of novel biaryl, alkynyl, and amino-substituted benzoates. This capability is crucial for the development of next-generation therapeutics, particularly in the challenging field of oncology, as demonstrated by its application in the synthesis of potent Mcl-1 inhibitors. The protocols and insights provided in this guide are intended to empower drug development professionals to fully leverage the synthetic versatility of this important building block.
References
-
Gilead Sciences, Inc. (2021). Processes and intermediates for preparing MCL1 inhibitors. U.S. Patent No. US-11760736-B2. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gilead Sciences, Inc. (2022). Processes and intermediates for preparing MCL1 inhibitors. U.S. Patent No. US-11325891-B2. Retrieved from [Link]
-
Taylor & Francis Online. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Kotschy, A., et al. (2016). The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. Nature, 538(7626), 477–482. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Processes and intermediates for preparing MCL1 inhibitors - Patent US-11760736-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An updated patent review of Mcl-1 inhibitors (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processes and intermediates for preparing MCL1 inhibitors - Patent US-11325891-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromo-5-hydroxybenzoate
Welcome to the dedicated technical support center for the synthesis of Methyl 2-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with predictive control over your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: regioselectivity. The starting material, typically methyl 5-hydroxybenzoate or a related precursor, contains two activating groups (the hydroxyl and to a lesser extent, the methoxycarbonyl group) that direct incoming electrophiles to specific positions on the aromatic ring. The powerful ortho-, para-directing effect of the hydroxyl group makes the formation of isomeric and poly-brominated byproducts a significant hurdle.[1] This guide will provide you with the strategic insights and practical protocols to favor the formation of the desired 2-bromo isomer and maximize your yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is producing a mixture of isomers, primarily the 4-bromo and 2,4-dibromo byproducts. How can I improve the regioselectivity for the 2-bromo position?
Answer: This is the most common challenge in this synthesis. The hydroxyl group strongly directs bromination to the ortho and para positions. To favor the formation of the 2-bromo isomer, consider the following strategies:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive agents like bromine water can lead to rapid, uncontrolled polybromination. Milder brominating agents such as N-bromosuccinimide (NBS) can offer better control.
-
Solvent Selection: The solvent plays a crucial role in modulating the reactivity of the brominating agent. Non-polar solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) are preferred over polar protic solvents like water or acetic acid.[1][2] Polar solvents can enhance the electrophilicity of bromine, leading to increased reactivity and over-bromination.
-
Temperature Control: Maintaining a low reaction temperature is essential to control the reaction rate and improve selectivity. Running the reaction at 0°C or even lower can significantly reduce the formation of unwanted isomers.
-
Slow Addition of Brominating Agent: A slow, dropwise addition of the brominating agent to the solution of your starting material ensures that the concentration of the electrophile remains low at any given time. This minimizes the chance of multiple bromination events on the same molecule.
Question 2: I'm experiencing a low overall yield, even after implementing measures to control regioselectivity. What other factors could be contributing to this?
Answer: Low yields can stem from several factors beyond regioselectivity. Here's a checklist of potential culprits and their solutions:
-
Incomplete Reaction:
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material spot will indicate completion.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.
-
Stoichiometry: While an excess of the brominating agent can lead to polybromination, a slight excess (e.g., 1.1 equivalents) is often necessary to drive the reaction to completion.[2]
-
-
Product Decomposition: The phenolic hydroxyl group can be sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
-
Losses during Work-up and Purification:
-
Extraction: Ensure you are using the correct pH during aqueous work-up to keep your product in the organic phase.
-
Purification Method: Recrystallization is a common method for purifying the final product.[2] However, if your crude product is a complex mixture of isomers, column chromatography on silica gel may be necessary to achieve high purity, which can sometimes lead to lower isolated yields.
-
Question 3: I'm starting with 5-hydroxybenzoic acid and plan to esterify it after bromination. What's the best approach?
Answer: Performing the bromination on 5-hydroxybenzoic acid first is a viable strategy. After obtaining 2-bromo-5-hydroxybenzoic acid, you can proceed with esterification. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Here is a general protocol:
-
Dissolve the 2-bromo-5-hydroxybenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, neutralize the acid catalyst with a weak base like sodium bicarbonate.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Question 4: How can I effectively remove the unreacted bromine and acidic byproducts from my reaction mixture?
Answer: A standard aqueous work-up procedure is typically effective. After the reaction is complete, the reaction mixture can be washed with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine. This is followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, such as HBr. Finally, a wash with brine helps to remove any remaining water from the organic layer.
Frequently Asked Questions (FAQs)
Q1: What is the IUPAC name for this compound? A1: The IUPAC name is this compound.[3]
Q2: What are the primary safety hazards associated with this synthesis? A2: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The final product, this compound, is also known to cause skin and eye irritation and may cause respiratory irritation.[3]
Q3: Can I use N-bromosuccinimide (NBS) as the brominating agent? A3: Yes, NBS is a good alternative to liquid bromine. It is a solid and easier to handle, and it can provide a slow, controlled release of bromine, which can improve regioselectivity. The reaction is often initiated with a radical initiator like AIBN or by using light.
Q4: What is the expected melting point of this compound? A4: The reported melting point is around 97 °C. A sharp melting point close to this value is a good indicator of purity.
Experimental Protocols
Protocol 1: Selective Bromination of Methyl 5-hydroxybenzoate
This protocol is designed to favor the formation of this compound by using a controlled addition of bromine in a non-polar solvent at a low temperature.
Materials:
-
Methyl 5-hydroxybenzoate
-
Dichloromethane (CH2Cl2), anhydrous
-
Bromine
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-hydroxybenzoate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.1 equivalents) in dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of Methyl 5-hydroxybenzoate over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional hour.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain white to off-white crystals of this compound.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Bromine (Br2) | Effective for electrophilic aromatic substitution. |
| Solvent | Dichloromethane (CH2Cl2) | Non-polar, helps control reactivity. |
| Temperature | 0°C | Slows down the reaction rate, improving selectivity. |
| Addition Rate | Slow, dropwise | Maintains a low concentration of electrophile. |
| Work-up | Na2S2O3, NaHCO3 washes | Removes excess bromine and acidic byproducts. |
| Purification | Recrystallization (Methanol) | Effective for obtaining pure crystalline product. |
Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway and Key Control Points
Caption: Reaction pathway highlighting the formation of the desired product and potential byproducts.
References
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. RSC Publishing. Retrieved from [Link]
-
Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Indian Academy of Sciences. Retrieved from [Link]
-
Hurtová, M., Biedermann, D., Kuzma, M., & Křen, V. (2020). Mild and Selective Method of Bromination of Flavonoids. Journal of Natural Products, 83(11), 3324–3331. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude Methyl 2-bromo-5-hydroxybenzoate
Welcome to the Technical Support Center for the purification of Methyl 2-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. For a typical Fischer-Speier esterification of 2-bromo-5-hydroxybenzoic acid with methanol, the most common impurities include:
-
Unreacted 2-bromo-5-hydroxybenzoic acid: Due to the reversible nature of Fischer esterification, some starting carboxylic acid will likely remain.[1]
-
Acid catalyst: If a strong acid catalyst like sulfuric acid is used, it must be neutralized and removed.
-
Water: A byproduct of the esterification reaction.
-
Excess Methanol: Often used in excess to drive the reaction equilibrium.
-
Side-reaction products: Depending on the reaction conditions, side products from the synthesis of the starting 2-bromo-5-hydroxybenzoic acid may also be present.
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE). Key hazards include:
Always consult the Safety Data Sheet (SDS) before starting any work and handle the compound in a well-ventilated fume hood.
Purification Workflow Overview
The purification strategy for this compound typically involves a multi-step approach, starting with a liquid-liquid extraction to remove the bulk of acidic impurities, followed by either recrystallization or column chromatography for final purification.
Detailed Purification Protocols
Protocol 1: Initial Workup via Liquid-Liquid Extraction
This initial step is crucial for removing acidic impurities, particularly unreacted 2-bromo-5-hydroxybenzoic acid and the acid catalyst.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution cautiously as effervescence (CO₂ evolution) will occur if acidic impurities are present. Continue washing until no more gas evolves.[4]
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. A publication on the synthesis of the related isomer, methyl 5-bromo-2-hydroxybenzoate, successfully employed chloroform for crystallization.[5]
Experimental Protocol:
-
Dissolve the crude, extracted solid in a minimal amount of hot chloroform.
-
If the solution is colored, you may add a small amount of activated carbon, heat for a few minutes, and then filter the hot solution through a fluted filter paper to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
Column chromatography is recommended when the crude product is an oil or when recrystallization fails to yield a product of the desired purity. The key to successful column chromatography is selecting an appropriate solvent system.
Solvent System Selection:
The polarity of the eluent is critical for good separation. A common solvent system for aromatic esters is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Observation |
| 95:5 | ~0.15 | Compound moves slowly, good for separating non-polar impurities. |
| 90:10 | ~0.30 | Likely a good starting point for optimal separation. |
| 85:15 | ~0.45 | Compound moves faster, may co-elute with more polar impurities. |
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly. Do not let the silica bed run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this to the top of the column.
-
Elution: Begin eluting with the less polar solvent mixture. Collect fractions and monitor their composition using TLC.
-
If the product is eluting too slowly, you can gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate). This is known as gradient elution.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Guide
Q: My product won't crystallize, or the yield is very low. What should I do?
A: This is a common issue in recrystallization.
-
Cause: The solution may not be sufficiently supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to initiate crystallization.
-
Cause: The chosen solvent may not be ideal. The compound might be too soluble even at low temperatures.
-
Solution: Experiment with different solvents or a solvent/anti-solvent system. For example, dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and slowly add a poor solvent (like hexane) until the solution becomes slightly cloudy, then allow it to cool.
Q: During column chromatography, my product is streaking or "tailing" down the column, leading to broad fractions and poor separation. Why is this happening?
A: Tailing is often observed with polar compounds, especially those with acidic protons like phenols.
-
Cause: The acidic phenolic hydroxyl group of your compound can interact strongly with the slightly acidic silica gel stationary phase. This leads to a non-ideal equilibrium and causes the compound to elute slowly and in a broad band.[6]
-
Solution: To mitigate this, you can add a small amount (e.g., 0.5-1%) of a modifier like acetic acid to your eluent. The acetic acid will compete for the active sites on the silica gel, leading to a sharper elution profile for your compound.
Q: My purified product is a dark-colored oil or solid, not the expected white/off-white solid. What is the cause?
A: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Cause: Exposure to air and light, especially at elevated temperatures, can cause oxidation.
-
Solution:
-
Reaction Conditions: If possible, perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite. The activated carbon will adsorb many of the colored impurities.[6]
-
Storage: Store the purified product in a tightly sealed container, protected from light, and consider refrigeration to maintain its stability.[7]
-
References
-
Baskin, K. M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(9), 2141. [Link]
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- BenchChem. (2025).
-
Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]
- Flinn Scientific. (2017).
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Skoog, D. A., et al. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
Sources
- 1. flinnsci.com [flinnsci.com]
- 2. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 154607-00-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Bromo-5-Hydroxybenzoic Acid Methyl Ester
Welcome to the Technical Support Center for the purification of 2-bromo-5-hydroxybenzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the procedures, enabling you to overcome common challenges and achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of 2-bromo-5-hydroxybenzoic acid methyl ester that influence solvent selection for recrystallization?
A1: The molecular structure of 2-bromo-5-hydroxybenzoic acid methyl ester possesses several key features that dictate its solubility and crystallization behavior:
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.
-
Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor.
-
Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.
-
Bromine Atom (-Br): The bromine substituent adds to the molecular weight and has a slight electron-withdrawing effect.
The interplay of these functionalities results in a compound of moderate polarity. A successful recrystallization solvent will ideally have a polarity that is complementary to the solute, leading to high solubility at elevated temperatures and low solubility at lower temperatures.
Q2: Which single solvents are good starting points for the recrystallization of 2-bromo-5-hydroxybenzoic acid methyl ester?
A2: Based on the structure and empirical data from similar compounds, the following single solvents are recommended as starting points for screening:
-
Alcohols (Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the phenolic hydroxyl and ester groups. A patent for the related compound 2-bromo-5-methoxybenzoic acid suggests methanol, ethanol, and isopropanol as suitable recrystallization solvents.
-
Chlorinated Solvents (Dichloromethane, Chloroform): These are effective at dissolving many organic compounds. A related isomer, methyl 5-bromo-2-hydroxybenzoate, has been successfully crystallized from a chloroform solution[1].
-
Water: Due to the presence of the polar hydroxyl and ester groups, there is a possibility of using water, especially for a compound with a sharp melting point. However, given its known slight solubility in water (1.7 g/L at 25°C), it is more likely to be effective as an anti-solvent in a mixed solvent system[2].
Q3: When should I consider using a mixed solvent system?
A3: A mixed solvent system is often employed when no single solvent provides the ideal solubility profile. This is particularly useful when the compound is either too soluble in one solvent or not soluble enough in another, even at elevated temperatures. The principle is to use a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.
For 2-bromo-5-hydroxybenzoic acid methyl ester, common mixed solvent pairs to consider include:
-
Ethanol/Water: The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid, indicating the saturation point.
-
Dichloromethane/Hexane: The compound is dissolved in dichloromethane, and hexane is added as the anti-solvent.
-
Toluene/Heptane: Toluene acts as the "good" solvent for the aromatic ring, while heptane serves as the anti-solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-bromo-5-hydroxybenzoic acid methyl ester and provides systematic solutions.
Problem 1: The compound "oils out" and does not form crystals upon cooling.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to a high concentration of impurities, which can depress the melting point, or the use of a solvent with a boiling point that is too high.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level and then allow it to cool more slowly.
-
Lower the Cooling Temperature: If using a mixed solvent system, ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Change Solvents: Select a solvent with a lower boiling point. For example, if you are using toluene (boiling point 111°C), consider switching to a lower-boiling solvent like ethyl acetate (boiling point 77°C)[3].
-
Problem 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
-
Cause: The solution is not supersaturated. This could be because too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. After reducing the volume, allow the solution to cool again.
-
Add an Anti-solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.
-
Problem 3: The yield of recovered crystals is very low.
-
Cause: This can result from using too much solvent, which leaves a significant amount of the product in the mother liquor. It can also occur if the crystals are washed with a solvent in which they have some solubility at room temperature.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, including in an ice bath, to maximize crystal formation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Recover from Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable recrystallization solvent.
-
Place approximately 20-30 mg of your crude 2-bromo-5-hydroxybenzoic acid methyl ester into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., methanol, ethanol, dichloromethane, ethyl acetate, toluene, water) dropwise at room temperature, gently agitating after each addition.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.
-
For the test tubes where the compound is sparingly soluble at room temperature, gently heat the mixture in a warm water or sand bath.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble at an elevated temperature, and forms well-defined crystals upon cooling with good recovery.
Protocol 2: Recrystallization from a Single Solvent (Example: Ethanol)
-
Place the crude 2-bromo-5-hydroxybenzoic acid methyl ester in an Erlenmeyer flask.
-
Add a small amount of ethanol and a boiling chip, and heat the mixture to boiling on a hot plate.
-
Continue to add hot ethanol in small portions until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | The compound is slightly soluble at room temperature. Best used as an anti-solvent. |
| Methanol | 65 | 5.1 | Good potential for dissolving the compound due to hydrogen bonding. |
| Ethanol | 78 | 4.3 | Similar to methanol, a good starting point. |
| Isopropanol | 82 | 3.9 | Another alcohol to consider. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent that can dissolve esters. |
| Dichloromethane | 40 | 3.1 | A good solvent for a wide range of organic compounds. |
| Chloroform | 61 | 4.1 | A known solvent for a related isomer[1]. |
| Toluene | 111 | 2.4 | Good for dissolving aromatic compounds, but the high boiling point may lead to oiling out. |
| Hexane | 69 | 0.1 | Nonpolar; likely to be a poor solvent on its own but a good anti-solvent. |
Visualizations
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
References
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Temperature for Methyl 2-bromo-5-hydroxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The synthesis of this compound, while straightforward in principle, requires careful control of reaction parameters, particularly temperature, to achieve high yield and purity. This document provides a comprehensive resource in a question-and-answer format to address common challenges and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution of methyl 5-hydroxybenzoate using a suitable brominating agent. The hydroxyl group of the starting material is a strong activating and ortho-, para-directing group, making the aromatic ring susceptible to electrophilic attack.[1] The primary challenge lies in achieving regioselectivity to favor the desired 2-bromo isomer over other potential products.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature is a pivotal parameter in the bromination of phenolic compounds for several reasons:
-
Reaction Rate: As with most chemical reactions, higher temperatures increase the rate of reaction. However, an excessively high temperature can lead to a loss of selectivity.
-
Regioselectivity: The hydroxyl group directs the incoming electrophile to the ortho and para positions.[1] In the case of methyl 5-hydroxybenzoate, the para position is blocked by the ester group, so substitution occurs at the ortho positions (2 and 6). Temperature can influence the ratio of monosubstituted to disubstituted products.
-
Byproduct Formation: Elevated temperatures can promote the formation of undesired byproducts, such as the isomeric Methyl 3-bromo-5-hydroxybenzoate and the di-substituted Methyl 3,5-dibromo-4-hydroxybenzoate.[2][3] Controlling the temperature helps to minimize these side reactions, leading to a cleaner product and simplifying purification.
Q3: What are the typical reaction conditions for this synthesis?
A3: While a specific optimized protocol for this exact compound is not widely published, based on the synthesis of similar compounds such as 2-bromo-5-hydroxybenzaldehyde, the reaction is typically carried out in a chlorinated solvent like dichloromethane (CH2Cl2).[4] A solution of bromine in the same solvent is added dropwise to a solution of methyl 5-hydroxybenzoate. The reaction temperature is generally kept low, often in the range of 0°C to room temperature, to maintain selectivity.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5°C) while monitoring the reaction progress by TLC. | While low temperatures favor selectivity, an overly low temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Insufficient reaction time. | Monitor the reaction using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, extend the duration. | Electrophilic aromatic substitution reactions can be slow, especially at low temperatures. Ensuring the reaction goes to completion is crucial for maximizing yield. |
| Degradation of brominating agent. | Use a fresh, unopened bottle of bromine or N-bromosuccinimide (NBS). Ensure proper storage conditions (cool, dark, and dry). | Bromine is volatile and can degrade over time, while NBS can decompose if not stored correctly, leading to a lower effective concentration of the brominating species. |
| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | Water can react with the brominating agent and interfere with the electrophilic aromatic substitution mechanism, reducing the yield of the desired product. |
Problem 2: Low Purity of the Final Product (Multiple Spots on TLC)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too high. | Maintain a lower reaction temperature, ideally between 0°C and 10°C, during the addition of the brominating agent. Use an ice bath to control any exotherm. | Higher temperatures can lead to the formation of isomeric and di-brominated byproducts, reducing the purity of the desired this compound.[5] |
| Rapid addition of brominating agent. | Add the brominating agent dropwise over an extended period. This allows for better control of the reaction temperature and local concentration of the electrophile. | A high local concentration of the brominating agent can increase the likelihood of multiple substitutions on the same aromatic ring. |
| Incorrect stoichiometry. | Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting excessive side reactions. | An insufficient amount of brominating agent will result in incomplete reaction, while a large excess can lead to the formation of di- and poly-brominated products. |
| Inefficient purification. | Employ column chromatography for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from isomers and byproducts. | The polarity of the different isomers and byproducts is often very similar, making simple recrystallization challenging. Column chromatography provides the necessary resolution for effective separation. |
Data Summary: Impact of Temperature on Synthesis
The following table summarizes the expected impact of temperature on the synthesis of this compound based on general principles of electrophilic aromatic substitution on phenolic compounds.
| Temperature Range | Expected Reaction Rate | Expected Yield of Desired Product | Expected Purity | Common Issues |
| < 0°C | Very Slow | Low | High | Incomplete reaction, long reaction times. |
| 0°C - 10°C | Moderate | Good to High | High | Optimal balance of rate and selectivity. |
| 10°C - 25°C (Room Temp) | Fast | Moderate to Good | Moderate | Increased formation of isomers. |
| > 25°C | Very Fast | Low to Moderate | Low | Significant formation of di-brominated byproducts and isomers.[6] |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of structurally similar compounds and established principles of electrophilic aromatic substitution. Optimization may be required for specific laboratory conditions.
Materials:
-
Methyl 5-hydroxybenzoate
-
Bromine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 5-hydroxybenzoate (1 equivalent) in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in anhydrous dichloromethane.
-
Bromination: Add the bromine solution dropwise to the stirred solution of methyl 5-hydroxybenzoate over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution to quench any unreacted bromine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the reaction pathway and the influence of temperature on the formation of the desired product versus byproducts.
Caption: Reaction pathway for the synthesis of this compound.
References
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467. [Link]
- Kooyman, E. C., & Walters, D. R. (1953). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Recueil des Travaux Chimiques des Pays-Bas, 72(8), 653-658.
- Ma, X., Zhou, K., Ren, M., Wang, M., & Yu, J. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Journal of Organic Chemistry, 39(10), 2796-2801.
- Casas, J., & Perez, G. (1964). U.S. Patent No. 3,146,244. Washington, DC: U.S.
-
Satkar, Y., Ramadoss, V., Nahide, P. D., García-Medina, E., Juárez-Ornelas, K. A., Alonso-Castro, A. J., ... & Solorio-Alvarado, C. R. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I (iii)-based reagent: the PIDA–AlBr3 system. RSC advances, 8(31), 17350-17358. [Link]
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. ResearchGate. [Link]
- ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Jadhav, G. V., & Aslam, M. (1946). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Proceedings of the Indian Academy of Sciences - Section A, 24(1), 66-71.
- Rosen, M. J. (2005). U.S.
- Guest, H. R., & Kiff, B. W. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S.
- Wang, J., & Li, J. (2021).
- Li, J., & Wang, J. (2021).
- BenchChem. (n.d.).
-
Urban, M., Sarek, J., & Simanek, V. (2020). Mild and Selective Method of Bromination of Flavonoids. Journal of natural products, 83(11), 3324-3331. [Link]
- FAO. (1998).
- BenchChem. (n.d.). troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]
-
Altria, K. D., & Smith, N. W. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of chromatography. A, 924(1-2), 465–470. [Link]
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- 3. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Scaling Up Methyl 2-bromo-5-hydroxybenzoate Production
Welcome to the technical support guide for the synthesis and scale-up of Methyl 2-bromo-5-hydroxybenzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the safe, efficient, and reproducible production of this key intermediate.
This compound is a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] Its production, primarily through the electrophilic bromination of methyl 5-hydroxybenzoate, presents several challenges, especially when transitioning from laboratory-scale to pilot or industrial-scale manufacturing. This guide is structured to address these challenges head-on, offering practical solutions grounded in chemical principles and extensive field experience.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound. Each problem is analyzed for its potential root causes, followed by corrective and preventive actions.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Final isolated yield is significantly lower than expected based on literature or lab-scale experiments.
-
In-process monitoring (e.g., HPLC, TLC) shows incomplete conversion of the starting material.
Potential Root Causes & Solutions:
| Root Cause | Explanation | Corrective & Preventive Actions |
| Insufficient Brominating Agent | The stoichiometry of the brominating agent (e.g., Br₂) is critical. On a larger scale, losses due to evaporation or reaction with impurities can be more pronounced. | Action: Carefully calculate and charge the brominating agent. Consider a slight excess (e.g., 1.05-1.1 equivalents) to compensate for potential losses. Monitor the reaction progress closely to avoid over-bromination. |
| Poor Temperature Control | Electrophilic aromatic bromination is an exothermic reaction. Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions. | Action: Ensure the reactor has adequate cooling capacity. Employ a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, consider a semi-batch process where the brominating agent is added portion-wise or via a syringe pump to manage the heat evolution. |
| Suboptimal Solvent Choice | The solvent plays a crucial role in reactant solubility and reaction kinetics. A solvent that works well on a small scale may not be ideal for a larger batch due to differences in mixing and heat transfer. | Action: Re-evaluate solvent choice. Halogenated solvents like dichloromethane or ethereal solvents are often used.[3] Ensure the starting material is fully dissolved before adding the brominating agent. |
| Inefficient Mixing | In large reactors, inadequate agitation can lead to localized "hot spots" of high reactant concentration, resulting in side product formation and incomplete conversion. | Action: Optimize the agitator speed and design to ensure proper mixing. For viscous reaction mixtures, consider using a more powerful overhead stirrer. |
Issue 2: Formation of Impurities, Particularly Dibrominated Byproducts
Symptoms:
-
HPLC or NMR analysis of the crude product shows the presence of significant amounts of 3,5-dibromo-4-hydroxybenzoate or other isomeric impurities.[3]
-
Difficulty in purifying the final product to the desired specification.
Potential Root Causes & Solutions:
| Root Cause | Explanation | Corrective & Preventive Actions |
| Over-bromination | The hydroxyl group is a powerful activating group, making the aromatic ring susceptible to further bromination.[4] The presence of excess brominating agent or prolonged reaction times can lead to the formation of dibrominated species. | Action: Strictly control the stoichiometry of the brominating agent. Add the bromine solution dropwise or in portions. Monitor the reaction progress diligently and quench the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second bromination, leading to higher levels of dibrominated impurities. | Action: Maintain a low reaction temperature, typically between -10°C and 50°C.[3] The optimal temperature may need to be re-optimized during scale-up. |
| Presence of a Catalyst | While a catalyst like glacial acetic acid can be used, its concentration can influence the reaction's selectivity.[3] | Action: If using a catalyst, ensure its concentration is optimized. In some cases, reducing or eliminating the catalyst may improve selectivity, albeit at the cost of a longer reaction time. |
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or a sticky solid, making filtration difficult.
-
The crude product is highly colored, requiring extensive purification steps.
-
Co-crystallization of the desired product with impurities.
Potential Root Causes & Solutions:
| Root Cause | Explanation | Corrective & Preventive Actions |
| Rapid Precipitation/Crystallization | Quenching the reaction mixture too quickly or using an inappropriate anti-solvent can lead to the formation of fine particles or oils. | Action: Control the rate of addition of the quenching solution or anti-solvent. Consider a "reverse quench" where the reaction mixture is added to the quenching solution. Experiment with different anti-solvents to find one that promotes the formation of a crystalline solid. |
| Residual Bromine | Excess bromine can lead to coloration of the product and may interfere with downstream processing. | Action: After the reaction is complete, quench any remaining bromine with a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the characteristic bromine color disappears.[5] |
| Ineffective Crystallization | The chosen crystallization solvent may not be optimal for rejecting impurities. | Action: Screen different solvent systems for crystallization. A mixture of solvents (e.g., ethyl acetate/hexane) can sometimes provide better purification than a single solvent.[6] Consider a multi-step purification process involving both crystallization and column chromatography for high-purity requirements. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the bromination of methyl 5-hydroxybenzoate?
A1: The primary safety concerns revolve around the handling of bromine. Bromine is a highly corrosive, toxic, and volatile substance.[5] Key safety measures include:
-
Engineering Controls: All operations involving liquid bromine should be conducted in a well-ventilated fume hood or a closed system.[5] A dedicated scrubber system for bromine vapors is highly recommended for large-scale operations.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, a face shield, and a lab coat.[5] For large quantities, respiratory protection may be necessary.[7]
-
Spill Management: Have a bromine spill kit readily available. This should include a neutralizing agent like a 25% sodium thiosulfate solution.[5]
-
Material Compatibility: Ensure all equipment (reactors, tubing, etc.) is compatible with bromine. Borosilicate glass and PVDF are good choices.[7] Avoid incompatible materials like aluminum.[7]
Q2: How can I effectively monitor the progress of the reaction on a larger scale?
A2: In-process monitoring is crucial for successful scale-up. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities. This is the preferred method for accurate monitoring.
-
Gas Chromatography (GC): Can also be used if the compounds are sufficiently volatile and thermally stable.
It is advisable to develop a reliable analytical method during the lab-scale development phase and validate it for use in the scaled-up process.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: this compound is a solid at room temperature.[8] To ensure its long-term stability, it should be stored in a cool, dry, and dark place. Exposure to light and air can potentially lead to degradation over time, possibly through oxidation of the phenolic hydroxyl group.[9] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
III. Experimental Protocols
A. Synthesis of this compound (Lab Scale)
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
Methyl 5-hydroxybenzoate
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Bisulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 5-hydroxybenzoate (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of methyl 5-hydroxybenzoate over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0-5°C and slowly quench with a saturated sodium bisulfite solution until the red-brown color of bromine disappears.
-
Add a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
B. Scale-Up Considerations
When scaling up the above protocol, the following points should be carefully considered:
-
Heat Transfer: The exothermic nature of the reaction requires a reactor with efficient heat transfer capabilities. A jacketed reactor with a chiller is essential.
-
Reagent Addition: For larger quantities, the dropwise addition of bromine should be controlled using a metering pump to ensure a steady rate and prevent temperature spikes.
-
Mixing: The efficiency of mixing becomes more critical in larger vessels. Ensure the agitator is appropriately sized and operated at a speed that provides good turnover without excessive splashing.
-
Work-up: The volumes of aqueous solutions for quenching and washing will increase significantly. Ensure appropriate vessels are available for these steps. Phase separation in a large reactor can be slower, so allow adequate time for the layers to separate.
IV. Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Bromination safety - YouTube. (2024). Available at:
-
Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem. (n.d.). Available at:
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). Available at:
-
CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.). Available at:
-
Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at:
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. (2025). Available at:
-
Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. (n.d.). Available at:
-
Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - ChemicalBook. (n.d.). Available at:
-
This compound | 154607-00-8 - Sigma-Aldrich. (n.d.). Available at:
-
methyl 5-bromo-2-hydroxybenzoate | 4068-76-2 - Benchchem. (n.d.). Available at:
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.). Available at:
-
METHYL 5-BROMO-2-HYDROXY-4-METHYLBENZOATE synthesis - chemicalbook. (n.d.). Available at:
-
2-Bromo-5-hydroxybenzoic acid methyl ester | 154607-00-8 | FB66730 - Biosynth. (n.d.). Available at:
-
What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid? - Guidechem. (n.d.). Available at:
-
4-Bromo-3-hydroxybenzoic Acid丨CAS 14348-38-0 - LEAPCHEM. (n.d.). Available at:
-
Methyl 5-bromo-2-hydroxybenzoate - ResearchGate. (n.d.). Available at:
-
154607-00-8|this compound|BLD Pharm. (n.d.). Available at:
-
This compound | C8H7BrO3 | CID 18933688 - PubChem. (n.d.). Available at: _
-
154607-00-8 Cas No. | this compound - Apollo Scientific. (n.d.). Available at:
-
This compound | 154607-00-8 - Sigma-Aldrich. (n.d.). Available at:
-
This compound - CymitQuimica. (n.d.). Available at:
-
4-Bromo-2-hydroxybenzoic acid synthesis - ChemicalBook. (n.d.). Available at:
-
BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid BY GV JADHAV AND M. ASLAM. (n.d.). Available at:
-
3-Bromo-4-hydroxybenzoic acid - ChemBK. (2024). Available at:
-
Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability - Benchchem. (n.d.). Available at:
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Available at:
-
This compound - ChemicalBook. (n.d.). Available at:
-
(PDF) Methyl 5-bromo-2-hydroxybenzoate - ResearchGate. (n.d.). Available at:
-
4068-76-2|Methyl 5-bromo-2-hydroxybenzoate|BLD Pharm. (n.d.). Available at:
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Technical Support Center: Methyl 2-bromo-5-hydroxybenzoate Stability
Welcome to the technical support center for Methyl 2-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your starting material and experimental results.
Introduction to Stability Concerns
This compound is a key building block in the synthesis of various pharmaceutical and bioactive molecules. However, its trifunctional nature, possessing a phenolic hydroxyl group, a methyl ester, and a bromine substituent on an aromatic ring, makes it susceptible to several degradation pathways. Understanding and mitigating these stability issues is critical for reproducible and reliable experimental outcomes. The primary stability concerns for this compound are hydrolysis, oxidation, and photodegradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems related to the stability of this compound.
Q1: I've noticed a change in the color of my this compound powder, from white/off-white to a yellowish or brownish hue. What could be the cause?
A1: A color change is a common indicator of degradation. The most likely cause is oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored quinone-type structures.
Troubleshooting Steps:
-
Visually Inspect: Confirm the color change is uniform throughout the batch.
-
Purity Check: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation (see Protocol 1 for a general method).
-
Storage Conditions: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and ideally under an inert atmosphere (e.g., argon or nitrogen).
Q2: My reaction yield is lower than expected when using an older batch of this compound. Could this be related to its stability?
A2: Absolutely. A decrease in reaction yield is a strong indication that the purity of your starting material has been compromised. The primary degradation pathways that can affect the active concentration of your reagent are:
-
Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid (2-bromo-5-hydroxybenzoic acid) and methanol, especially in the presence of moisture or acidic/basic conditions.
-
Degradation: As mentioned in Q1, oxidation and photodegradation can alter the molecule, reducing the amount of the desired starting material.
Troubleshooting Steps:
-
Quantify Purity: Use a validated analytical method like HPLC or quantitative NMR (qNMR) to determine the exact purity of the older batch.
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample of your material (see Protocol 2 ).
-
Use a Fresh Batch: If significant degradation is confirmed, it is highly recommended to use a fresh, unopened batch of the reagent for your critical experiments.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: Based on the chemical properties of the molecule and supplier recommendations, the following storage conditions are advised to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | 10°C - 25°C[1] | Cool and controlled room temperature minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive phenolic hydroxyl group. |
| Light | Amber vial or stored in the dark[1] | Protects the compound from photodegradation, which can cause debromination and other reactions. |
| Container | Tightly sealed container | Prevents exposure to moisture, which can lead to hydrolysis of the ester. |
Q4: What are the likely degradation products I should look for?
A4: Based on the structure of this compound, the following are the most probable degradation products:
-
Hydrolysis Product: 2-bromo-5-hydroxybenzoic acid.
-
Oxidation Products: Various quinone-like species, which are often colored.
-
Photodegradation Products: Debromination can lead to the formation of Methyl 5-hydroxybenzoate.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Q5: What are the potential impurities from the synthesis of this compound?
A5: The synthesis of this compound often involves the bromination of a substituted benzoic acid followed by esterification, or vice versa.[2][3] Potential impurities could include:
-
Starting Materials: Unreacted 2-bromo-5-hydroxybenzoic acid or methyl 5-hydroxybenzoate.
-
Isomeric Byproducts: Bromination of substituted benzoic acids can sometimes lead to the formation of other brominated isomers.
-
Over-brominated Products: Formation of di-brominated species.
-
Residual Solvents and Reagents: From the synthesis and purification process.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This protocol provides a starting point for the HPLC analysis of this compound and its potential degradation products. Method optimization may be required for your specific instrumentation and sample matrix.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reversed-phase C8 or C18 column is suitable. A C8 column may provide good separation for brominated phenols.[4]
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).[4]
-
Mobile Phase B: Acetonitrile with 0.05% TFA.[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 70 25 70 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[4] and 280 nm (to cover a broader range of potential impurities).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
The following diagram outlines the HPLC workflow:
Caption: General workflow for HPLC purity analysis.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[5][6]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of methanol and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound to a UV light source (e.g., 254 nm) for 24 hours.
Procedure:
-
For each condition, prepare a sample of this compound at a concentration of 1 mg/mL.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the HPLC method described in Protocol 1 .
-
Compare the chromatograms of the stressed samples to a control sample (unstressed) to identify new peaks corresponding to degradation products.
-
For structural elucidation of major degradation products, techniques like LC-MS and NMR spectroscopy can be employed.
References
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1436. [Link]
-
Hofer, S., Hartmann, A., Orfanoudaki, M., & Ganzera, M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 677. [Link]
-
Hofer, S., Hartmann, A., Orfanoudaki, M., & Ganzera, M. (2019). (a) HPLC separation of seven bromophenols under optimized conditions... [Image]. In Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Hofer, S., Hartmann, A., Orfanoudaki, M., & Ganzera, M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 677. [Link]
-
Niu, J., He, A., Gao, F., & Yue, L. (2018). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate) [Image]. In Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. ResearchGate. [Link]
-
News-Medical.Net. (2015, March 31). Using EFT NMR to Determine Spectra of Propyl benzoate. [Link]
-
Power, J. (2016). New NMR Tools for Impurity Analysis (Doctoral dissertation, The University of Manchester). Research Explorer. [Link]
-
Shihab, F., Sheffield, W., Sprowls, J., & Nematollahi, J. (1970). NMR analysis of some alkyl p-hydroxybenzoates. Journal of Pharmaceutical Sciences, 59(8), 1182-1183. [Link]
-
LCGC International. (2024, May 13). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. [Link]
-
Zhang, Q., et al. (2015). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. [Link]
-
ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]
-
Sun, W., et al. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(12), 4123-4132. [Link]
Sources
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- 2. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: A Guide to Preventing the Decomposition of 2-Bromo-5-hydroxybenzoic Acid Methyl Ester
Welcome to the dedicated technical support center for 2-bromo-5-hydroxybenzoic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and preventative strategies to ensure the stability and integrity of your compound throughout its lifecycle in the lab. Our aim is to move beyond simple instructions, offering a detailed understanding of the underlying chemical principles to empower you in your experimental work.
Understanding the Stability of 2-Bromo-5-hydroxybenzoic Acid Methyl Ester
2-Bromo-5-hydroxybenzoic acid methyl ester is a substituted phenolic ester, a class of compounds susceptible to several modes of degradation. The presence of a hydroxyl group, a bromine atom, and a methyl ester on the aromatic ring creates a molecule with specific vulnerabilities. Understanding these potential decomposition pathways is the first step toward effective prevention.
Key Molecular Features and Their Impact on Stability:
-
Phenolic Hydroxyl Group: This group is susceptible to oxidation, particularly at higher pH, which can lead to the formation of colored quinone-type byproducts. It also makes the compound sensitive to pH changes.
-
Methyl Ester Group: The ester linkage is prone to hydrolysis, which can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid (2-bromo-5-hydroxybenzoic acid) and methanol.
-
Brominated Aromatic Ring: The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as photolysis (exposure to light). The aromatic ring itself can undergo further reactions once activated by degradation of the primary functional groups.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the handling, storage, and use of 2-bromo-5-hydroxybenzoic acid methyl ester in a practical question-and-answer format.
Q1: I've noticed my solid 2-bromo-5-hydroxybenzoic acid methyl ester has developed a yellow or brownish tint over time. What could be the cause?
A1: The discoloration of your compound is a common indicator of degradation, most likely due to oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to air (oxygen), light, and trace amounts of basic impurities. The colored byproducts are often quinone-like species formed from the oxidation of the phenol.
Q2: My reaction yield is consistently lower than expected when using 2-bromo-5-hydroxybenzoic acid methyl ester that has been stored for a while. What's the likely issue?
A2: A decrease in reaction yield often points to a reduction in the purity of your starting material. The most probable cause is the hydrolysis of the methyl ester to 2-bromo-5-hydroxybenzoic acid. This carboxylic acid impurity will not participate in reactions where the ester is the intended reactant, thus lowering your effective yield. To confirm this, you can analyze your starting material by HPLC to check for the presence of the more polar carboxylic acid peak.
Q3: I'm observing an unexpected peak in my HPLC analysis of a reaction mixture containing 2-bromo-5-hydroxybenzoic acid methyl ester. How can I identify the impurity?
A3: The identity of the unexpected peak can be hypothesized based on the likely degradation pathways. The most common degradation products are 2-bromo-5-hydroxybenzoic acid (from hydrolysis) and various oxidation products. You can tentatively identify the impurity by comparing its retention time to a standard of 2-bromo-5-hydroxybenzoic acid, if available. Mass spectrometry (LC-MS) is a powerful tool to confirm the identity of the unknown peak by determining its molecular weight.
Q4: Can the solvent I use for my reaction affect the stability of 2-bromo-5-hydroxybenzoic acid methyl ester?
A4: Absolutely. Solvents can play a significant role in the stability of your compound. Protic solvents, especially in the presence of acidic or basic catalysts, can facilitate the hydrolysis of the ester. Basic solvents like pyridine can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. When possible, use dry, aprotic solvents for reactions, and be mindful of the pH of your reaction mixture.
Q5: I need to heat my reaction mixture containing 2-bromo-5-hydroxybenzoic acid methyl ester. Are there any precautions I should take?
A5: Yes, thermal decomposition is a concern. While specific data for this compound is limited, aromatic esters can undergo decomposition at elevated temperatures.[1] To minimize thermal degradation, it is advisable to use the lowest effective temperature for your reaction and to monitor its progress closely to avoid prolonged heating. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation at higher temperatures.
Preventative Protocols and Best Practices
Proactive measures are crucial for maintaining the integrity of 2-bromo-5-hydroxybenzoic acid methyl ester. The following protocols are designed to minimize degradation during storage and handling.
Storage Protocol
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen, thereby preventing oxidation of the phenolic group. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Prevents photolytic degradation, which can lead to cleavage of the C-Br bond and other unwanted reactions. |
| Container | Use a tightly sealed, clean, and dry container. | Prevents contamination from moisture and atmospheric oxygen. |
Handling Protocol
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, especially when weighing and transferring.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong acids to prevent vigorous and potentially hazardous reactions.
-
Use of Dry Solvents: When preparing solutions, use anhydrous solvents to minimize the risk of hydrolysis.
-
pH Control: Be mindful of the pH of solutions containing the compound. Phenolic compounds are generally more stable in slightly acidic to neutral conditions (pH 4-7).[2]
-
First-In, First-Out: Use older batches of the compound first to minimize the effects of long-term storage.
Visualizing Decomposition Pathways and Troubleshooting
The following diagrams illustrate the primary degradation pathways of 2-bromo-5-hydroxybenzoic acid methyl ester and a workflow for troubleshooting common issues.
Caption: Major degradation pathways for 2-bromo-5-hydroxybenzoic acid methyl ester.
Caption: A logical workflow for troubleshooting issues with 2-bromo-5-hydroxybenzoic acid methyl ester.
Analytical Methods for Stability Assessment
To properly assess the stability of 2-bromo-5-hydroxybenzoic acid methyl ester, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient should be optimized to separate the parent compound from its more polar (hydrolyzed acid) and potentially less polar (some degradation byproducts) impurities.
-
Detection: UV detection at a wavelength where both the parent compound and potential impurities have significant absorbance (e.g., around 220-240 nm) is typically used.
-
Forced Degradation Studies: To validate the method's stability-indicating capability, forced degradation studies should be performed.[3][4] This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method must be able to resolve the parent peak from all significant degradation product peaks.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
- Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids. (2019). [Source Not Available].
-
Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (2021). ResearchGate. [Link]
- Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (2021). [Source Not Available].
- Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012). [Source Not Available].
-
pH and Its Effects on Phytochemical Stability. (2022). Extraction Magazine. [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). [Source Not Available].
-
Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous and Non-Nitrogenous Medium. (2020). IOSR Journal. [Link]
-
A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. (n.d.). ResearchGate. [Link]
-
Degradation of brominated polymeric flame retardants and effects of generated decomposition products. (n.d.). ResearchGate. [Link]
-
2-Bromo-5-hydroxybenzoic acid. (n.d.). PubChem. [Link]
-
Methyl 2-bromo-5-hydroxybenzoate. (n.d.). PubChem. [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
-
Photolytic Degradation Products of Two Highly Brominated Flame Retardants Cause Cytotoxicity and mRNA Expression Alterations in Chicken Embryonic Hepatocytes. (2014). PubMed. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
-
Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
-
Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. (n.d.). ResearchGate. [Link]
-
Overview on Development and Validation of Force degradation study with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
- pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted deriv
-
Methyl 5-bromo-2-hydroxybenzoate. (n.d.). ResearchGate. [Link]
-
Methyl 5-bromo-2-hydroxybenzoate. (n.d.). PMC. [Link]
-
Thermal decomposition of ester. (2019). Chemistry Stack Exchange. [Link]
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). [Source Not Available].
-
Stability studies. (n.d.). Quasaar GmbH. [Link]
-
Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. (n.d.). RSC Publishing. [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. [Link]
-
Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. (2010). Semantic Scholar. [Link]
-
Simultaneous 3-/4-Hydroxybenzoates Biodegradation and Arsenite Oxidation by Hydrogenophaga sp. H7. (2019). ResearchGate. [Link]
-
Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. (n.d.). MDPI. [Link]
-
Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]
-
Methanol. (n.d.). Wikipedia. [Link]
Sources
column chromatography conditions for purifying Methyl 2-bromo-5-hydroxybenzoate
Technical Support Center: Purifying Methyl 2-bromo-5-hydroxybenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the purification of this compound via column chromatography. Moving beyond a simple procedural list, this document explains the scientific rationale behind each step, offers field-tested insights, and provides robust troubleshooting solutions to common challenges encountered during the purification of polar, phenolic compounds.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for setting up a successful purification experiment.
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate stationary phase for this compound. This compound is a polar molecule due to the presence of a phenolic hydroxyl (-OH) group and a methyl ester. These functional groups interact with the polar silanol groups (Si-OH) on the silica surface, allowing for separation from less polar impurities.
However, the acidic nature of the phenolic hydroxyl can lead to strong, unwanted secondary interactions with the silica surface, which may cause significant peak tailing.[1] If you observe this issue, consider these alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel by flushing the column with an eluent containing a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can help. For a phenolic compound, a small amount of acetic acid in the mobile phase can reduce tailing by competing for the active sites on the silica.
-
Neutral Alumina: In cases of severe tailing or compound degradation on silica, neutral alumina can be a viable alternative stationary phase.[2][3]
Q2: How do I select the optimal mobile phase (eluent) for my column?
A2: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that moves the target compound to an Rf value of approximately 0.2-0.4. This range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain stuck to the column.
For this compound, a binary solvent system consisting of a non-polar solvent and a polar solvent is recommended. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent.
Recommended Mobile Phase Systems to Screen via TLC:
| Mobile Phase System | Component A (Non-polar) | Component B (Polar) | Typical Starting Ratio (A:B) | Notes and Rationale |
|---|---|---|---|---|
| Standard Choice | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1 | This is the most common system. Ethyl acetate's polarity is often sufficient to elute moderately polar compounds. |
| Alternative System 1 | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 | Use this system for more polar compounds that do not move sufficiently in Hexane/EtOAc.[2] Be cautious, as high concentrations of methanol (>10%) can sometimes carry silica through the column.[2] |
| Alternative System 2 | Toluene | Ethyl Acetate (EtOAc) | 9:1 | Toluene can offer different selectivity for aromatic compounds due to π-π interactions, sometimes resulting in much better separation than with hexane-based systems.[2] |
Q3: My compound appears as a streak rather than a distinct spot on the TLC plate. What does this mean?
A3: Streaking on a TLC plate is a common issue with polar or acidic compounds like phenols. It typically indicates an overly strong interaction with the silica gel. This is a warning sign that you will likely experience poor separation and peak tailing on the column.[1]
To resolve this, add 0.5-1% acetic acid or formic acid to your TLC developing solvent. The acid protonates the silica surface's basic sites and the analyte, minimizing the strong ionic interactions that cause streaking and leading to more compact spots. If this resolves the streaking on the TLC, you should add the same percentage of acid to your bulk mobile phase for the column.
Experimental Protocol: Column Chromatography Workflow
This protocol provides a detailed, step-by-step methodology for the purification process.
Step 1: Column Preparation (Wet Slurry Packing)
-
Select a glass column with an appropriate diameter and length for your sample size (a general rule is a silica gel mass of 50-100 times the mass of the crude sample).
-
Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug but not overly compressed.[4] Add a thin layer (approx. 1 cm) of sand on top of the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).[5]
-
Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Continuously add more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed. [4]
-
Add another thin layer of sand on top of the packed silica bed to prevent disruption during sample and eluent loading.[4]
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed bed.
Step 2: Sample Loading (Dry Loading)
For polar compounds, dry loading is often superior to wet loading as it ensures a narrow, concentrated starting band, leading to better resolution.
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column, on top of the sand layer.
Step 3: Elution and Fraction Collection
-
Carefully add your mobile phase to the column, opening the stopcock to begin the elution.
-
Start with the low-polarity solvent system determined from your TLC analysis. If separation is difficult, a gradient elution is recommended. This involves starting with a low-polarity eluent and gradually increasing the percentage of the polar solvent over time.
-
Collect the eluate in a series of labeled test tubes or flasks (fractions).
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[6] Spot each fraction on a TLC plate, elute, and visualize under UV light to identify which fractions contain your purified product.
Step 4: Isolation of Pure Product
-
Based on the TLC analysis, combine all fractions that contain only the pure desired compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Problem 1: The compound is not moving off the column, or is eluting with severe tailing.
-
Causality: The phenolic -OH group is interacting too strongly with the acidic silanol groups on the silica surface, causing irreversible adsorption or slow, uneven elution.[1] This is a very common issue with phenols.[2][3]
-
Solution 1 (Modifier Addition): Add a small amount (0.5-1%) of acetic acid to your mobile phase. This will help to saturate the highly active sites on the silica gel, reducing the strong interaction with your compound and leading to sharper peaks and better elution.
-
Solution 2 (Increase Polarity): Gradually increase the polarity of your mobile phase. If using Hexane/EtOAc, try switching to a stronger system like DCM/MeOH.[2]
-
Solution 3 (Change Stationary Phase): If the problem persists, your compound may be too sensitive for standard silica gel. Switch to a less acidic stationary phase like neutral alumina.[2]
Problem 2: Poor separation between the product and a close-running impurity.
-
Causality: The chosen solvent system does not have sufficient selectivity to resolve the two compounds. Their differing polarities are not being effectively discriminated by the eluent.
-
Solution 1 (Optimize Gradient): Switch from isocratic (constant solvent ratio) to gradient elution. Start with a very low polarity eluent and increase the polarity very slowly. A shallower gradient often provides better resolution.
-
Solution 2 (Change Solvent System): Different solvent systems can offer different selectivities. For aromatic compounds, replacing hexanes with toluene can introduce π-π interactions that may dramatically alter the elution order and improve separation.[2] For example, try a gradient of ethyl acetate in toluene.
-
Solution 3 (Column Dimensions): Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for separation to occur.[7]
Problem 3: The compound appears to have decomposed on the column.
-
Causality: The compound is unstable to the acidic environment of the silica gel. This can sometimes happen with sensitive functional groups.
-
Solution 1 (Stability Test): Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, wait for 1-2 hours, and then elute the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading on silica.[8]
-
Solution 2 (Deactivated Stationary Phase): Use a deactivated stationary phase. You can either purchase commercially available deactivated silica or use neutral alumina. Alternatively, running the column quickly (flash chromatography) minimizes the contact time between the compound and the stationary phase, which can reduce degradation.[8]
References
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/chemhelp. Retrieved from [Link]
-
Waters. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
dealing with skin or eye exposure to Methyl 2-bromo-5-hydroxybenzoate
This guide provides comprehensive troubleshooting and frequently asked questions regarding skin or eye exposure to Methyl 2-bromo-5-hydroxybenzoate. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and immediate, effective response in the event of an accidental exposure.
I. Core Principles of Exposure Response
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] The primary hazards are localized irritation upon direct contact. The immediate goal of any first aid response is to minimize the duration of contact and dilute the chemical to a non-harmful concentration as rapidly as possible.
II. Troubleshooting Guides: Immediate Actions for Exposure
A. Skin Exposure Protocol
In the event of skin contact with this compound, follow these steps methodically. The underlying principle is immediate removal and dilution.
Step-by-Step Skin Decontamination:
-
Immediate Removal from Exposure: As soon as contact is identified, move away from the source of the chemical to prevent further exposure.
-
Remove Contaminated Clothing: Promptly and carefully remove any clothing, including gloves or lab coats, that has been contaminated with the chemical.[3][4] This is crucial as clothing can trap the chemical against the skin, prolonging contact and increasing the severity of irritation.
-
Initial Rinsing: Immediately flush the affected skin area with copious amounts of water.[5] If a safety shower is available, use it for large area exposures.
-
Thorough Washing: Wash the affected area with soap and plenty of water.[3][5][6] The soap aids in removing any residual chemical that may not be fully water-soluble. Continue washing for at least 15 minutes.[4][7]
-
Seek Medical Attention: If skin irritation develops or persists, seek medical advice.[4][6][8]
Troubleshooting Skin Exposure:
-
Q: What if I don't feel any irritation immediately?
-
A: The absence of immediate pain or irritation does not mean that exposure has not occurred. Some chemical irritants have a delayed effect. It is imperative to follow the full decontamination protocol regardless of initial symptoms.
-
-
Q: What if the solid form of the chemical gets on my skin?
-
A: Gently brush off as much of the solid as possible before flushing with water.[5] This prevents the formation of a concentrated solution directly on the skin when water is applied.
-
-
Q: The safety data sheet (SDS) for a similar compound mentions using polyethylene glycol (PEG). Should I use that?
-
A: While some protocols for phenolic compounds recommend decontamination with PEG-300 or PEG-400, the primary and universally recommended first aid for this compound is thorough washing with soap and water.[9] Stick to the specific SDS recommendations for the chemical you are using.
-
B. Eye Exposure Protocol
Eye exposure is a more critical event and requires immediate and sustained action to prevent serious injury.
Step-by-Step Eye Decontamination:
-
Immediate and Thorough Irrigation: Without delay, flush the affected eye(s) with a gentle, continuous stream of clean water for at least 15 minutes.[3][4][7] An eyewash station is ideal for this purpose.
-
Ensure Complete Rinsing: While rinsing, hold the eyelids open and away from the eyeball to ensure water reaches all surfaces of the eye and under the eyelids.[8]
-
Remove Contact Lenses: If the individual is wearing contact lenses and they can be removed easily, they should be taken out after the initial few seconds of rinsing.[4][8] Do not delay irrigation to remove contact lenses.
-
Seek Immediate Medical Attention: All cases of eye exposure to this compound require professional medical evaluation, regardless of the perceived severity.[4][8][10]
Troubleshooting Eye Exposure:
-
Q: Why is it so important to rinse for at least 15 minutes?
-
A: A sustained rinse is necessary to ensure that the chemical is completely flushed from the eye's surface and to neutralize the pH if the substance has acidic or basic properties. Shorter rinsing times may leave residual chemical, leading to further damage.
-
-
Q: What if an eyewash station is not immediately available?
-
A: Use any available source of clean, running water, such as a faucet or a bottle of water, to begin flushing immediately while another person directs you to the nearest eyewash station.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary symptoms of skin and eye exposure to this compound?
-
A1: For skin, symptoms may include redness, itching, and a burning sensation, characteristic of skin irritation.[4] Eye exposure can lead to redness, pain, and potentially severe eye damage.[4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
-
A2: To prevent exposure, always wear the following PPE:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3][11][12]
-
Skin Protection: Chemical-impermeable gloves and a lab coat or impervious clothing.[3][11][12] It is crucial to inspect gloves for any signs of degradation or perforation before use.[11]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.[12]
-
Q3: Is it necessary to seek medical attention for a minor skin splash?
-
A3: After following the complete decontamination protocol, if there is no visible irritation or pain, you may not need to seek immediate medical attention. However, it is crucial to monitor the area for any delayed reaction. If irritation develops or persists, or if you have any concerns, it is always best to consult a medical professional.[8]
Q4: What should I do with clothing that has been contaminated?
-
A4: Contaminated clothing should be removed immediately and washed separately from other laundry before reuse.[4][10] If the clothing is heavily contaminated, it may need to be disposed of as hazardous waste according to your institution's guidelines.
IV. Exposure Response Workflow
The following diagram outlines the decision-making process in the event of an exposure.
Caption: Workflow for handling skin or eye exposure.
V. Quantitative Data Summary: Hazard Information
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation (Category 2) | [1] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | [1] |
| Respiratory Irritation | May cause respiratory irritation | [1][2] |
VI. References
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
This compound | C8H7BrO3 | CID 18933688. (n.d.). PubChem. Retrieved from [Link]
-
2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. (2019, January 28). Loba Chemie. Retrieved from [Link]
-
SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467. Retrieved from [Link]
-
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | C10H9BrO4 | CID 11601501. (n.d.). PubChem. Retrieved from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]
-
Appendix P - Phenol First Aid Guide and PPE. (n.d.). Environment, Health and Safety - University of Washington. Retrieved from [Link]
Sources
- 1. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 154607-00-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Disposal of Methyl 2-bromo-5-hydroxybenzoate Waste
Welcome to the Technical Support Center for the safe handling and disposal of Methyl 2-bromo-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of waste generated from experiments involving this compound. Our commitment is to provide you with scientifically sound and practical guidance to maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns[1][2]:
-
Skin Irritation: Causes skin irritation (H315).
-
Serious Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
Q2: Can I dispose of small amounts of this compound waste down the sink?
A2: No. Under no circumstances should this compound or any solutions containing it be disposed of down the drain. As a halogenated organic compound, it can persist in the environment and harm aquatic life. All waste containing this chemical must be collected and disposed of as hazardous waste.
Q3: How should I store the waste container for this compound?
A3: Waste containers should be stored in a designated satellite accumulation area within the laboratory. The container must be[3]:
-
Made of a compatible material (e.g., a chemically resistant plastic or glass).
-
Kept securely closed except when adding waste.
-
Stored in a cool, dry, and well-ventilated area.
-
Segregated from incompatible materials, such as strong oxidizing agents and bases.
Q4: What are the key regulations I need to be aware of for disposing of this type of waste?
A4: The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Your institution's Environmental Health and Safety (EHS) office will have specific guidelines based on federal, state, and local regulations that you must follow.
Troubleshooting Guide
Problem: I accidentally spilled a small amount of solid this compound on the lab bench.
Solution:
-
Restrict Access: Cordon off the area to prevent others from entering.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), collecting the cloth as hazardous waste. Then, wash the area with soap and water.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Problem: The hazardous waste container for my this compound waste is full.
Solution:
-
Do Not Overfill: Never fill a waste container more than 90% full to allow for expansion of vapors and prevent spills.
-
Securely Close the Container: Ensure the lid is tightly sealed.
-
Properly Label: Complete the hazardous waste tag with all required information, including the full chemical name and concentration of all components.
-
Request a Pickup: Contact your institution's EHS office to schedule a waste pickup. Do not let the container sit in the lab for an extended period.
Problem: I'm unsure if my waste stream containing this compound is compatible with other halogenated wastes.
Solution: When in doubt, do not mix waste streams. While it is common practice to combine compatible halogenated organic wastes, incompatible materials can lead to dangerous chemical reactions. Always consult your institution's EHS guidelines or a chemical compatibility chart. If you are still uncertain, collect the waste in a separate, clearly labeled container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the safe disposal of this compound waste.
Sources
how to increase the purity of synthesized Methyl 2-bromo-5-hydroxybenzoate
Welcome to the technical support guide for the synthesis and purification of Methyl 2-bromo-5-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work. Achieving high purity is critical, as even minor impurities can significantly impact downstream reactions, biological assays, and the overall integrity of a drug development program.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing purification. We will explore common challenges and provide robust, field-tested solutions in a practical question-and-answer format, supplemented with detailed experimental procedures and logical workflows.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude product is an off-color oil or a low-melting-point solid. What are the likely impurities?
This is a classic sign of significant impurities. The target compound, this compound, is a white to off-white solid with a reported melting point of approximately 97°C. A depressed melting point or oily nature indicates the presence of one or more of the following:
-
Unreacted Starting Materials: Depending on your synthetic route, this could be Methyl 5-hydroxybenzoate or 2-bromo-5-hydroxybenzoic acid.
-
Over-brominated Byproducts: The activating nature of the hydroxyl group can lead to the formation of di-brominated species (e.g., Methyl 2,4-dibromo-5-hydroxybenzoate). These are common when reaction conditions are not strictly controlled.[1][2]
-
Isomeric Impurities: While the ortho-directing effect of the hydroxyl group is strong, minor amounts of other isomers can form.
-
Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) will result in a poor-quality final product.
Actionable Advice: Your first step is to perform a quick diagnostic Thin Layer Chromatography (TLC) analysis to visualize the number of components in your crude material. This will guide your choice of purification strategy.
Q2: My analysis confirms the presence of unreacted 2-bromo-5-hydroxybenzoic acid. How can I remove this efficiently?
The key difference between your desired product (a methyl ester) and this impurity (a carboxylic acid) is the significant disparity in acidity. This can be exploited using a straightforward acid-base liquid-liquid extraction.[3][4]
Causality: A weak inorganic base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. However, it is generally not basic enough to significantly deprotonate the less acidic phenolic hydroxyl group of your product. This selective deprotonation allows for the partitioning of the impurity into the aqueous phase, leaving your desired ester in the organic layer.[4]
Protocol Snapshot:
-
Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. You will likely observe effervescence (CO₂ release) as the acid is neutralized.
-
Separate the layers and repeat the wash if necessary (monitor with TLC).
-
Finally, wash the organic layer with brine to remove residual water before drying and concentrating.[4]
Q3: TLC and LC-MS analysis indicate a significant amount of a less polar byproduct, likely a di-brominated compound. What is the best purification method?
When dealing with impurities that have similar functional groups but differ in polarity (like mono- vs. di-brominated compounds), column chromatography is the most effective purification technique.[5][6][7]
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6] Silica gel is polar. The di-brominated compound, having an additional bromine atom, is less polar than your desired mono-brominated product. Therefore, the di-brominated byproduct will have a weaker interaction with the polar silica gel and will elute from the column faster with a non-polar mobile phase. Your more polar product will adhere more strongly to the silica and elute later.
Strategic Approach:
-
Select a Solvent System: Use TLC to determine an optimal mobile phase. A mixture of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate) is a good starting point. For phenolic compounds, systems like Toluene:Ethyl Acetate with a small amount of Formic or Acetic Acid can also be effective to reduce tailing.[8]
-
Perform Chromatography: Carefully load your crude product onto a prepared silica gel column and elute with the chosen solvent system.
-
Collect and Analyze Fractions: Collect the eluent in fractions and analyze them by TLC to identify which ones contain your pure product.
Part 2: In-Depth Purification Protocols
Here we provide detailed, step-by-step methodologies for the purification of this compound.
Workflow 1: General Purification Strategy
This diagram illustrates the logical flow from a crude reaction mixture to a highly pure final product.
Caption: General purification workflow for this compound.
Protocol 1: Liquid-Liquid Extraction for Acidic Impurity Removal
This protocol is designed to remove acidic byproducts, such as unreacted 2-bromo-5-hydroxybenzoic acid.
Materials:
-
Crude product dissolved in Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of organic solvent (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release the pressure from any CO₂ gas evolved. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Expert Tip: To check which layer is aqueous, add a few drops of water. If it dissolves in the bottom layer, that is the aqueous phase.
-
-
Repeat (Optional): If a significant amount of acidic impurity is present, repeat the bicarbonate wash. Monitor the removal of the impurity by running a TLC of the organic layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to remove the bulk of the dissolved water from the organic phase, making the final drying step more efficient.[4]
-
Drying: Drain the organic layer into a clean flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the washed crude product.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the target compound from less polar (e.g., di-brominated) and more polar impurities.
Materials:
-
Silica Gel (60 Å, 230-400 mesh)
-
Mobile Phase: Hexane/Ethyl Acetate solvent system (determined by TLC)
-
Chromatography Column
-
Sand and Cotton
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the best solvent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). The ideal system will give your product an Rf value of ~0.25-0.35.
-
Column Packing:
-
Place a small cotton plug at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the mobile phase or DCM.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent. This results in the product being adsorbed onto the silica. Carefully add this dry silica to the top of the packed column.
-
-
Elution: Carefully add the mobile phase to the top of the column. Using gentle pressure (flash chromatography) or gravity, begin to run the solvent through the column.[5]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
If the product is already >95% pure after an initial work-up, recrystallization is an excellent final step to obtain highly pure, crystalline material.
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Methanol, Ethanol, Isopropanol, or a mixed solvent system like Toluene/Hexane)
-
Heating source (hot plate) and ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your product in different solvents to find a suitable one. For related bromo-benzoate compounds, solvents like methanol, ethanol, isopropanol, or chloroform have been used.[9][10][11]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it. Keep the solution at or near its boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 3: Purity Assessment and Data
Verifying the purity of your final product is a critical step. The following table summarizes key analytical techniques for this purpose.
| Technique | Primary Use | Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Qualitative assessment of the number of components. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Provides a precise percentage of purity and detects minor impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | Confirms the chemical structure and can reveal structural impurities. |
| Melting Point Analysis | Purity assessment of solids | A sharp melting point close to the literature value (97°C) indicates high purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular weight of the product and can help identify impurities. |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving purity issues.
Caption: A decision tree for troubleshooting purity issues.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Available from: [Link]
- American Chemical Society. (2025). Halogenation of para-hydroxybenzoate esters (parabens) in chlorinated and brominated waters under simulated drinking water disinfection conditions. ACS Fall 2025. Abstract.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Gomes, V. F., et al. (2016). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Brazilian Journal of Chemical Engineering, 33(4), 835-844. Available from: [Link]
- IOP Conference Series: Earth and Environmental Science. (2021). Liquid-liquid Extraction and Solid Phase Extraction to Identify the Volatile Components of Luzhou-flavor Liquor. 781 022066.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Course Hero. (n.d.). column chromatography.pdf. Retrieved from [Link]
-
Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Phenomenex. (2024). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.
- Google Patents. (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
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- 2. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
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- 9. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Selective Bromination of Benzoic Acid
Welcome to the technical support center for the synthesis of brominated benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on the benzoic acid scaffold. As experienced scientists, we understand that achieving high selectivity and yield is paramount. This resource provides in-depth, field-proven insights to help you troubleshoot common issues, particularly the challenge of over-bromination, and optimize your synthetic protocols.
Introduction: The Challenge of Selective Bromination
Benzoic acid presents a unique challenge in electrophilic aromatic substitution. The carboxylic acid group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1][2][3] This deactivation necessitates the use of a catalyst, typically a Lewis acid like iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a sufficiently strong electrophile.[4][5][6]
The electron-withdrawing nature of the carboxyl group also directs incoming electrophiles to the meta position.[1][7][8][9] While this directing effect is generally reliable for producing m-bromobenzoic acid, the deactivation of the ring means that forcing conditions (e.g., higher temperatures or longer reaction times) may be required, which can inadvertently lead to the formation of undesired di- and tri-brominated byproducts. This guide will address how to finely tune your reaction conditions to favor mono-bromination and achieve a clean, high-yielding synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid catalyst required for the bromination of benzoic acid?
A1: The carboxylic acid group deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[2][3] Molecular bromine (Br₂) by itself is not a strong enough electrophile to react with the deactivated ring at a practical rate.[10] A Lewis acid, such as FeBr₃, is used to activate the bromine. It coordinates with one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic bromine cation (Br⁺) source, which can then be attacked by the pi electrons of the aromatic ring.[4][6][10]
Q2: I am observing significant amounts of 3,5-dibromobenzoic acid in my product mixture. What are the primary causes?
A2: The formation of 3,5-dibromobenzoic acid is a classic example of over-bromination. The primary causes are typically:
-
Excess Bromine: Using a stoichiometric excess of bromine will naturally drive the reaction towards multiple substitutions. Once the first bromine atom is added to the meta position, the ring is further deactivated, but with a sufficient concentration of the activated bromine electrophile, a second substitution can occur at the other meta position.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of bromine, can lead to the formation of di-brominated products.
-
Elevated Temperature: Higher reaction temperatures increase the reaction rate, but can decrease selectivity, often favoring multiple substitutions.
Q3: Can I brominate benzoic acid without a catalyst?
A3: While possible under very harsh conditions (e.g., high temperature and pressure in a sealed tube), it is not a practical or selective method for laboratory synthesis.[11] Such conditions often lead to a mixture of products and potential decomposition. For typical benzene derivatives with deactivating groups, a Lewis acid catalyst is essential for an efficient reaction.[6]
Q4: Are there alternative brominating agents to Br₂/FeBr₃?
A4: Yes, several other reagents can be used, sometimes offering milder conditions or different selectivities, although Br₂/FeBr₃ remains a standard method.
-
N-Bromosuccinimide (NBS): Often used for radical bromination at benzylic positions, NBS can also be used for aromatic bromination, typically with an acid catalyst.[12] It can be advantageous as it generates bromine in situ in low concentrations, which can help control over-bromination.[13]
-
Potassium Bromate/Hydrobromic Acid: This combination can be used to generate bromine in situ. One documented method involves adding potassium bromate to a solution of benzoic acid and bromine in acetic and hydrochloric acid.[11]
-
Palladium Catalysis: Modern methods have been developed using palladium catalysts to direct C-H bromination. These methods can offer unique regioselectivity (even at the meta position on complex substrates) under milder conditions, but often require specialized ligands and directing groups.[14][15][16]
Troubleshooting Guide: Over-Bromination and Side Products
This section addresses specific issues you may encounter during the synthesis and purification of m-bromobenzoic acid.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield of m-Bromobenzoic Acid | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: The Lewis acid catalyst (FeBr₃) may have been deactivated by moisture. 3. Product Loss During Workup: The product may be lost during extraction or recrystallization steps. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of benzoic acid. Gradually increase reaction time or temperature if the reaction stalls. 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Ensure your FeBr₃ is fresh and has been stored properly. 3. Optimize Purification: m-bromobenzoic acid has moderate solubility in water. Avoid excessive washing with water. Ensure the pH is appropriately adjusted during extraction to ensure the product is in its desired form (carboxylate salt in base, carboxylic acid in acid). |
| Significant Formation of Di- and Tri-brominated Products | 1. Incorrect Stoichiometry: Molar excess of bromine relative to benzoic acid. 2. High Local Concentration of Bromine: Adding the bromine too quickly. 3. Excessively Harsh Conditions: Reaction temperature is too high or reaction time is too long. | 1. Use Stoichiometric Control: Carefully measure your reagents. Aim for a 1:1 molar ratio of benzoic acid to bromine. A slight excess of the limiting reagent (benzoic acid) can sometimes help suppress over-bromination. 2. Slow Addition: Add the bromine dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution. 3. Control Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of Unidentified Side Products | 1. Radical Bromination: If the reaction is exposed to light, radical substitution on any potential alkyl side chains could occur (not applicable to benzoic acid itself, but relevant for derivatives like toluic acid).[17][18] 2. Ring Oxidation: Under very harsh conditions with strong oxidizing agents, degradation of the aromatic ring can occur.[19] | 1. Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil), especially when using reagents like NBS which can initiate radical pathways.[12][17] 2. Use Milder Conditions: Avoid excessively high temperatures and overly aggressive brominating agents unless a specific protocol calls for them. |
Experimental Workflow & Control Strategy
The following diagram and protocol outline a robust workflow for the selective mono-bromination of benzoic acid, incorporating key control points to prevent over-bromination.
Caption: Workflow for selective mono-bromination of benzoic acid.
Protocol: Synthesis of m-Bromobenzoic Acid
This protocol is designed to favor the formation of the mono-brominated product.
Materials:
-
Benzoic Acid
-
Liquid Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bisulfite solution
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), dissolve benzoic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add the FeBr₃ catalyst (approx. 0.05 eq) to the stirred solution.
-
Bromine Addition (Critical Step): In the dropping funnel, place a solution of bromine (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the benzoic acid mixture over 30-60 minutes at room temperature. Note: A slight exotherm may be observed. If necessary, use a water bath to maintain a consistent temperature.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC, checking for the disappearance of the benzoic acid spot. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated sodium bisulfite solution to quench any unreacted bromine (the red-brown color will disappear).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water. Extract the product into the aqueous phase using 1M NaOH. Separate the layers and wash the aqueous layer with DCM to remove non-acidic impurities.
-
Isolation: Acidify the aqueous layer with 1M HCl until a precipitate forms. Cool in an ice bath to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure m-bromobenzoic acid.
Mechanistic Insight: Why Over-bromination Occurs
Understanding the reaction mechanism is key to controlling it. The bromination of benzoic acid is a stepwise electrophilic aromatic substitution.
Caption: Reaction pathway showing mono- vs. di-bromination.
The first bromination step is rate-determining.[10][20] After the formation of m-bromobenzoic acid, the ring is now substituted with two electron-withdrawing groups, making it even more deactivated than the starting material. However, if a high concentration of the potent Br⁺ electrophile is present (due to excess bromine or rapid addition), a second substitution can be forced to occur at one of the remaining activated positions, which is the other meta position relative to the carboxyl group, leading to the 3,5-dibromo product.
By controlling the concentration of the electrophile (slow addition) and limiting the total amount of bromine available (stoichiometry), you create conditions where the first substitution is highly favored, and the much slower second substitution is effectively suppressed.
References
- Topper's Choice.
- Topper's Choice.
- Chemistry LibreTexts. 16.
- ACS Catalysis. Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
- Sarthaks eConnect. Why is carboxyl group in benzoic acid meta directing?
- Allen. How will you convert : (iv) benzoic acid to m-bromobenzoic acid?
- Infinity Learn. Explain the position of electrophilic substitution in benzoic acid.
- Gauth. Solved: For benzoic acid, electrophilic substitution occurs predominantly in the ... position(s). [Chemistry].
- Quora. Why is the carboxylic group in benzoic group a meta-directing group?
- YouTube.
- Google Patents.
- PrepChem.com.
- Google Patents.
- Wikipedia.
- Chemistry LibreTexts. 16.
- ChemicalBook. 3-Bromobenzoic acid synthesis.
- Benchchem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
- MSU chemistry.
- Chemistry LibreTexts. 11.
- Chemistry Steps.
- PMC - NIH. Pd(ii)
- RSC Publishing.
- Common Organic Chemistry.
- Filo. Question 74 What is compound A formed when bromine in the presence of FeB..
- Chemical Science (RSC Publishing). Pd(ii)
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 2-bromo-5-hydroxybenzoate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of Methyl 2-bromo-5-hydroxybenzoate, a substituted aromatic ester of significant interest in organic synthesis. While a complete set of experimental spectra for this specific compound is not publicly available, this guide will leverage predicted data and experimental spectra from structurally analogous compounds to provide a robust framework for its characterization. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Imperative of Orthogonal Analytical Techniques
In the structural confirmation of a novel or synthesized compound, relying on a single analytical technique is fraught with peril. Each method probes different aspects of a molecule's constitution, and only through the convergence of data from orthogonal techniques can a scientist confidently assign a structure. For this compound, a combination of NMR, MS, and FTIR provides a comprehensive picture of its connectivity, molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Unveiling the Proton Framework
Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |
| -OCH₃ | ~3.9 | Singlet (s) | N/A | The three equivalent protons of the methyl ester group are shielded and do not couple with other protons. |
| Ar-H (position 3) | ~7.3 | Doublet (d) | ~8.5 | This proton is ortho to the bromine atom and meta to the hydroxyl group. It will be coupled to the proton at position 4. |
| Ar-H (position 4) | ~6.9 | Doublet of doublets (dd) | ~8.5, ~2.5 | This proton is coupled to the protons at positions 3 and 6. |
| Ar-H (position 6) | ~7.1 | Doublet (d) | ~2.5 | This proton is ortho to the hydroxyl group and meta to the bromine atom. It will be coupled to the proton at position 4. |
| -OH | ~5.5-6.5 | Broad Singlet (br s) | N/A | The chemical shift of the phenolic proton is variable and depends on concentration and solvent. It typically appears as a broad signal. |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The addition of a small amount of D₂O can be used to confirm the hydroxyl proton, as it will exchange with the deuterium and its peak will disappear from the spectrum.
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| -OCH₃ | ~52 | Typical chemical shift for a methyl ester carbon. |
| C=O | ~168 | The carbonyl carbon of the ester group is significantly deshielded. |
| C-Br (position 2) | ~115 | The carbon directly attached to the electronegative bromine atom is deshielded. |
| C-OH (position 5) | ~155 | The carbon attached to the hydroxyl group is deshielded due to the oxygen's electronegativity. |
| Aromatic C-H | ~118-135 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substituents. |
| Aromatic C (ipso to COOCH₃) | ~125 | The ipso-carbon attached to the ester group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[2][3]
Expected Mass Spectrum Data for this compound:
| m/z Value | Interpretation | Rationale |
| 230/232 | Molecular Ion Peak [M]⁺ and [M+2]⁺ | The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). |
| 199/201 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 171/173 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 120 | [M - Br - OCH₃]⁺ | Subsequent loss of the bromine atom and the methoxy radical. |
Trustworthiness Through Self-Validation: The isotopic pattern of bromine serves as an internal validation for the presence of this halogen in the molecule. The observation of the M and M+2 peaks in a roughly 1:1 ratio is a definitive indicator.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4][5]
Expected FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic -OH |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (-OCH₃) |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester and Phenol |
| ~600-800 | C-Br stretch | Aryl bromide |
Expertise in Interpretation: The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorption of the C=O stretch is a key diagnostic feature for the ester functional group. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of vibrations that is unique to the molecule and can be used for definitive identification by comparison with a known standard.[6]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence (e.g., zg30) is typically used. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[7]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Protocol 2: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) as a standard method for generating a molecular ion and characteristic fragments.[6]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Protocol 3: FTIR Spectroscopy Measurement
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Analytical Workflow
Sources
Interpreting the NMR Spectrum of Methyl 2-bromo-5-hydroxybenzoate: A Predictive and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-bromo-5-hydroxybenzoate, a valuable intermediate in the synthesis of various biologically active molecules. In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust, predictive analysis.
The Structural Framework: Understanding Substituent Effects
This compound presents a fascinating case for NMR interpretation due to the interplay of three distinct substituents on the benzene ring: a bromine atom, a hydroxyl group, and a methyl ester group. The position of each proton and carbon on the aromatic ring is influenced by the electron-donating and electron-withdrawing nature of these groups, leading to a predictable dispersion of signals in the NMR spectrum.
-
-Br (Bromo group): Inductively, bromine is an electron-withdrawing group, which tends to deshield nearby protons and carbons. However, through resonance, it is a weak ortho-, para-director. Its influence on chemical shifts is also subject to the "heavy atom effect," which can lead to some shielding of the directly attached carbon.[1]
-
-OH (Hydroxyl group): The hydroxyl group is a strong activating group, donating electron density to the ring via resonance, particularly at the ortho and para positions. This donation results in significant shielding (an upfield shift) of these positions.
-
-COOCH₃ (Methyl Ester group): This group is deactivating and electron-withdrawing from the aromatic ring through both inductive and resonance effects. It will deshield protons and carbons, particularly those ortho and para to its position.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show five distinct signals: three for the aromatic protons, one for the hydroxyl proton, and one for the methyl protons of the ester.
| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| H-3 | ~7.5 | Doublet | 1H | Ar-H | Ortho to the electron-withdrawing -COOCH₃ group and bromine, leading to a downfield shift. Split by H-4. |
| H-4 | ~7.1 | Doublet of Doublets | 1H | Ar-H | Influenced by both the ortho bromine and the para hydroxyl group. Split by H-3 and H-6. |
| H-6 | ~7.3 | Doublet | 1H | Ar-H | Ortho to the electron-donating -OH group and meta to the -COOCH₃ group, resulting in a relatively upfield shift. Split by H-4. |
| -OH | ~5.0-6.0 | Broad Singlet | 1H | Phenolic OH | The chemical shift of phenolic protons can vary and is often broad due to hydrogen bonding and exchange.[2][3] |
| -OCH₃ | ~3.9 | Singlet | 3H | Methyl Ester | Typical chemical shift for methyl esters.[4] |
Note: The exact chemical shifts and coupling constants are predictions and may vary slightly in an experimental spectrum depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to display eight signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.
| Predicted Signal | Chemical Shift (ppm) | Assignment | Justification |
| C=O | ~168 | Ester Carbonyl | Typical downfield shift for a carbonyl carbon in an ester. |
| C-5 | ~155 | Ar-C-OH | The carbon attached to the strongly electron-donating hydroxyl group is significantly shielded.[2] |
| C-1 | ~135 | Ar-C-COOCH₃ | Quaternary carbon attached to the electron-withdrawing methyl ester group. |
| C-3 | ~125 | Ar-CH | Deshielded due to its position ortho to the ester and bromo groups. |
| C-6 | ~120 | Ar-CH | Shielded due to its position ortho to the hydroxyl group. |
| C-4 | ~118 | Ar-CH | Shielded by the para hydroxyl group. |
| C-2 | ~115 | Ar-C-Br | The chemical shift of a carbon attached to bromine can be influenced by the heavy atom effect, leading to a more upfield position than might be expected based on electronegativity alone.[1] |
| -OCH₃ | ~52 | Methyl Ester | Typical chemical shift for a methyl ester carbon. |
Comparative Analysis with Analogous Compounds
To enhance the confidence in these predictions, it is instructive to compare the expected shifts with the experimental data of simpler, related molecules.
-
Methyl Salicylate (Methyl 2-hydroxybenzoate): This compound provides a reference for the influence of the hydroxyl and methyl ester groups without the bromine. The aromatic protons in methyl salicylate appear between 6.8 and 7.8 ppm, and the methyl protons are around 3.9 ppm.[5] The aromatic carbons range from approximately 117 to 161 ppm, with the carbon bearing the hydroxyl group being the most downfield in the aromatic region.[6]
-
Bromobenzene: The protons in bromobenzene resonate around 7.2-7.5 ppm.[7][8] The carbon directly attached to the bromine (C-Br) shows a chemical shift of around 122 ppm.
-
Phenol: The aromatic protons of phenol are shifted upfield compared to benzene, appearing between 6.7 and 7.2 ppm.[9] The hydroxyl proton signal is typically broad and can be found between 4 and 7 ppm.[2][3]
The predicted spectrum of this compound is a composite of the effects observed in these parent compounds, adjusted for the specific substitution pattern.
Experimental Workflow for NMR Analysis
The process of acquiring and interpreting an NMR spectrum follows a systematic workflow. The following diagram illustrates the key steps involved.
Caption: A generalized workflow for NMR analysis.
Conclusion
References
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NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
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17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. [Link]
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An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. [Link]
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1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
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PROSPRE - 1 H NMR Predictor. [Link]
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The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]
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Solved NMR spectra of methyl benzoate and methyl | Chegg.com. [Link]
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Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*. [Link]
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13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
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Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
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Predict 1H proton NMR spectra - NMRDB.org. [Link]
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The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
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Predict 1H proton NMR spectra - NMRDB.org. [Link]
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Substituent Effects on Benzene Rings - ChemistryViews. (2018, March 15). ChemistryViews. [Link]
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Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? PubMed. [Link]
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1 H NMR Chemical Shifts of the Phenolic Components Detected in Wines a. ResearchGate. [Link]
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Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry. ACS Publications. [Link]
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Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate. [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software. [Link]
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13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]
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Analyze the 1H-NMR spectrum of bromobenzene, numbering and assigning the spectra signals with the molecule structure.include ppm and multiplicity and integration. Chegg. [Link]
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nmrshiftdb2 - open nmr database on the web. [Link]
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A Comparative Guide to the X-ray Crystallography of Methyl 2-bromo-5-hydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the X-ray crystallography of methyl 2-bromo-5-hydroxybenzoate derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While crystallographic data for the titular compound is not publicly available, this guide will utilize the comprehensive structural analysis of its isomer, Methyl 5-bromo-2-hydroxybenzoate , as a primary case study. Through this, we will explore the experimental workflow, from synthesis and crystallization to data analysis, and draw comparisons with other structurally related derivatives. This guide is intended to serve as a practical resource for researchers engaged in the structural characterization of small organic molecules.
The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical and physical properties. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, aiding in the design of more potent and selective therapeutics. In materials science, crystal packing and intermolecular interactions dictate properties such as solubility, stability, and polymorphism, all of which are crucial for the development of new materials.
Case Study: The Crystal Structure of Methyl 5-bromo-2-hydroxybenzoate
A detailed examination of the crystal structure of Methyl 5-bromo-2-hydroxybenzoate provides valuable insights into the molecular conformation and intermolecular interactions that can be expected for this class of compounds.
The synthesis of the title compound was achieved by dissolving methyl-5-bromo-2-hydroxybenzoic acid in DMF and n-hexane washed sodium hydride.[1] Single crystals suitable for X-ray diffraction were obtained and analyzed.
Crystallographic Data and Structure Refinement
The key crystallographic data for Methyl 5-bromo-2-hydroxybenzoate are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₇BrO₃ |
| Formula Weight | 231.04 g/mol [2] |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.9829 (8) |
| b (Å) | 9.0950 (19) |
| c (Å) | 12.122 (3) |
| β (°) | 95.162 (9) |
| Volume (ų) | 437.33 (17) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.058 |
| wR-factor | 0.142 |
Data sourced from Mustafa et al. (2012).[1][3]
The molecule is nearly planar, with an r.m.s. deviation for the non-hydrogen atoms of 0.055 Å.[1][3][4] The crystal structure is stabilized by a network of intermolecular interactions.
Intermolecular Interactions: The Glue of the Crystal Lattice
The crystal packing of Methyl 5-bromo-2-hydroxybenzoate is dominated by O—H···O hydrogen bonds, which link the molecules into chains.[1][3][4] These chains propagate in the[5] direction. Additionally, very weak aromatic π–π stacking interactions are observed, with centroid–centroid distances of 3.984 (5) and 3.982 (5) Å.[1][3][4]
Caption: Key intermolecular interactions in the crystal structure.
A Comparative Look: Isomeric Effects on Crystal Packing
The study of isomers is crucial in crystallography as subtle changes in substituent positions can lead to significant differences in crystal packing and, consequently, physical properties. The crystal structure of Methyl 5-bromo-2-hydroxybenzoate has been compared to its isomer, Methyl 4-bromo-3-hydroxybenzoate.[1] While detailed crystallographic data for the latter is not provided in the immediate search results, the comparison highlights that these isomers crystallize in different monoclinic space groups, P2₁ for the 5-bromo isomer and P2₁/c for the 4-bromo isomer.[1] Both isomers exhibit O—H···O hydrogen bonding patterns, but the different space groups imply a different overall packing arrangement.[1]
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure is a meticulous one, requiring careful execution of several steps.
Caption: A typical workflow for small molecule X-ray crystallography.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
The target compound, this compound or its derivatives, is synthesized using appropriate organic chemistry methods.[6][7]
-
Purification is critical and can be achieved by techniques such as recrystallization or column chromatography to ensure a high-purity sample.[7]
2. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
3. Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
4. X-ray Data Collection:
-
The mounted crystal is placed in a diffractometer.
-
A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
5. Data Processing and Reduction:
-
The raw diffraction images are processed to integrate the intensities of the reflections.
-
Corrections are applied for factors such as Lorentz polarization, absorption, and crystal decay.
-
The output is a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.
6. Structure Solution:
-
The "phase problem" is solved to obtain an initial electron density map.
-
For small molecules, direct methods or Patterson methods are commonly used to determine the initial phases.
-
An initial model of the molecule is built into the electron density map.
7. Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares minimization process.
-
The positions of the atoms, their anisotropic displacement parameters, and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
8. Validation and Analysis:
-
The final structure is validated to ensure its chemical and crystallographic reasonability.
-
The geometry of the molecule, including bond lengths, bond angles, and torsion angles, is analyzed.
-
Intermolecular interactions, such as hydrogen bonds and π-stacking, are identified and characterized.
-
The final results, including atomic coordinates and crystallographic data, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Conclusion
The X-ray crystallographic analysis of Methyl 5-bromo-2-hydroxybenzoate provides a valuable template for understanding the structural characteristics of this family of compounds. The detailed experimental workflow and comparative analysis presented in this guide offer a robust framework for researchers undertaking similar structural investigations. The insights gained from such studies are indispensable for the rational design of new molecules with tailored properties for applications in medicine and materials science.
References
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. [Link]
-
ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 2-bromo-5-hydroxybenzoate for Researchers and Drug Development Professionals
Methyl 2-bromo-5-hydroxybenzoate is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active molecules, including macrocyclic Mcl-1 inhibitors for potential cancer therapies.[1] The strategic placement of the bromo, hydroxyl, and methyl ester functionalities on the benzene ring allows for diverse synthetic manipulations. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the optimal pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound presents an interesting regioselectivity challenge. The two primary approaches involve either a multi-step pathway with well-controlled, high-yielding reactions or a more direct, one-pot bromination where selectivity is paramount. This guide will dissect the following two routes:
-
Route 1: Multi-step Synthesis via Methoxy Precursor: This pathway involves the bromination of 3-methoxybenzoic acid, followed by demethylation and subsequent esterification.
-
Route 2: Direct Bromination of Methyl 3-hydroxybenzoate: This approach seeks to directly introduce a bromine atom onto the commercially available Methyl 3-hydroxybenzoate.
We will explore the mechanistic underpinnings, practical considerations, and provide detailed experimental data for each route to facilitate a comprehensive comparison.
Route 1: Synthesis via Bromination, Demethylation, and Esterification
This three-step synthesis offers a robust and high-yielding approach to this compound, with each step being a well-established and generally high-yielding transformation. The overall strategy prioritizes control over regioselectivity by introducing the bromine atom at a stage where the directing groups guide the electrophile to the desired position.
Logical Workflow for Route 1
Caption: Workflow for the multi-step synthesis of this compound.
Step 1: Bromination of 3-Methoxybenzoic Acid
The initial step involves the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The combined directing effects favor bromination at the C2 and C6 positions (ortho to the methoxy group) and the C4 position (para to the methoxy group). However, the C2 position is sterically less hindered and electronically activated, leading to the preferential formation of 2-bromo-5-methoxybenzoic acid. A high-yielding procedure has been described in the patent literature.[2]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 15.2 g (0.1 mol) of m-methoxybenzoic acid in 75 g of dichloromethane.
-
Add 30 mL of concentrated sulfuric acid, 1.19 g (0.01 mol) of potassium bromide, and 1.23 g (0.01 mol) of red phosphorus.
-
Stir the mixture and add 26.7 g (0.15 mol) of N-bromosuccinimide at 25 °C.
-
Control the reaction temperature between 25-30 °C and react for 3 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, pour the reaction mixture into 200 g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid from ethanol to obtain 2-bromo-5-methoxybenzoic acid.
This method has been reported to yield the product in 93.4% with a purity of 99.1%.[2]
Step 2: Demethylation of 2-Bromo-5-methoxybenzoic Acid
The methoxy group is cleaved to the corresponding phenol using a strong Lewis acid, such as aluminum chloride. This is a standard method for the demethylation of aryl methyl ethers.
Experimental Protocol:
-
Reflux 5 g of 2-bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.[3]
-
After cooling, pour the reaction mixture into ice water.[3]
-
Extract the aqueous phase three times with 250 mL of diethyl ether.[3]
-
Combine the organic phases and concentrate under reduced pressure to yield 4.2 g of 2-bromo-5-hydroxybenzoic acid.[3]
Step 3: Esterification of 2-Bromo-5-hydroxybenzoic Acid
The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Experimental Protocol:
-
To a flask containing 2-bromo-5-hydroxybenzoic acid in anhydrous methanol at 0°C under a nitrogen atmosphere, add a catalytic amount of a strong acid (e.g., acetyl chloride or sulfuric acid).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to provide this compound.
Route 2: Direct Bromination of Methyl 3-hydroxybenzoate
A more convergent approach is the direct bromination of the readily available Methyl 3-hydroxybenzoate. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director.
Mechanistic Considerations for Direct Bromination
Caption: Regiochemical outcomes of the direct bromination of Methyl 3-hydroxybenzoate.
The directing effects of the substituents on Methyl 3-hydroxybenzoate (which is the same as Methyl 5-hydroxybenzoate) would favor bromination at positions 2, 4, and 6, all of which are ortho or para to the activating hydroxyl group.
-
Position 2: Ortho to the hydroxyl group and meta to the methyl ester. This position is electronically favored.
-
Position 4: Para to the hydroxyl group and ortho to the methyl ester.
-
Position 6: Ortho to the hydroxyl group and ortho to the methyl ester.
Proposed Experimental Protocol (for investigation):
-
Dissolve Methyl 3-hydroxybenzoate in a suitable solvent (e.g., glacial acetic acid or a halogenated solvent).
-
Cool the solution to 0-5 °C.
-
Slowly add one equivalent of bromine or N-bromosuccinimide.
-
Allow the reaction to proceed at a controlled temperature, monitoring by TLC or GC-MS to assess the product distribution.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product and purify by column chromatography to isolate the desired isomer.
The key challenge in this route is the potential for the formation of multiple isomers, which would necessitate a difficult purification step and likely result in a lower overall yield of the desired product compared to the multi-step route.
Performance Comparison
| Parameter | Route 1: Multi-step Synthesis | Route 2: Direct Bromination |
| Number of Steps | 3 | 1 |
| Starting Materials | 3-Methoxybenzoic acid | Methyl 3-hydroxybenzoate |
| Regioselectivity | High | Potentially low, mixture of isomers |
| Yield | High overall yield reported | Expected to be lower for the desired isomer |
| Purification | Straightforward recrystallization/extraction | Potentially challenging chromatographic separation |
| Scalability | Good, with established procedures | May be challenging due to isomer separation |
| Reagents | NBS, AlCl3, Methanol | Br2 or NBS |
| Safety/Handling | Requires handling of corrosive AlCl3 and H2SO4 | Requires handling of corrosive and toxic bromine |
Conclusion and Recommendations
For researchers requiring a reliable and high-yielding synthesis of this compound with high purity, Route 1 (Multi-step Synthesis) is the recommended approach. While it involves more synthetic steps, the high regioselectivity and straightforward purification at each stage result in a more efficient and predictable synthesis, which is particularly advantageous for larger-scale preparations.
Route 2 (Direct Bromination) offers the allure of a more convergent synthesis. However, the lack of a well-established, selective protocol and the high probability of forming a mixture of isomers make it a less desirable option for routine synthesis. This route may be suitable for exploratory studies where small quantities of the various isomers are desired for screening purposes, but it is not recommended for the targeted synthesis of pure this compound without significant optimization of reaction conditions to control the regioselectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and available resources.
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Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1467. [Link]
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A Comparative Guide to Methyl 2-bromo-5-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate for Advanced Research Applications
In the landscape of medicinal chemistry and organic synthesis, the precise positioning of functional groups on an aromatic scaffold is paramount. It dictates not only the molecule's inherent physicochemical properties but also its reactivity and potential as a building block for complex molecular architectures. This guide provides an in-depth, objective comparison of two closely related constitutional isomers: Methyl 2-bromo-5-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate . Understanding their distinct characteristics is crucial for researchers in drug development and materials science to make informed decisions in synthetic design and application.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, both isomers share the same molecular formula (C₈H₇BrO₃) and molecular weight (231.04 g/mol ).[1][2] However, the differential placement of the bromo, hydroxyl, and methyl ester groups fundamentally alters their electronic and steric environments, leading to significant differences in their physical properties.
| Property | This compound | Methyl 5-bromo-2-hydroxybenzoate | Rationale for Difference |
| CAS Number | 154607-00-8[3] | 4068-76-2 | N/A |
| Melting Point | 96-98 °C[3] | 58-62 °C | The key differentiator is intramolecular vs. intermolecular hydrogen bonding. In the 5-bromo-2-hydroxy isomer, the hydroxyl group is ortho to the carbonyl of the ester, facilitating strong intramolecular hydrogen bonding. This internal stabilization reduces the energy required to break the crystal lattice, resulting in a lower melting point. The 2-bromo-5-hydroxy isomer, lacking this intramolecular interaction, engages in stronger intermolecular hydrogen bonding, requiring more energy to melt. |
| Appearance | Solid[3] | White to light yellow powder/crystal | N/A |
| Molecular Weight | 231.05 g/mol | 231.05 g/mol | N/A |
Synthesis Strategies: Positional Control
The synthesis of these isomers requires distinct strategies to ensure regiochemical control.
-
Methyl 5-bromo-2-hydroxybenzoate (from Methyl Salicylate): A common and direct route involves the electrophilic bromination of methyl salicylate (methyl 2-hydroxybenzoate). The hydroxyl group is a powerful ortho-, para-director. Since the ortho position is sterically hindered by the adjacent methyl ester group, bromination preferentially occurs at the para position (C5), yielding the desired product.[4]
-
This compound (from m-Methoxybenzoic Acid): The synthesis of this isomer is less direct. A plausible route starts with m-methoxybenzoic acid. Electrophilic bromination of this starting material, directed by the meta-orienting carboxyl group and the ortho-, para-directing methoxy group, can yield 2-bromo-5-methoxybenzoic acid.[5] Subsequent esterification followed by demethylation of the methoxy group would provide the target molecule. This multi-step process highlights the synthetic challenges in accessing this specific substitution pattern.
Comparative Reactivity: The Influence of Substituent Position
The electronic interplay between the substituents governs the reactivity of the aromatic ring, the acidity of the phenolic proton, and the susceptibility of the ester to hydrolysis.[6][7]
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton (pKa) is a critical parameter, influencing its nucleophilicity in reactions like etherification. The relative positions of the electron-withdrawing bromine atom and methyl ester group are key.
-
Methyl 5-bromo-2-hydroxybenzoate: The hydroxyl group is ortho to the electron-withdrawing methyl ester group and meta to the bromine. The proximity to the ester group significantly increases the acidity of the phenolic proton due to a strong inductive effect and stabilization of the conjugate base through intramolecular hydrogen bonding.
-
This compound: The hydroxyl group is para to the electron-withdrawing methyl ester and meta to the bromine. While the ester group still exerts an acid-strengthening effect, it is less pronounced than in the ortho position.
Therefore, Methyl 5-bromo-2-hydroxybenzoate is expected to be the more acidic of the two isomers. This has direct implications for its use in reactions requiring deprotonation of the hydroxyl group.
Reactivity in Nucleophilic Substitution
The phenoxide ion, formed by deprotonating the hydroxyl group, is a potent nucleophile. However, its reactivity is modulated by the molecule's electronics.
-
In Methyl 5-bromo-2-hydroxybenzoate , the resulting phenoxide is stabilized by the adjacent ester group, making it less nucleophilic compared to the phenoxide of its isomer.
-
The phenoxide of This compound is more reactive as the stabilizing influence of the ester group is more distant (para-position).
Electrophilic Aromatic Substitution
For further functionalization of the aromatic ring, the directing effects of the existing groups are crucial. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine and methyl ester are deactivating groups.[6][8]
-
This compound: The powerful activating effect of the hydroxyl group directs incoming electrophiles to the positions ortho to it (C4 and C6).
-
Methyl 5-bromo-2-hydroxybenzoate: The hydroxyl group directs incoming electrophiles to its ortho positions (C3 and C6). The C6 position is sterically less hindered.
The overall reactivity towards electrophiles is generally higher for these compounds compared to unsubstituted methyl benzoate due to the presence of the activating hydroxyl group.[6]
Cross-Coupling Reactions
The bromine atom on both isomers is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The reactivity of the C-Br bond can be influenced by the electronic environment. In both isomers, the bromine is flanked by electron-donating (-OH) and electron-withdrawing (-COOCH₃) groups, making it amenable to oxidative addition in palladium-catalyzed cycles.[9] Subtle differences in reaction rates may be observed due to the varied electronic densities at the carbon bearing the bromine.
Diagram: Electronic Effects Influencing Reactivity
The following diagram illustrates the key electronic influences (inductive vs. resonance effects) of the substituents on the aromatic ring for each isomer, which underpins their differential reactivity.
Caption: Electronic effects of substituents on the two isomers.
Applications in Drug Discovery and Development
Both isomers serve as valuable intermediates in pharmaceutical synthesis. Their utility is often tied to their specific substitution patterns, which can be incorporated into larger, biologically active molecules.
-
This compound has been utilized in the preparation of macrocyclic Mcl-1 inhibitors, which are investigated for the treatment of multiple myeloma.[10] It is also identified as a glucokinase activator, suggesting potential applications in treating type II diabetes mellitus.[11]
-
Methyl 5-bromo-2-hydroxybenzoate and its derivatives are foundational in building more complex scaffolds. For instance, related structures like 5-bromosalicylaldehyde are used to synthesize Schiff's bases with notable antibacterial properties.[12] The 5-bromo-2-hydroxy substitution pattern is a common motif in various bioactive compounds.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a representative method for the O-alkylation of the phenolic hydroxyl group, a common transformation for these intermediates. The choice of base and reaction conditions would be guided by the acidity of the specific isomer.
Objective: To synthesize Methyl 2-bromo-5-ethoxybenzoate from this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethyl Iodide (EtI) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution. The use of a moderate base like K₂CO₃ is suitable for this less acidic isomer.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2-bromo-5-ethoxybenzoate.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The structure of the final product is validated using ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the addition of the ethyl group and the retention of all other functionalities.
Diagram: Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of an ether from a hydroxybenzoate.
Conclusion
While this compound and Methyl 5-bromo-2-hydroxybenzoate are simple isomers, the positional differences of their functional groups impart a unique set of properties and reactivities. The 5-bromo-2-hydroxy isomer is characterized by a lower melting point due to intramolecular hydrogen bonding and a more acidic hydroxyl group. The 2-bromo-5-hydroxy isomer, while more challenging to synthesize, offers a different reactivity profile and has been specifically implicated in the development of therapeutic agents. A thorough understanding of these nuances is essential for the modern researcher, enabling the rational design of synthetic routes and the efficient development of novel chemical entities.
References
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Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Indian Journal of Chemistry. (2002). A comparative study on the oscillatory behaviour of isomers of hydroxybenzoic acid with and without methyl ketones. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Wychem. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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Singh, P., Kumar, A., & Kumar, S. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1-17. Available at: [Link]
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PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-hydroxybenzoate Isomers
This guide provides an in-depth analysis of the chemical reactivity of various bromo-hydroxybenzoate isomers. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the fundamental principles governing reactivity. We will dissect how the positional arrangement of the bromo, hydroxyl, and carboxylate groups on the benzene ring dictates the molecule's behavior in key organic transformations. The insights and experimental designs presented herein are grounded in established chemical principles to ensure both accuracy and practical applicability in a research setting.
Foundational Principles: Electronic and Steric Effects
The reactivity of a substituted benzene ring is fundamentally controlled by the interplay of inductive and resonance effects of its substituents.[1][2] These effects alter the electron density of the aromatic ring and its functional groups, thereby influencing the rates and outcomes of chemical reactions.[3]
-
Carboxyl Group (-COOH): This group is electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic aromatic substitution. It is a meta-director.[4]
-
Hydroxyl Group (-OH): The oxygen atom is highly electronegative, making it inductively electron-withdrawing. However, its lone pairs can be donated into the ring via resonance, a much stronger effect that makes the -OH group a powerful activating, ortho-, para-director.[5]
-
Bromine (-Br): Like the hydroxyl group, bromine is inductively withdrawing but donates electron density through resonance. Because its p-orbitals overlap less effectively with the ring's pi-system, the inductive effect dominates, making it a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions.[2]
A critical factor, especially for ortho-substituted isomers, is the ortho effect . Steric hindrance from a group at the ortho position can force the carboxyl group out of the plane of the benzene ring.[6][7] This "Steric Inhibition of Resonance" (SIR) prevents the carboxyl group from resonating with the ring, which significantly increases the acidity of the benzoic acid.[8][9][10]
Caption: Electronic effects of substituents on the benzene ring.
Comparative Reactivity Analysis
We will now examine how these principles apply to the reactivity of bromo-hydroxybenzoate isomers in several common and synthetically important reactions.
Acidity (pKa)
The acidity of the carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion and increase acidity (lower pKa), while electron-donating groups destabilize it and decrease acidity.
-
Ortho-substituted Isomers: Any isomer with a substituent in the position ortho to the carboxylic acid (e.g., 2-bromo-3-hydroxybenzoic acid) will be significantly more acidic than other isomers due to the ortho effect.[7][8] Steric hindrance forces the -COOH group out of the ring's plane, preventing resonance that would otherwise destabilize the carboxylate anion.[6][9]
-
Para vs. Meta Isomers: An electron-withdrawing group like bromine will have a greater acid-strengthening effect from the para position than the meta position due to the involvement of resonance. Conversely, the powerfully electron-donating hydroxyl group will have its greatest acid-weakening effect from the para position. The net effect depends on the balance of these influences.
| Isomer (Example) | Key Influencing Factors | Expected Acidity Trend |
| 2-Bromo-X-hydroxybenzoic acid | Strong ortho effect from the bromo group. | Highest Acidity |
| 4-Bromo-3-hydroxybenzoic acid | -Br is para to -COOH (stabilizing); -OH is meta (weakly destabilizing). | High Acidity |
| 3-Bromo-4-hydroxybenzoic acid | -OH is para to -COOH (strongly destabilizing); -Br is meta (stabilizing). | Lower Acidity |
| 3-Bromo-5-hydroxybenzoic acid | Both groups are meta to -COOH; inductive effects dominate. | Intermediate Acidity |
Esterification
Esterification of the carboxylic acid, typically under acidic conditions (Fischer esterification), is primarily governed by steric hindrance around the -COOH group.[11]
-
Reactivity Order: para > meta >> ortho
-
Ortho Isomers: Isomers with a substituent in the ortho position exhibit dramatically reduced esterification rates. The bulky ortho group physically blocks the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon.
-
Meta and Para Isomers: These isomers react much more readily as the reaction site is sterically unhindered. Their relative rates are influenced by subtle electronic effects on the electrophilicity of the carbonyl carbon, but steric factors are far more dominant.
Hydroxybenzoic acids can present challenges during esterification, as the phenolic hydroxyl group can also react, potentially leading to self-esterification or polymerization.[12] Protection of the hydroxyl group may be necessary for clean reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the replacement of the bromine atom by a nucleophile. This reaction is highly sensitive to the electronic environment of the ring and requires strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex).[13][14]
-
Prerequisites: For an SNAr reaction to be feasible, the ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group (bromine).[13] The carboxylate group (-COO⁻, under basic conditions) and the hydroxyl group (-OH) are electron-donating and do not activate the ring for SNAr. In fact, they deactivate it.
-
Reactivity Prediction: In their standard form, bromo-hydroxybenzoates are generally poor substrates for SNAr. The electron-donating nature of the hydroxyl group and the deactivating (but meta-directing) carboxyl group do not sufficiently stabilize the negative charge required for the reaction mechanism.[14] Significant reactivity would only be expected if an additional, powerful electron-withdrawing group (like a nitro group) were present on the ring. Recent research has explored using radical-based homolysis to transiently activate inert phenols for SNAr, but this is an advanced, non-classical approach.[15]
Williamson Ether Synthesis
This reaction involves the O-alkylation of the phenolic hydroxyl group. It is a two-step process: deprotonation of the -OH to form a more nucleophilic phenoxide, followed by an Sₙ2 attack on an alkyl halide.[16][17]
-
Deprotonation: The acidity of the phenolic proton is the first determinant. Electron-withdrawing groups (like -Br and -COOH) increase the acidity of the phenol, making deprotonation easier. The effect is strongest when these groups are ortho or para to the hydroxyl group.
-
Sₙ2 Attack: The nucleophilicity of the resulting phenoxide is the second factor. Electron-withdrawing groups that stabilize the negative charge on the oxygen will decrease its nucleophilicity. Therefore, a balance is required. Steric hindrance around the oxygen can also slow the reaction.
-
Expected Reactivity: Isomers where the -Br and -COOH groups are ortho or para to the -OH group will be the most acidic and easiest to deprotonate. However, the resulting phenoxide may be less nucleophilic. Isomers with less electronic stabilization of the phenoxide will be more nucleophilic but require stronger bases for complete deprotonation.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura[18][19] and Heck[20][21] couplings are powerful methods for forming C-C bonds at the C-Br site. These reactions proceed through a catalytic cycle involving a palladium catalyst.[19][22]
-
Oxidative Addition: The first and often rate-limiting step is the oxidative addition of the C-Br bond to the Pd(0) catalyst.[22] This step is generally favored for electron-deficient aromatic rings. Therefore, electron-withdrawing groups (-COOH) tend to accelerate this step, while electron-donating groups (-OH) can slow it down.
-
Steric Effects: Severe steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, slowing the reaction. An ortho-hydroxy or ortho-carboxy group can significantly hinder the reaction compared to meta or para isomers.
-
General Trend: Reactivity in Pd-catalyzed couplings is a complex function of both electronic and steric factors. Generally, isomers with less steric hindrance around the bromine and those with electron-withdrawing groups will be more reactive. For example, 3-bromo-4-hydroxybenzoic acid might be expected to be more reactive than 2-bromo-3-hydroxybenzoic acid due to reduced steric hindrance at the reaction site.
Experimental Protocols
The following protocols are designed to be self-validating systems for comparing isomer reactivity.
Protocol 1: Comparative Fischer Esterification
This experiment quantifies the impact of steric hindrance on the esterification rate.
Caption: Workflow for comparative esterification of isomers.
Methodology:
-
Setup: In separate, identical round-bottom flasks, dissolve 1.0 mmol of each bromo-hydroxybenzoate isomer in 20 mL of methanol.
-
Initiation: To each flask, add 0.1 mL of concentrated sulfuric acid. Equip with a reflux condenser and place all flasks into a pre-heated oil bath or heating mantle set to 65°C. Start a timer.
-
Sampling: At t = 30, 60, 120, and 240 minutes, withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately inject each aliquot into a labeled vial containing 2.0 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
Analysis: Analyze each quenched sample by High-Performance Liquid Chromatography (HPLC) to determine the relative peak areas of the starting acid and the methyl ester product.
-
Data Processing: Calculate the percent conversion for each time point. Plot percent conversion versus time for each isomer to visually compare reaction rates.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This experiment compares the reactivity of the C-Br bond under palladium catalysis.[23]
Methodology:
-
Reagent Preparation: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 M in dioxane) and a base solution (e.g., K₂CO₃, 2.0 M in water).
-
Setup: In an array of parallel synthesis tubes, add 0.5 mmol of an isomer, 0.6 mmol of phenylboronic acid, and a magnetic stir bar to each tube.
-
Inert Atmosphere: Seal the tubes and purge with an inert gas (Nitrogen or Argon) for 10 minutes.
-
Reagent Addition: Via syringe, add 2.5 mL of dioxane, 1.0 mL of the base solution, and 0.5 mL of the palladium catalyst stock solution (yields 2 mol% catalyst) to each tube.
-
Reaction: Place the entire array in a pre-heated block at 80°C and stir.
-
Monitoring & Work-up: Monitor by TLC. After 4 hours (or upon completion of the most reactive isomer), cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, dry with Na₂SO₄, and concentrate.[23]
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion percentage for each isomer. The presence of unreacted starting material indicates lower reactivity.
Conclusion
The reactivity of bromo-hydroxybenzoate isomers is a nuanced subject dictated by a delicate balance of electronic and steric effects. A predictive understanding of an isomer's behavior can be achieved by systematically analyzing the position of each substituent relative to the reaction center.
-
Acidity is dominated by the ortho effect, making ortho-carboxy isomers the strongest acids.
-
Esterification is governed by steric hindrance, with ortho-isomers being the least reactive.
-
Nucleophilic substitution at the C-Br bond is generally disfavored due to the electron-rich nature of the ring but can be influenced by the relative positions of activating/deactivating groups.
-
Reactions at the hydroxyl and C-Br bond (Williamson ether synthesis, Pd-coupling) are subject to a complex interplay of acidity, nucleophilicity, electronics, and steric access.
By applying these core principles and utilizing the comparative experimental workflows provided, researchers can rationally select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes.
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Introduction: The Significance of the Substituted Hydroxybenzoate Scaffold
As a Senior Application Scientist, this guide provides a comprehensive comparison of key structural analogues of Methyl 2-bromo-5-hydroxybenzoate. The selection of analogues is based on strategic modifications to the parent structure to explore the impact of substituent placement and functional group alteration on physicochemical properties and biological activity. This guide is intended for researchers and professionals in drug discovery and chemical biology, offering both comparative data and detailed experimental protocols.
This compound serves as a valuable scaffold in medicinal chemistry and materials science. The interplay of its three key functional groups—the methyl ester, the phenolic hydroxyl, and the bromine atom—provides a versatile platform for synthetic elaboration. The hydroxyl group is a hydrogen bond donor and can be a key interaction point with biological targets. The bromine atom, an electron-withdrawing group, influences the acidity of the phenol and can serve as a handle for cross-coupling reactions. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for modification.
This guide will compare this compound with three strategically chosen analogues:
-
Methyl 5-bromo-2-hydroxybenzoate: An isomer to elucidate the impact of substituent positioning.
-
Methyl 3-amino-5-bromo-2-hydroxybenzoate: To assess the effect of introducing a strongly electron-donating amino group.
-
Methyl 4-hydroxybenzoate (Methyl Paraben): A non-brominated analogue to establish a baseline for the effect of the halogen.
Comparative Analysis of Physicochemical Properties
The seemingly subtle changes in the chemical structure of these analogues lead to significant differences in their physicochemical properties. These differences, in turn, can have a profound impact on their biological activity, solubility, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XlogP |
| This compound | C₈H₇BrO₃ | 231.04[1] | 96-98 | 3.1[1] |
| Methyl 5-bromo-2-hydroxybenzoate | C₈H₇BrO₃ | 231.04[2] | Not available | 2.4 |
| Methyl 3-amino-5-bromo-2-hydroxybenzoate | C₈H₈BrNO₃ | 246.06 | Not available | Not available |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 125-128 | 1.9 |
Expertise & Experience: The XlogP value, a measure of lipophilicity, is a critical parameter in drug design. The higher XlogP of this compound compared to its 5-bromo isomer suggests that the positioning of the bromine atom significantly influences the molecule's overall polarity. This can be attributed to intramolecular hydrogen bonding between the hydroxyl and ester groups in the 2-hydroxy isomer, which masks their polarity and increases lipophilicity. The introduction of an amino group in Methyl 3-amino-5-bromo-2-hydroxybenzoate is expected to increase polarity and reduce the XlogP value, enhancing aqueous solubility.
Synthesis Strategies: A Comparative Workflow
The synthesis of these analogues requires distinct strategies, each with its own set of challenges and advantages.
Workflow for Synthesis of Substituted Methyl Hydroxybenzoates
Caption: Comparative synthetic workflows for the target analogues.
Experimental Protocol: Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate
This protocol is based on the reduction of a nitro-substituted precursor, a common and effective method for introducing an amino group onto an aromatic ring.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) in methanol (1000 mL).
-
Addition of Reducing Agent: To the stirred suspension, add activated iron powder (2 mol) in a single portion.
-
Initiation of Reaction: Heat the mixture to a gentle reflux.
-
Addition of Activator: Slowly add a saturated aqueous solution of ammonium chloride (1.5 mol) dropwise to the refluxing mixture.
-
Reaction Monitoring: Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add diatomaceous earth (200 g).
-
Filtration: Filter the mixture through a pad of diatomaceous earth, washing the solid residue with hot methanol.
-
Purification: Combine the filtrates, evaporate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel (80-100 mesh) to yield the final product.
Trustworthiness: The use of TLC for reaction monitoring is a critical step to ensure the complete conversion of the starting material and to avoid over-reduction or side reactions. The purification by flash chromatography is essential to obtain a high-purity product, which is crucial for subsequent biological testing.
Comparative Biological Activity
-
This compound: This compound is used in the preparation of macrocyclic Mcl-1 inhibitors, which are investigated for the treatment of multiple myeloma.[4]
-
Methyl 5-bromo-2-hydroxybenzoate: The broader class of substituted benzoates, including this molecule, are explored for their anticancer and antimicrobial properties.[5] For instance, 5-bromosalicylic acid has demonstrated antibacterial activity.[5]
-
Methyl 4-hydroxybenzoate (Methyl Paraben): This compound is widely used as an antimicrobial preservative in cosmetics, food, and pharmaceuticals. However, it has also been shown to have cytotoxic effects on keratinocytes in the presence of sunlight and can affect the viability of cultured mammalian cells.[6] Studies have also investigated its effects on intracellular calcium concentration and histamine release in mast cells.[7][8]
Signaling Pathway Implicated in the Action of Methyl Paraben
Caption: Postulated pathway for Methyl Paraben-induced increase in intracellular calcium.[7][8]
Authoritative Grounding & Comprehensive References: The diverse biological activities of these analogues underscore the importance of the substituted hydroxybenzoate scaffold. The introduction of a bromine atom and the modulation of substituent positions can significantly alter the biological effects, from targeted anticancer activity to broad-spectrum antimicrobial preservation.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its key structural analogues. The data presented herein highlights the profound impact of subtle structural modifications on the physicochemical and biological properties of these compounds.
For future research, a head-to-head comparison of these analogues in a panel of cancer cell lines and against a spectrum of microbial species would be highly valuable. Such studies would provide a more definitive understanding of the structure-activity relationships within this class of compounds and could guide the design of more potent and selective therapeutic agents.
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A Comparative Guide to the Biological Activity of Methyl 2-bromo-5-hydroxybenzoate and its Ethyl Ester Analogue
For Researchers, Scientists, and Drug Development Professionals
While direct, side-by-side comparative studies on these two specific molecules are not extensively published, this guide synthesizes data from structurally related phenolic esters to build a predictive framework. We will explore the likely biological activities, detail the necessary experimental protocols for validation, and discuss the structure-activity relationships that govern their efficacy.
Introduction: The Significance of the Ester Group
Methyl 2-bromo-5-hydroxybenzoate and Ethyl 2-bromo-5-hydroxybenzoate are substituted phenolic compounds. This class of molecules is of significant interest in drug discovery due to the wide range of biological activities exhibited by natural and synthetic phenols, including antimicrobial, antioxidant, and anticancer effects.[1][2] The core structure, a brominated hydroxybenzoic acid scaffold, suggests potential for various biological interactions.[3][4]
The sole structural difference between the two molecules is the ester group: a methyl ester versus an ethyl ester. This seemingly minor alteration can have profound effects on a compound's biological activity. The change from methyl to ethyl increases the molecule's size, molecular weight, and, most critically, its lipophilicity (fat-solubility). This can influence its ability to cross biological membranes, interact with protein binding sites, and its overall metabolic stability. Generally, increasing the alkyl chain length in phenolic esters can enhance antimicrobial effects by improving solubility in the lipophilic cell walls of microorganisms.[1]
Physicochemical Properties: A Foundation for Biological Activity
Understanding the physical and chemical properties of each compound is essential to predicting their biological behavior.
| Property | This compound | Ethyl 2-bromo-5-hydroxybenzoate | Rationale for Comparison |
| Molecular Formula | C₈H₇BrO₃[5] | C₉H₉BrO₃ | Indicates the elemental composition and serves as the basis for molecular weight calculation. |
| Molecular Weight | 231.04 g/mol | 245.07 g/mol | A higher molecular weight for the ethyl ester may influence diffusion rates and interactions with molecular targets. |
| Structure | Visual representation of the structural difference. | ||
| Predicted LogP (Lipophilicity) | ~2.5-3.0 | ~3.0-3.5 | Lipophilicity is a critical determinant of membrane permeability and bioavailability. The ethyl group increases lipophilicity, which could enhance cell uptake and antimicrobial activity against certain pathogens.[1][6] |
Note: LogP values are estimations based on structural analysis and may vary. Experimental determination is recommended.
Potential Biological Activities & Mechanistic Insights
Based on their chemical structure, these compounds are predicted to exhibit several biological activities:
-
Antimicrobial Activity: Phenolic compounds and their derivatives are well-known for their antimicrobial properties.[7] The presence of a bromine atom can further enhance this activity.[8][9] The mechanism often involves disruption of microbial cell membranes, inhibition of key enzymes, or interference with metabolic pathways. The increased lipophilicity of the ethyl ester may lead to greater potency, particularly against Gram-positive bacteria whose cell walls are more accessible to lipophilic molecules.[1][10]
-
Antioxidant Activity: The phenolic hydroxyl (-OH) group is a hallmark of antioxidant compounds.[6][11] It can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.[6] The electronic effects of the bromo and ester substituents will modulate this activity.
-
Cytotoxic/Anticancer Activity: Many brominated phenolic compounds have demonstrated cytotoxic effects against cancer cell lines.[4][9] Potential mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] Again, the ability of the compound to enter cells is paramount, suggesting a potential advantage for the more lipophilic ethyl ester.
A Framework for Experimental Comparison
To empirically determine the superior analogue, a systematic experimental workflow is necessary. This workflow ensures that all claims are self-validating and grounded in established scientific protocols.
Caption: A logical workflow for the comparative evaluation of two chemical analogues.
Detailed Experimental Protocols
The following are standard, validated protocols for assessing the key biological activities of interest.
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Causality: The broth microdilution method is chosen for its efficiency and quantitative nature, allowing for the testing of multiple concentrations simultaneously.
-
Preparation: Prepare stock solutions of this compound and Ethyl 2-bromo-5-hydroxybenzoate in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Adjust the concentration of the microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a standardized concentration (e.g., 0.5 McFarland standard). Add the microbial inoculum to each well.
-
Controls: Include positive controls (media with inoculum, no compound) and negative controls (media only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed. A colorimetric indicator like Resazurin can be added to aid visualization.
This colorimetric assay assesses cell metabolic activity, serving as a measure of cell viability and proliferation.
Causality: The MTT assay is a reliable and widely used method to screen for cytotoxic effects on cancer cell lines (e.g., HeLa, HCT116)[12][13] or normal cell lines to assess general toxicity.
-
Cell Seeding: Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for direct comparison.
Table 1: Hypothetical Comparative Biological Activity Data
| Biological Activity | Parameter | This compound | Ethyl 2-bromo-5-hydroxybenzoate | Interpretation |
| Antimicrobial | MIC vs. S. aureus (µg/mL) | 64 | 32 | The lower MIC value for the ethyl analogue suggests it is twice as potent against S. aureus. |
| Antimicrobial | MIC vs. E. coli (µg/mL) | >128 | 128 | Both compounds show limited activity against Gram-negative bacteria, a common trait for phenolic compounds.[10] |
| Cytotoxicity | IC₅₀ vs. HCT116 cells (µM) | 45.2 | 22.8 | The ethyl ester is significantly more cytotoxic to this colon cancer cell line, likely due to enhanced cellular uptake. |
| Antioxidant | DPPH Scavenging IC₅₀ (µM) | 85.1 | 92.5 | The methyl ester shows slightly better radical scavenging activity, indicating lipophilicity is less critical for this chemical reaction. |
Interpreting the Results: The hypothetical data suggests that increasing the alkyl chain from methyl to ethyl enhances antimicrobial and cytotoxic activity, likely by increasing lipophilicity and thus cell membrane permeability. Conversely, the direct chemical antioxidant activity appears slightly diminished, a trade-off that is common in structure-activity relationship studies.
Caption: The relationship between structure, physicochemical properties, and biological outcomes.
Conclusion and Future Directions
This guide establishes a clear scientific framework for comparing the biological activities of this compound and its ethyl ester analogue. Based on established principles of medicinal chemistry and data from related phenolic esters, it is hypothesized that Ethyl 2-bromo-5-hydroxybenzoate will exhibit superior antimicrobial and cytotoxic activity due to its increased lipophilicity. However, this may come at the cost of slightly reduced antioxidant potential in cell-free assays.
These hypotheses must be confirmed through rigorous execution of the experimental protocols outlined herein. The results of such a study will provide valuable data for drug development professionals, potentially identifying a lead compound for further optimization in the pursuit of novel therapeutic agents.
References
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Johnson, T. O., Konkimalla, V. B., & Webber, C. L. (2013). Phenolic Acid-based Poly(anhydride-esters) as Antioxidant Biomaterials. Journal of Biomaterials Science, Polymer Edition, 24(7), 846-859. [Link]
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Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 25(2), 346. [Link]
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IEEE Xplore. (2021). Research on antioxidant property of ester with different ortho-substituted phenolic antioxidant groups based on DFT simulation. [Link]
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Nguyen, T. P., Lee, Y., & Lee, J. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ, 8, e8513. [Link]
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Lim, S. H., et al. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Biomacromolecules, 22(10), 4236-4245. [Link]
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Yapar, K., et al. (2018). Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. Journal of Cellular Biochemistry, 119(3), 2636-2645. [Link]
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Przemysław, L., & Maciej, B. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(8), 1645. [Link]
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Asadi, S., et al. (2018). The protective effect of sodium benzoate on aluminum toxicity in PC12 cell line. Research in Pharmaceutical Sciences, 13(2), 164-172. [Link]
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Ebel, R., et al. (1993). Antibiotic and cytotoxic activity of brominated compounds from the marine sponge Verongia aerophoba. Zeitschrift für Naturforschung C, 48(11-12), 941-946. [Link]
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A Comparative Guide to the Synthesis of Methyl 2-bromo-5-hydroxybenzoate: A Cost-Benefit Analysis for Researchers
Introduction: Methyl 2-bromo-5-hydroxybenzoate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of three distinct functional groups on the aromatic ring: a bromine atom, a hydroxyl group, and a methyl ester. This arrangement allows for a variety of subsequent chemical modifications, making it a key intermediate in drug discovery and development. This guide provides a detailed comparison of three distinct synthetic routes to this compound, offering a cost-benefit analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. We will delve into the intricacies of each pathway, providing not only step-by-step protocols but also a critical evaluation of their respective yields, costs, safety considerations, and scalability.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several different starting points, each with its own set of advantages and disadvantages. Here, we analyze three primary routes:
-
Route 1: Multi-step Synthesis from m-Anisic Acid. This classic approach involves the bromination of m-anisic acid, followed by demethylation and subsequent esterification.
-
Route 2: Direct Bromination of Methyl 3-hydroxybenzoate. A more direct route that involves the regioselective bromination of a readily available starting material.
-
Route 3: The Sandmeyer Reaction. This pathway utilizes a diazonium salt intermediate derived from an amino-substituted precursor to introduce the bromine atom.
The following table provides a high-level overview of the key metrics for each route, which will be elaborated upon in the subsequent sections.
| Metric | Route 1: From m-Anisic Acid | Route 2: Direct Bromination | Route 3: Sandmeyer Reaction |
| Starting Material Cost | Moderate | Low to Moderate | Moderate to High |
| Overall Yield | Moderate to High | Variable (highly dependent on regioselectivity) | Moderate |
| Number of Steps | 3 | 1 | 2 (from amino acid) |
| Reagent Hazards | Use of strong acids and potentially hazardous brominating agents. | Use of hazardous brominating agents. | Diazonium salts can be explosive if not handled properly. Use of copper salts. |
| Scalability | Good | Potentially challenging due to regioselectivity control. | Good, with appropriate safety measures. |
| Simplicity | Moderate | High (in principle) | Moderate |
Route 1: A Step-by-Step Approach from m-Anisic Acid
This three-step synthesis is a reliable and well-documented method for preparing this compound.
A [label="m-Anisic Acid"]; B [label="2-Bromo-5-methoxybenzoic Acid"]; C [label="2-Bromo-5-hydroxybenzoic Acid"]; D [label="this compound"];
A -> B [label="Bromination\n(Br₂, Acetic Acid)"]; B -> C [label="Demethylation\n(AlCl₃, Chlorobenzene)"]; C -> D [label="Esterification\n(Methanol, H₂SO₄)"]; }
Caption: Workflow for the synthesis of this compound from m-Anisic Acid.Step 1: Bromination of m-Anisic Acid
The initial step involves the electrophilic aromatic substitution of m-anisic acid with bromine in acetic acid to yield 2-bromo-5-methoxybenzoic acid. The methoxy group is an ortho-, para-director, and while the carboxylic acid is a meta-director, the strong activating effect of the methoxy group directs the bromine to the ortho and para positions.
Protocol:
-
In a fume hood, dissolve m-anisic acid (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-bromo-5-methoxybenzoic acid. A typical yield for this step is around 79%.[1]
Step 2: Demethylation of 2-Bromo-5-methoxybenzoic Acid
The methoxy group is cleaved to a hydroxyl group using a strong Lewis acid like aluminum chloride.
Protocol:
-
Suspend 2-bromo-5-methoxybenzoic acid (1 equivalent) in chlorobenzene.
-
Carefully add anhydrous aluminum chloride (3 equivalents) in portions.
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
After cooling, cautiously pour the reaction mixture into ice water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-hydroxybenzoic acid.[2]
Step 3: Fischer Esterification of 2-Bromo-5-hydroxybenzoic Acid
The final step is the acid-catalyzed esterification of the carboxylic acid with methanol.
Protocol:
-
Dissolve 2-bromo-5-hydroxybenzoic acid (1 equivalent) in an excess of methanol.
-
Slowly and cautiously add concentrated sulfuric acid (catalytic amount) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound.[3]
Cost-Benefit Analysis of Route 1:
-
Benefits: This is a well-established route with generally good yields for each step. The starting material, m-anisic acid, is moderately priced. The procedures are relatively straightforward for a trained organic chemist.
-
Drawbacks: This is a three-step synthesis, which can be time-consuming. The use of bromine and strong acids requires careful handling and appropriate safety precautions. The workup for the demethylation step can be cumbersome.
Route 2: Direct Bromination of Methyl 3-hydroxybenzoate
This approach is attractive due to its directness, potentially reducing the synthesis to a single step. However, achieving the desired regioselectivity is the primary challenge.
A [label="Methyl 3-hydroxybenzoate"]; B [label="this compound\n(and other isomers)"];
A -> B [label="Bromination\n(e.g., NBS, Solvent)"]; }
Caption: Direct bromination of Methyl 3-hydroxybenzoate.The hydroxyl group is an ortho-, para-director, while the methyl ester is a meta-director. The hydroxyl group's activating effect is stronger, thus directing the incoming electrophile (bromine) to the positions ortho and para to it. This would lead to a mixture of 2-bromo, 4-bromo, and 6-bromo isomers, with the potential for di-bromination as well.
Protocol (Hypothetical - requires optimization):
-
Dissolve Methyl 3-hydroxybenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetic acid).
-
Add a brominating agent such as N-Bromosuccinimide (NBS) (1 equivalent) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction may require a catalyst, such as a Lewis acid, to enhance the electrophilicity of the bromine.
-
Monitor the reaction closely by GC-MS or LC-MS to determine the ratio of isomers formed.
-
Upon completion, quench the reaction and perform an appropriate workup.
-
The major challenge lies in the purification of the desired 2-bromo-5-hydroxybenzoate from its isomers, which would likely require careful column chromatography.
Cost-Benefit Analysis of Route 2:
-
Benefits: This is a one-step synthesis from a relatively inexpensive starting material, Methyl 3-hydroxybenzoate.[3][4][5][6][7] If the regioselectivity can be controlled, this would be a highly efficient route.
-
Drawbacks: The primary drawback is the lack of regioselectivity, leading to a mixture of products and making purification difficult and costly, which would significantly lower the effective yield of the desired product. Significant process development would be required to optimize the reaction conditions for preferential formation of the 2-bromo isomer.
Route 3: The Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method for introducing a bromine atom onto an aromatic ring with high regioselectivity, starting from an amino group.[8][9][10][11]
A [label="3-Amino-5-hydroxybenzoic Acid"]; B [label="Diazonium Salt Intermediate"]; C [label="2-Bromo-5-hydroxybenzoic Acid"]; D [label="this compound"];
A -> B [label="Diazotization\n(NaNO₂, HBr)"]; B -> C [label="Sandmeyer Reaction\n(CuBr)"]; C -> D [label="Esterification\n(Methanol, H₂SO₄)"]; }
Caption: Synthesis of this compound via the Sandmeyer Reaction.This route would ideally start from 3-amino-5-hydroxybenzoic acid. The amino group is first converted to a diazonium salt, which is then displaced by a bromide ion in the presence of a copper(I) bromide catalyst.
Protocol:
-
Diazotization:
-
Suspend 3-amino-5-hydroxybenzoic acid (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1 equivalent) in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours.
-
The product, 2-bromo-5-hydroxybenzoic acid, can be isolated by filtration or extraction.
-
-
Esterification:
-
The resulting 2-bromo-5-hydroxybenzoic acid is then esterified with methanol and a catalytic amount of sulfuric acid as described in Route 1.
-
Cost-Benefit Analysis of Route 3:
-
Benefits: The Sandmeyer reaction is known for its high regioselectivity, which is a significant advantage over direct bromination. The reaction conditions are generally mild.
-
Drawbacks: The starting material, 3-amino-5-hydroxybenzoic acid, can be more expensive than the starting materials for the other routes.[12][13][14][15][16] Diazonium salts are unstable and potentially explosive, requiring careful temperature control and handling. The use of copper salts can lead to waste disposal considerations.
Cost of Key Reagents
To provide a more quantitative comparison, the approximate costs of some key reagents are listed below. Prices are subject to change and may vary based on supplier and purity.
| Reagent | Approximate Cost (per kg) |
| N-Bromosuccinimide (NBS) | $140 - $650[5][15][17][18] |
| Copper(I) Bromide (CuBr) | $165 - $250[2][19][20][21][22] |
| Sodium Nitrite (NaNO₂) | $57 - $223 (for 250g)[7][13][14][16][23] |
| 3-Hydroxybenzoic Acid | ~$10 (converted from ₹750/kg)[17][19][20][21][24] |
| Methyl 3-hydroxybenzoate | $112 (for 100g) - $200[3][4][5][6][7] |
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the research or production campaign.
-
For reliability and scalability with a moderate budget, Route 1 (from m-Anisic Acid) is the recommended method. It is a well-established, multi-step process with predictable outcomes and good overall yields.
-
For rapid, small-scale synthesis where the primary concern is minimizing the number of steps and if significant effort can be invested in optimizing reaction conditions and purification, Route 2 (Direct Bromination) could be explored. However, the challenge of regioselectivity should not be underestimated.
-
For applications where high regioselectivity is paramount and the cost of the starting material is less of a concern, Route 3 (Sandmeyer Reaction) is an excellent choice. The inherent safety risks associated with diazonium salts must be carefully managed.
Ultimately, a thorough evaluation of the available resources, expertise, and project goals will guide the selection of the most appropriate synthetic strategy. This guide provides the foundational information to make an informed decision, empowering researchers to efficiently and cost-effectively produce this valuable chemical intermediate.
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IndiaMART. 3 - Hydroxy Benzoic Acid, 99% at ₹ 750/kg in Shrirampur. [Link]
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Tradeindia. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers. [Link]
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Chemsavers, Inc. N-BROMOSUCCINIMIDE, 98% - 1 KG. [Link]
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American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
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Der Pharma Chemica. Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. [Link]
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A Researcher's Guide to Purity Validation: A Comparative Analysis of Melting Point Determination for Methyl 2-bromo-5-hydroxybenzoate
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For researchers working with intermediates like Methyl 2-bromo-5-hydroxybenzoate, a compound utilized in the synthesis of various pharmaceutical agents, rigorous purity validation is a critical, non-negotiable step.[1] This guide provides an in-depth, comparative analysis of melting point determination as a technique for assessing the purity of this compound, contextualized against other prevalent analytical methods.
The Critical Role of Purity in Scientific Integrity
The presence of impurities, even in seemingly negligible quantities, can significantly alter the physicochemical and biological properties of a compound.[2] This can lead to misleading experimental results, compromise the efficacy and safety of a potential drug candidate, and ultimately, result in the costly failure of late-stage development projects. Therefore, the choice of an appropriate analytical method for purity determination is a decision of paramount importance, guided by factors such as the nature of the analyte, potential impurities, required accuracy, and available instrumentation.[3]
This compound: A Profile
This compound (CAS No: 154607-00-8) is a solid organic compound with a molecular weight of 231.04 g/mol .[4][5] Understanding its fundamental physical properties is the first step in its analytical characterization. Several sources report its melting point to be in the range of 96-98 °C or specifically 97 °C .[4][6] This narrow melting range is characteristic of a relatively pure substance.[7]
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [5] |
| Molecular Weight | 231.04 g/mol | [4][5] |
| Appearance | Solid | |
| Reported Melting Point | 96-98 °C | [4] |
| Reported Melting Point | 97 °C | [6] |
Melting Point Analysis: A Time-Honored Technique for Purity Assessment
Melting point analysis is a foundational and accessible technique for the qualitative identification and quantitative purity determination of solid organic compounds.[8][9] The principle is rooted in the thermodynamic behavior of crystalline solids. A pure crystalline solid typically exhibits a sharp, well-defined melting point.[7] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[10]
This phenomenon, known as melting point depression, provides a straightforward yet powerful indication of purity. A broad melting range of more than 5°C generally suggests the presence of significant impurities.[7]
Experimental Protocol: USP <741> Capillary Method (Class Ia)
The United States Pharmacopeia (USP) provides standardized procedures for melting range determination to ensure consistency and reliability in pharmaceutical analysis.[11][12] The following is a detailed protocol for the capillary method, a widely accepted standard.
Objective: To determine the melting range of a this compound sample and assess its purity.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mettler Toledo, Stuart)
-
Capillary tubes (as specified by USP: ~10 cm long, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[11][13]
-
Spatula
-
Watch glass
-
Certified reference standards for calibration (e.g., caffeine, vanillin)[14]
Procedure:
-
Sample Preparation:
-
Capillary Tube Packing:
-
Tamp the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column at the bottom.
-
The packed sample height should be between 2.5 and 3.5 mm.[11]
-
-
Instrument Calibration:
-
Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards with melting points bracketing the expected melting point of the sample.[14] The instrument's temperature scale should be recalibrated if deviations are observed.
-
-
Melting Point Determination:
-
Set the starting temperature of the melting point apparatus to approximately 5 °C below the expected melting point of this compound (i.e., around 91-92 °C).[11][15]
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the heating rate (ramp rate) to 1 ± 0.5 °C per minute.[11][15] A slow, controlled heating rate is crucial for accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the clear point).
-
The recorded temperature range between the onset of melting and the clear point is the melting range of the sample.
-
-
Data Interpretation:
-
A sharp melting range (typically ≤ 2 °C) close to the literature value (96-98 °C) indicates high purity.
-
A depressed and broadened melting range suggests the presence of impurities.
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Purity Validation.
A Comparative Overview of Purity Validation Techniques
While melting point analysis is a valuable and accessible tool, it is essential for researchers to understand its limitations and how it compares to other analytical techniques.[3] A multi-faceted approach, often employing orthogonal methods, provides the most comprehensive and reliable assessment of a compound's purity.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[16] It offers a more quantitative approach to purity analysis than traditional melting point methods.
-
Principle: Similar to melting point analysis, DSC relies on the principle of melting point depression.[17] The presence of impurities broadens the melting peak and lowers the melting onset temperature. The van't Hoff equation can be applied to the DSC data to calculate the mole percent of impurities.[18]
-
Advantages: DSC provides a more accurate and reproducible determination of the melting profile and can quantify purity for compounds that are at least 98% pure.[18][19] It requires a small sample size and the analysis is relatively fast.[18]
-
Limitations: The technique is not suitable for compounds that decompose upon melting or exhibit other thermal events that interfere with the melting peak.[19]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used in the pharmaceutical industry for purity determination and impurity profiling.[2] It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[20]
-
Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure. Different components in the sample interact differently with the adsorbent, causing them to separate and elute from the column at different times. A detector measures the amount of each component as it elutes.
-
Advantages: HPLC is highly sensitive, specific, and can quantify a wide range of impurities, even at very low levels.[3] It is applicable to non-volatile and thermally labile compounds.[3] Diode array detectors can be used to assess peak purity, providing an indication of whether a chromatographic peak represents a single compound.[21]
-
Limitations: HPLC requires the use of reference standards for the identification and quantification of specific impurities.[20] Method development can be time-consuming, and the technique is destructive to the sample.[3]
Spectroscopic Methods (NMR, IR)
Spectroscopic techniques provide information about the chemical structure of a molecule and can be used to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR (quantitative NMR) is a primary analytical method that can determine the purity of a sample without the need for a specific reference standard of the analyte.[22][23] It provides structural confirmation and can identify the nature of impurities.[22] The major advantages of qNMR are its speed, non-destructive nature, and high accuracy.[24][25]
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[26] While not typically used for quantitative purity determination, it can be a quick and effective way to check for the presence of major impurities with different functional groups than the main compound.
Logical Framework for Method Selection
Caption: Decision tree for selecting a purity validation method.
Comparative Summary
| Feature | Melting Point Analysis | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Melting Point Depression | Heat Flow Measurement | Chromatographic Separation | Nuclear Spin Resonance |
| Purity Assessment | Qualitative to Semi-Quantitative | Quantitative (for >98% pure) | Quantitative Impurity Profiling | Absolute Purity Determination |
| Key Advantages | Quick, inexpensive, simple instrumentation[8][10] | High precision, small sample size[18] | High sensitivity and specificity, separates complex mixtures[2][3] | Absolute quantitation without a specific reference standard, non-destructive, structural information[22][24] |
| Key Limitations | Not suitable for decomposing substances, less precise[8] | Not for thermally unstable compounds, interference from other thermal events[19] | Requires reference standards, method development can be complex[3][20] | Lower sensitivity than HPLC, potential for signal overlap[24] |
| Best For | Rapid initial purity check, identification[9] | Accurate purity determination of highly pure, stable compounds[19] | Routine quality control, detection of trace impurities[21] | Primary purity assessment, structural confirmation of analyte and impurities[23] |
Conclusion and Recommendations
For the initial purity assessment of a new batch of this compound, melting point determination is an excellent, cost-effective first-line technique. A sharp melting range between 96-98 °C provides a strong indication of high purity.
However, for rigorous validation, especially in the context of drug development where even trace impurities can have significant consequences, a single method is insufficient. It is strongly recommended to employ an orthogonal method for confirmation.
-
For routine quality control and the detection of unknown, non-volatile impurities, HPLC is the method of choice. Its high sensitivity and resolving power can reveal impurities that may not significantly impact the melting point.
-
For establishing a primary reference standard or for a definitive, absolute purity value, qNMR is unparalleled. Its ability to provide a direct measure of purity without a specific analyte standard, coupled with structural elucidation capabilities, makes it an invaluable tool.
References
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Sabbagh, F., & Faria, J. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1037-1041. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
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Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
YouTube. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? Retrieved from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 2). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
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Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
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Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
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National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. Retrieved from [Link]
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Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Preprint. Retrieved from [Link]
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YouTube. (2021, June 11). Melting point testing as per USP 741. Retrieved from [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
Wiley Online Library. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
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National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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RSSL. (n.d.). Spectroscopy Techniques. Retrieved from [Link]
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ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Mcl-1 Inhibitors Derived from Diverse Precursors
Introduction: Myeloid Cell Leukemia-1 (Mcl-1) as a Pivotal Therapeutic Target in Oncology
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, has emerged as a critical and compelling target in cancer therapy.[1] Its overexpression is a frequent event in a multitude of human cancers, where it plays a pivotal role in promoting tumor cell survival and mediating resistance to a wide array of therapeutic agents.[2] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has a notably short half-life, positioning it as a rapid and sensitive regulator of the cell's decision to undergo apoptosis.[3] This unique characteristic underscores the therapeutic potential of its inhibition to decisively tip the balance towards cell death in malignant cells.
This guide provides an in-depth comparison of the efficacy of various Mcl-1 inhibitors, categorized by their distinct chemical precursors. We will delve into the mechanistic nuances, structure-activity relationships (SAR), and preclinical data that differentiate these promising therapeutic agents. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape of Mcl-1 inhibition, thereby facilitating informed decisions in their research and development endeavors.
The Intrinsic Apoptosis Pathway and the Central Role of Mcl-1
The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process governed by the Bcl-2 family of proteins. This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate equilibrium between these opposing factions ensures cellular homeostasis. Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, particularly the "BH3-only" proteins like Bim and Puma, and the effector proteins Bak and Bax.[4] This sequestration prevents the oligomerization of Bak and Bax, a critical event for the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, which ultimately triggers the caspase cascade and apoptotic cell death.[5]
Mcl-1 inhibitors are designed to disrupt this critical protein-protein interaction. By binding to the BH3-binding groove of Mcl-1, these inhibitors mimic the action of pro-apoptotic BH3-only proteins, thereby liberating Bak and Bax to initiate apoptosis.[4]
Caption: A generalized workflow for a TR-FRET based Mcl-1 binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of recombinant, His-tagged Mcl-1 protein in a suitable assay buffer.
-
Prepare a working solution of a fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak-BH3 peptide) as the tracer (acceptor). [4] * Prepare a working solution of a Terbium (Tb)-labeled anti-His antibody as the FRET donor. [4] * Perform a serial dilution of the test Mcl-1 inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the Tb-labeled anti-His antibody and the FITC-labeled BH3 peptide to all wells.
-
Add the serially diluted inhibitor to the test wells. Include wells with only buffer and tracer for the positive control (no inhibition) and wells with buffer only for the negative control (background).
-
Initiate the binding reaction by adding the recombinant Mcl-1 protein to all wells.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of TR-FRET, measuring the emission at both the donor (e.g., 620 nm for Tb) and acceptor (e.g., 520 nm for FITC) wavelengths.
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [4]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is widely used to determine the cytotoxic effects of potential therapeutic agents. [6] Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture Mcl-1 dependent cancer cell lines (e.g., MOLP-8, MV4-11) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [6]2. Compound Treatment:
-
Prepare a serial dilution of the Mcl-1 inhibitor in the cell culture medium.
-
Treat the cells with the diluted inhibitor and incubate for a specified period (e.g., 48-72 hours). Include vehicle-treated cells as a control. [6]3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [6] * During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution). [6]4. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ or GI₅₀ (50% growth inhibition) value.
-
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of Mcl-1 inhibitors. Subcutaneous xenograft models in immunocompromised mice are commonly employed. [7] Detailed Protocol:
-
Model Establishment:
-
Subcutaneously inject a suspension of human cancer cells (e.g., OPM-2, A427) into the flank of immunodeficient mice (e.g., SCID or nude mice). [7] * Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into treatment and control (vehicle) groups.
-
Administer the Mcl-1 inhibitor via an appropriate route (e.g., intravenous, oral) at a predetermined dose and schedule. [7]3. Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic (PD) Analysis:
-
Tumor tissues can be analyzed for biomarkers of Mcl-1 inhibition, such as an increase in cleaved caspase-3, to confirm on-target activity.
-
Conclusion and Future Perspectives
The landscape of Mcl-1 inhibitor development is vibrant and rapidly evolving, with a diverse array of chemical scaffolds demonstrating significant promise in preclinical studies. Stapled peptides offer a biomimetic approach with high specificity, while small molecules derived from indole, macrocyclic, and thienopyrimidine precursors have achieved impressive potency and selectivity.
The choice of an optimal Mcl-1 inhibitor for further development will depend on a careful consideration of its efficacy, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these critical parameters.
As our understanding of the intricate role of Mcl-1 in cancer biology deepens, so too will our ability to design and develop next-generation inhibitors with enhanced therapeutic potential. The continued exploration of novel chemical space, coupled with a deeper understanding of the mechanisms of resistance, will be crucial in realizing the full promise of Mcl-1 inhibition as a powerful anti-cancer strategy.
References
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Small‐Molecule and Peptide Inhibitors of the Pro‐Survival Protein Mcl‐1. (n.d.). PubMed Central. [Link]
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Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. (2017). PubMed. [Link]
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Pathway to show how Mcl-1, a member of the Bcl-2 family, influences.... (n.d.). ResearchGate. [Link]
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Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold. (2022). PubMed. [Link]
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Intrinsic apoptosis and MCL‐1 regulation. (A) The diagram illustrates.... (n.d.). ResearchGate. [Link]
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Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold. (2025). ResearchGate. [Link]
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Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains. (n.d.). NIH. [Link]
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Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1. (n.d.). ACS Publications. [Link]
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Design, synthesis and anticancer activity studies of novel indole derivatives as Bcl-2/Mcl-1 dual inhibitors. (2022). ResearchGate. [Link]
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Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen. (2024). PubMed. [Link]
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Data Sheet MCL-1 TR-FRET Assay Kit. (n.d.). AMSBIO. [Link]
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Chemical structures of selective Mcl-1 inhibitors. The most prominent.... (n.d.). ResearchGate. [Link]
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MCL-1 TR-FRET Assay Kit (Rat). (n.d.). BPS Bioscience. [Link]
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Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. (n.d.). NIH. [Link]
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Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains. (2016). PubMed. [Link]
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Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (2024). ACS Publications. [Link]
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Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen. (n.d.). ACS Publications. [Link]
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Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. (2019). PubMed. [Link]
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Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors. (n.d.). PMC. [Link]
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Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. (2023). PubMed. [Link]
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Natural Products as Mcl-1 Inhibitors: A Comparative Study of Experimental and Computational Modelling Data. (n.d.). MDPI. [Link]
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Stapled BH3 peptides against MCL-1: mechanism and design using atomistic simulations. (2012). PubMed. [Link]
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Small molecule Mcl-1 inhibitors for the treatment of cancer. (n.d.). PMC. [Link]
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MCL-1 TR-FRET Assay Kit (Mouse). (n.d.). BPS Bioscience. [Link]
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Schematic representation of MCL1 gene, mRNAs, and protein variants..... (n.d.). ResearchGate. [Link]
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Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. (2023). NIH. [Link]
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Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. (n.d.). NIH. [Link]
-
MCL-1 TR-FRET Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Mcl-1 is cleaved during apoptosis. ( A ) Mcl-1 is cleaved during apoptosis in different cell lines. (a) JA3, (b) HeLa, (c) Ramos and (d) K562 cells were incubated for different times at 37 1 C in either the absence or presence of 50 ng/ml CH11, 1 m M staurosporine, 3 mg/ml actinomycin D, 10 mg/ml anti-IgM or 1 m M imatinib mesylate. Cells were lysed and proteins separated by electrophoresis on 12% polyacrylamide gels. Proteins were then transferred onto PVDF membranes, which were incubated with either anti-Mcl-1, anti- PARP or anti-Hsp60 antibodies. * Indicates the cleaved form of Mcl-1. (B) Mcl-1 cleavage in mouse thymocytes undergoing spontaneous apoptosis. Mouse thymocytes were incubated 4 h at 4 or 37 1 C. (a) Internucleosomal DNA fragmentation was visualised. (n.d.). ResearchGate. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC. [Link]
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Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. (n.d.). NIH. [Link]
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Evading apoptosis has been linked to tumor development and.... (n.d.). Frontiers. [Link]
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC. [Link]
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MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]
-
Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (n.d.). PMC. [Link]
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Discovery of Potent Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods and Structure-Based Design. (n.d.). ACS Publications. [Link]
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Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. (n.d.). PMC. [Link]
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (n.d.). PubMed. [Link]
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Understanding MCL1: from cellular function and regulation to pharmacological inhibition. (n.d.). FEBS Press. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2025). ResearchGate. [Link]
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Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. (n.d.). NIH. [Link]
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A Comparative Guide to the Quantitative Analysis of Methyl 2-bromo-5-hydroxybenzoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise quantification of reactants, intermediates, and products within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of Methyl 2-bromo-5-hydroxybenzoate, a key building block in various synthetic pathways. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and UV-Vis Spectrophotometry.
The Critical Need for Accurate Quantification
This compound is a halogenated aromatic compound whose purity and concentration can significantly impact the efficiency and outcome of subsequent synthetic steps. In-process monitoring of its consumption or formation allows for real-time adjustments to reaction parameters, preventing the formation of impurities and maximizing the yield of the desired product. Furthermore, accurate quantification is a regulatory expectation in pharmaceutical development, ensuring the consistency and safety of the final drug substance.[1][2]
A Comparative Overview of Analytical Techniques
The choice of an analytical method for quantifying this compound in a complex reaction matrix depends on several factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the other components in the mixture.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and sensitivity, suitable for a wide range of compounds. | Can be time-consuming, requires method development and validation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent selectivity and sensitivity, provides structural information.[3] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | No need for identical reference standards, provides structural information, non-destructive.[4] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte. | Simple, rapid, and cost-effective.[5] | Low specificity, susceptible to interference from other absorbing species. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase HPLC method is typically employed.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte.
-
Mobile Phase: A mixture of acetonitrile or methanol and water (often with a small amount of acid like formic or acetic acid) is used. The organic solvent elutes the analyte, while the aqueous phase provides retention. The acid improves peak shape and suppresses the ionization of the phenolic hydroxyl group.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically around 254 nm or 280 nm) ensures high sensitivity.
Experimental Protocol: Reversed-Phase HPLC
-
Preparation of Standard Solutions: Accurately weigh a known amount of pure this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the calibration standards and the prepared sample.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Method Validation: The analytical method must be validated to ensure its suitability for its intended purpose.[1][6] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[7]
Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[3] Due to the presence of a polar hydroxyl group, derivatization of this compound may be necessary to improve its volatility and chromatographic performance.
Causality of Experimental Choices:
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl group into a less polar trimethylsilyl ether, improving volatility and peak shape.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) is suitable for separating the derivatized analyte from other components in the reaction mixture.
-
Ionization: Electron ionization (EI) is commonly used to generate a characteristic fragmentation pattern, which aids in compound identification and quantification.
-
Detection: Selected Ion Monitoring (SIM) mode is employed for quantification, where only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity and selectivity.
Experimental Protocol: GC-MS with Derivatization
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and create calibration standards through serial dilution.
-
Sample and Standard Derivatization: To a known volume of each standard and the diluted reaction mixture sample, add a precise amount of an internal standard (e.g., a structurally similar compound not present in the reaction mixture) and the derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (70 eV)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of the analyte in the sample using this curve.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of atomic nuclei.[4][8] This allows for the quantification of an analyte without the need for a reference standard of the same compound, instead utilizing a certified internal standard of a different, non-interfering compound.[9]
Causality of Experimental Choices:
-
Internal Standard: A certified internal standard with a known concentration and a simple, well-resolved signal in a region of the spectrum free from other signals is chosen (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is used (e.g., DMSO-d6, CDCl3).
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei, which is essential for accurate quantification.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture and a certified internal standard into an NMR tube. Add a suitable deuterated solvent to dissolve both completely.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Pulse Sequence: Standard 1D proton
-
Relaxation Delay (D1): At least 5 times the longest T1 of the signals of interest (typically > 30 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate the well-resolved signals of the analyte and the internal standard. Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Caption: Logical flow for quantitative NMR (qNMR) analysis.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of phenolic compounds.[10][11] However, its application to complex reaction mixtures is limited by its lack of specificity.
Causality of Experimental Choices:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is chosen for analysis to maximize sensitivity.
-
Matrix Effects: The presence of other UV-absorbing compounds in the reaction mixture can lead to significant interference and inaccurate results. This method is most suitable for relatively clean reaction mixtures or for rapid, indicative measurements.
Experimental Protocol: UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the same solvent to an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement: Measure the absorbance of the standards and the sample at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample from this curve.
Comparative Performance Data
| Parameter | HPLC | GC-MS (SIM) | qNMR | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 90-110% (matrix dependent) |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 5% |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL | µg/mL | High ng/mL to µg/mL |
| Selectivity | High | Very High | Moderate to High | Low |
| Analysis Time per Sample | 15-30 min | 20-40 min | 10-20 min | < 5 min |
Conclusion and Recommendations
For the robust and accurate quantitative analysis of this compound in a reaction mixture, HPLC is the recommended technique due to its excellent balance of sensitivity, selectivity, and precision. It is the industry standard for pharmaceutical quality control.
GC-MS is a superior alternative when higher sensitivity is required or for the simultaneous analysis of other volatile components. However, the need for derivatization adds a step to the sample preparation process.
qNMR is a powerful tool, particularly in a research and development setting, for its ability to provide absolute quantification without a specific reference standard for the analyte and for its structural elucidation capabilities.[4][12][13] Its lower sensitivity may be a limitation for trace analysis.
UV-Vis Spectrophotometry should be considered only for preliminary or indicative measurements in well-characterized and relatively simple reaction matrices due to its inherent lack of specificity.[10][14]
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including regulatory expectations, the complexity of the sample matrix, and the available instrumentation. A thorough method validation is essential to ensure the reliability of the generated data.[2][6]
References
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). Google Scholar.
- Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. (2004). Journal of Magnetic Resonance.
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011). Analytical Chemistry.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. (n.d.). RSC Publishing.
- Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications.
- SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (n.d.). Redalyc.
- Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils.
- Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). Edinburgh Instruments.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
- Analytical method validation: A brief review. (n.d.). ResearchGate.
- Volatile organic compound. (n.d.). Wikipedia.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of Methyl 2-Bromo-5-hydroxybenzoate
Introduction: The Strategic Importance of Methyl 2-Bromo-5-hydroxybenzoate
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a particularly valuable building block. Its substituted benzene ring, featuring a bromine atom ortho to a methyl ester and meta to a hydroxyl group, presents a versatile platform for diversification through transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling access to a vast chemical space of novel biaryl compounds, substituted styrenes, and arylamines. These motifs are prevalent in a wide array of biologically active molecules and advanced materials.
However, the simultaneous presence of a hydroxyl group and a methyl ester introduces specific challenges and considerations in catalyst selection. The phenolic proton is acidic and can interfere with basic reaction conditions, while the hydroxyl and carbonyl oxygens can potentially coordinate to the metal center, influencing the catalyst's activity and selectivity. This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with this substrate, offering field-proven insights and experimental data to guide researchers toward optimal reaction design.
Comparative Analysis of Catalytic Systems
The choice of catalyst, specifically the combination of a palladium precursor and a supporting ligand, is the most critical parameter for achieving high efficiency in cross-coupling reactions with this compound. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl structures due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.
Causality Behind Experimental Choices:
-
Ligands: For a substrate like ours, which is not exceptionally sterically hindered but contains potentially coordinating functional groups, the choice of ligand is critical.
-
Triphenylphosphine (PPh₃): As a component of the ubiquitous Pd(PPh₃)₄, it is a reliable choice for many standard couplings. However, its relatively lower electron-donating ability can sometimes lead to slower reaction rates compared to more modern ligands.
-
Bulky Biaryl Phosphines (e.g., SPhos, XPhos): These "Buchwald ligands" are highly electron-rich and sterically demanding. This combination accelerates both the oxidative addition of the aryl bromide and the final reductive elimination step, leading to higher turnover numbers and efficiency, especially with challenging substrates.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IMes, are strong σ-donors and form very stable palladium complexes. This stability can be advantageous, particularly in preventing palladium black precipitation and allowing for lower catalyst loadings.[3]
-
-
Bases: An inorganic base is required to facilitate the transmetalation step. K₂CO₃ and Cs₂CO₃ are common choices, with the latter often being more effective due to its higher solubility and the "caesium effect." K₃PO₄ is also a strong choice, particularly for couplings involving heteroaryl partners.
Comparative Performance in Suzuki-Miyaura Coupling:
While extensive data for this compound is not consolidated in a single source, the following table is constructed based on a closely related substrate, methyl 5-bromobenzofuran-2-carboxylate, coupled with various arylboronic acids under microwave conditions, which provides a strong indication of expected performance.[4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Coupling Partner | Yield (%) |
| System 1 | 2-quinolinealdoxime | Cs₂CO₃ | Toluene | 150 (MW) | 20 | Phenylboronic acid | 97 |
| System 2 | 2-quinolinealdoxime | Cs₂CO₃ | Toluene | 150 (MW) | 25 | 4-Chlorophenylboronic acid | 96 |
| System 3 | 2-quinolinealdoxime | Cs₂CO₃ | Toluene | 150 (MW) | 40 | 4-Acetylphenylboronic acid | 91 |
| System 4 | 2-quinolinealdoxime | Cs₂CO₃ | Toluene | 150 (MW) | 50 | 2-Naphthylboronic acid | 89 |
Note: Data is for the analogous substrate methyl 5-bromobenzofuran-2-carboxylate.[4] Microwave irradiation significantly accelerates the reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction offers a powerful method for the arylation of alkenes, leading to substituted styrenes or cinnamates.[5][6] The reaction typically proceeds with high trans selectivity.
Causality Behind Experimental Choices:
-
Catalyst System: Phosphine-free systems using Pd(OAc)₂ are common, often in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) to facilitate the reaction.[7] For more challenging substrates, phosphine ligands are employed.
-
Ligands: Triphenylphosphine is a classic choice. Bidentate phosphine ligands can also be effective. The choice depends on the specific alkene coupling partner.
-
Base: A hindered organic amine base like triethylamine (NEt₃) or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.
Representative Heck Reaction Conditions:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Alkene Partner | Expected Yield |
| System 1 | None (ligandless) | K₂CO₃ / TBAB | DMF | 100 | n-Butyl acrylate | Good to Excellent |
| System 2 | PPh₃ | NEt₃ | Toluene | 110 | Styrene | Good |
Note: Yields are qualitative estimates based on general protocols for Heck reactions with functionalized aryl bromides.[1][7]
Buchwald-Hartwig Amination: Accessing Arylamines
For the synthesis of N-aryl compounds, the Buchwald-Hartwig amination is the preeminent method, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[8]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands.
-
Ligands: Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are the gold standard. Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in C-N bond formation. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but often require higher temperatures or more active catalyst systems.
Representative Buchwald-Hartwig Amination Conditions:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Amine Partner | Expected Yield |
| System 1 | XPhos | NaOtBu | Toluene | 100 | Morpholine | Excellent |
| System 2 | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Aniline | Good to Excellent |
Note: Yields are qualitative estimates based on general protocols for the amination of functionalized aryl bromides.[9]
Visualizing the Catalytic Pathways
To understand the fundamental processes at play, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: General experimental workflow for cross-coupling.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling (using Pd(OAc)₂ / SPhos)
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk tube.
-
Solvent Addition & Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction (Ligandless, Microwave-Assisted)
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and tetra-n-butylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination (using a Pre-catalyst)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Addition: Add a commercially available palladium pre-catalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition & Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The cross-coupling of this compound is a highly enabling transformation for the synthesis of complex molecules. For Suzuki-Miyaura couplings, modern catalyst systems based on bulky biaryl phosphines like SPhos or robust NHC ligands offer superior performance over traditional PPh₃-based catalysts, especially when employing microwave heating to accelerate the reaction. [4]The Heck reaction provides a direct route to styrenic derivatives, with ligandless, microwave-assisted protocols offering a rapid and efficient option. For the construction of C-N bonds, the Buchwald-Hartwig amination remains unparalleled, with the selection of a highly active biarylphosphine ligand being essential for success.
The choice of catalyst should be guided by the specific coupling partners and the desired reaction efficiency. The protocols and comparative data presented in this guide serve as a validated starting point for researchers to develop and optimize these critical bond-forming reactions, empowering the discovery of next-generation pharmaceuticals and materials.
References
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-5-hydroxybenzoate
As professionals in research and drug development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. Methyl 2-bromo-5-hydroxybenzoate, a halogenated aromatic compound, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in principles of laboratory safety, environmental stewardship, and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and integrity of the overall process.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a solid organic compound whose hazard profile dictates the necessary safety precautions.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
|---|---|---|
| CAS Number | 154607-00-8 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [2] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[2][3] |
These GHS classifications are not merely labels; they are directives. The potential for skin and eye irritation necessitates the use of appropriate barriers, while the risk of respiratory irritation underscores the importance of handling the compound in a controlled environment to prevent dust inhalation.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is directly informed by the hazard assessment. For this compound, the following PPE is mandatory to mitigate the risks of exposure.
Table 2: Required Personal Protective Equipment
| PPE | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against dust particles causing serious eye irritation.[5] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[6] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Use in a chemical fume hood. | Engineering control is the primary method to prevent inhalation of dust, which may cause respiratory irritation.[6][7] |
Causality Link : Every piece of PPE serves a purpose directly linked to the compound's known hazards. Failing to use any of these items breaks the chain of safety and exposes the researcher to unnecessary risk.
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant storage pending collection.
Phase 1: Preparation and Segregation
-
Identify the Waste Stream : As a brominated compound, this compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[6][8][9] This is the most critical decision in the disposal process.
-
Expertise & Experience : Halogenated wastes are typically incinerated at high temperatures. Mixing them with non-halogenated solvents can disrupt the incineration process and produce hazardous byproducts like hydrobromic acid (HBr).[9] Proper segregation is crucial for both environmental safety and cost-effective disposal.[10]
-
-
Select a Waste Container : Obtain a designated hazardous waste container that is chemically compatible (e.g., HDPE or glass) and has a secure, screw-top cap.[11][12]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) office.[8][11] Clearly write the full chemical name: "this compound".[8] Keep a running list of all constituents if other chemicals are added to the same container.[9]
Phase 2: Waste Collection
All waste collection procedures must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Solid Chemical Waste : Carefully transfer residual or unwanted solid this compound into the prepared halogenated waste container using a spatula or funnel. Avoid creating dust.[7]
-
Contaminated Labware : Disposable items such as weigh boats, contaminated gloves, and paper towels used for cleanup must also be placed in the solid halogenated waste container.
-
Rinsing Empty Reagent Bottles :
-
Thoroughly empty the original container of all product.[12]
-
The first rinse of the container with a suitable solvent (e.g., acetone) must be collected as hazardous waste.[8][12] Dispense this rinsate into a designated liquid halogenated waste container.
-
Subsequent rinses ("triple rinse") can often be disposed of down the drain with copious amounts of water, but this depends on institutional policy. Always consult your EHS guidelines.
-
Once fully rinsed and air-dried, obliterate or deface the label on the empty container before disposing of it in the appropriate glass recycling or solid waste bin.[12][13]
-
Phase 3: Container Management and Storage
-
Keep Containers Closed : The waste container must be securely capped at all times, except when you are actively adding waste.[11][12][13] This is a primary tenet of safe waste accumulation and is a common regulatory requirement.
-
Do Not Overfill : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[11]
-
Store in a Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, such as a secondary containment bin within the lab.[11][14] The SAA must be located away from sinks or floor drains.[14]
-
Segregate Incompatibles : Ensure the halogenated waste container is stored separately from incompatible waste streams, such as strong acids, bases, or oxidizers.[9][14]
Final Disposal and Documentation
Once your waste container is full (or you have no more of this waste to discard), arrange for its disposal.
-
Request Pickup : Contact your institution's EHS office to schedule a hazardous waste pickup.[8][12] Follow their specific procedures for making a request.
-
Maintain Records : Ensure all labeling is accurate and complete. Proper documentation is a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA) in the United States.[15]
Emergency Procedures for Spills
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Isolate the Area : Restrict access to the spill.
-
Wear Appropriate PPE : Do not attempt to clean a spill without the full PPE detailed in Section 2.
-
Contain and Clean : For a small solid spill, gently sweep or vacuum up the material and place it in the designated halogenated waste container.[7] Avoid generating dust.[7] Use an inert absorbent material for cleanup if necessary.[10]
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
-
Justrite. How to Manage Chemical Waste Disposal in Academic Labs. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
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PubChem. This compound. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
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- 15. justrite.com [justrite.com]
A Senior Application Scientist's Guide to Handling Methyl 2-bromo-5-hydroxybenzoate
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested protocols for the safe handling of Methyl 2-bromo-5-hydroxybenzoate (CAS No. 154607-00-8), moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory. The procedural guidance herein is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the material's hazard profile.
Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions
This compound is a solid compound that, according to the Globally Harmonized System (GHS), presents specific and significant hazards.[1][2] Understanding these is the critical first step in mitigating risk.
-
H315 - Causes skin irritation: Contact with the skin can lead to inflammation, redness, and discomfort.[1][2][3] This is why direct contact must be avoided through appropriate gloves and lab attire.
-
H319 - Causes serious eye irritation: The material can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][2][3] This necessitates the use of sealed eye protection.
-
H335 - May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3] This is a key reason for handling the material in well-ventilated areas and using respiratory protection when necessary.
The assigned GHS pictogram is the GHS07 exclamation mark, with the signal word "Warning," indicating a moderate hazard level that requires diligent preventative measures.
Personal Protective Equipment (PPE): Your Primary Defense
A risk assessment mandates the use of specific PPE to create a reliable barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][5] | Protects against splashes, dust, and accidental eye contact, mitigating the risk of serious irritation.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and a flame-resistant lab coat.[4][5] | Prevents skin contact, thereby avoiding irritation.[1][2] Impervious clothing adds a further layer of protection. |
| Respiratory Protection | Handle in a well-ventilated area or chemical fume hood.[2][6] If dust formation is likely or ventilation is inadequate, a full-face respirator with appropriate cartridges is necessary.[4][5] | Minimizes the inhalation of dust, preventing respiratory tract irritation.[1][2] |
Operational Workflow: From Vial to Waste
The following diagram and procedural steps outline a safe, repeatable workflow for handling this compound.
Step-by-Step Handling Protocol
Adherence to a systematic procedure is paramount for safety and experimental reproducibility.
-
Preparation :
-
Ensure a chemical fume hood or other well-ventilated area is operational and free of clutter.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood to minimize movement.
-
Don all required PPE as specified in the table above. Always inspect gloves for integrity before use.[5]
-
-
Handling the Compound :
-
Retrieve the container from its designated cool, dry, and dark storage area.[2][7] This compound is noted as being light-sensitive and should be stored under argon.[6][7]
-
Keep the container tightly sealed when not in immediate use.[6][7]
-
Carefully open the container inside the fume hood.
-
Weigh the desired amount of the solid compound, taking care to avoid creating airborne dust. Use gentle movements.
-
If transferring to a reaction vessel, do so carefully within the confines of the ventilated space.
-
-
Post-Handling and Storage :
Spill and Emergency Procedures
Preparedness is a key component of safety.
-
Minor Spill :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the solid material into a labeled container for hazardous waste. Avoid dry sweeping that generates dust.[6]
-
Clean the spill area with soap and water.
-
-
Major Spill :
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][8]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][8] Seek medical attention if irritation persists.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]
-
Disposal Plan: Environmental Stewardship
Proper disposal is a legal and ethical responsibility.
-
Chemical Waste : All quantities of this compound, including residues and contaminated materials, must be treated as hazardous waste.
-
Procedure :
-
Collect waste material in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal must be conducted through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4]
-
Under no circumstances should this material be discharged into sewer systems or waterways.[4]
-
-
Contaminated PPE : Disposable items such as gloves, weigh boats, and wipes that have come into contact with the chemical must also be disposed of in the designated solid hazardous waste container.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your experimental work and ensure a safe environment for yourself and your colleagues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
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- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
